2-Chloro-4-(chloromethyl)thiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(chloromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NS/c5-1-3-2-8-4(6)7-3/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVYINROOPCUIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448335 | |
| Record name | 2-Chloro-4-(chloromethyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5198-76-5 | |
| Record name | 2-Chloro-4-(chloromethyl)thiazole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30448335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-(chloromethyl)-1,3-thiazole | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-4-(chloromethyl)thiazole: A Keystone Intermediate in Modern Medicinal Chemistry
Executive Summary
2-Chloro-4-(chloromethyl)thiazole (CAS Number: 5198-76-5) is a bifunctional heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, featuring a reactive chloromethyl group at the 4-position and a chloro-substituent at the 2-position of the thiazole ring, renders it a versatile and highly valuable building block for the synthesis of complex molecular architectures. The thiazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, and this particular derivative provides a strategic entry point for constructing novel therapeutic agents.[1] This guide offers a comprehensive technical overview, including its synthesis, characterization, reactivity, and safe handling, tailored for researchers, chemists, and professionals in drug development.
Introduction: The Strategic Importance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[2] Its presence is critical to the biological activity of a wide array of therapeutic agents, including anticancer, antimicrobial, anti-inflammatory, and antiviral drugs.[3] Compounds like the HIV protease inhibitor Ritonavir and the kinase inhibitor Dasatinib feature a substituted thiazole moiety as a cornerstone of their structure, highlighting the ring system's ability to engage in crucial biological interactions.[1][4]
This compound emerges as a particularly strategic intermediate. It possesses two distinct electrophilic centers, allowing for sequential and controlled nucleophilic substitutions. This dual reactivity enables chemists to introduce diverse functionalities, making it an ideal starting point for building libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Physicochemical Properties and Identification
Accurate identification is paramount for any chemical synthesis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 5198-76-5 | |
| Molecular Formula | C₄H₃Cl₂NS | |
| Molecular Weight | 168.04 g/mol | |
| Appearance | Solid | |
| SMILES String | ClC1=NC(CCl)=CS1 | |
| InChI Key | HKVYINROOPCUIP-UHFFFAOYSA-N |
Synthesis and Mechanistic Pathway
While specific literature detailing the synthesis of the 4-chloromethyl isomer is sparse, a robust synthetic route can be devised based on well-established thiazole formation principles, such as the Hantzsch thiazole synthesis, and protocols for related isomers. A logical and field-proven approach involves the reaction of a thioamide with an α-haloketone.
Proposed Synthetic Workflow
A plausible synthesis starts from 1,3-dichloroacetone and chloroacetamide, followed by a dehydration/cyclization reaction.
Detailed Experimental Protocol (Proposed)
-
Step 1: Synthesis of 2-Chloro-thioacetamide.
-
To a stirred suspension of chloroacetamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
-
Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-chloro-thioacetamide.
-
-
Step 2: Synthesis of this compound.
-
Dissolve 2-chloro-thioacetamide (1.0 eq) in a suitable solvent such as ethanol or dioxane.
-
Add 1,3-dichloroacetone (1.1 eq) to the solution at room temperature.
-
Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by LC-MS.
-
After cooling, carefully add a catalytic amount of concentrated sulfuric acid to facilitate the dehydration of the thiazoline intermediate.
-
Neutralize the mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by distillation or crystallization to obtain this compound.
-
Spectroscopic Analysis and Characterization
| Technique | Expected Observations |
| ¹H NMR | A singlet at ~7.5 ppm corresponding to the proton at the C5 position of the thiazole ring. A singlet at ~4.7 ppm corresponding to the two protons of the chloromethyl (-CH₂Cl) group. |
| ¹³C NMR | A signal at ~152-155 ppm for the C2 carbon bearing the chlorine atom. A signal at ~145-150 ppm for the C4 carbon. A signal at ~120-125 ppm for the C5 carbon. A signal at ~40-45 ppm for the chloromethyl carbon. |
| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z = 167/169/171, showing the characteristic isotopic pattern for two chlorine atoms. Key fragments would arise from the loss of Cl and the chloromethyl group. |
| IR Spectroscopy | Characteristic peaks for C=N stretching (~1550 cm⁻¹), C-Cl stretching (~700-800 cm⁻¹), and aromatic C-H stretching (~3100 cm⁻¹). |
Disclaimer: The NMR chemical shifts are predicted values based on structurally similar compounds and should be verified experimentally.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in its two distinct electrophilic sites, which exhibit differential reactivity.
-
The Chloromethyl Group (-CH₂Cl): This is a highly reactive benzylic-like halide, primed for Sₙ2 reactions. It readily reacts with a wide range of nucleophiles (amines, thiols, alcohols, carbanions) under mild conditions, making it the preferred site for initial functionalization.
-
The 2-Chloro Group (C2-Cl): This is an aromatic halide. Its substitution requires more forcing conditions or catalyzed reactions (e.g., Buchwald-Hartwig or Suzuki coupling) and typically occurs via a nucleophilic aromatic substitution mechanism.[8]
This reactivity difference allows for a stepwise, controlled elaboration of the thiazole core.
Workflow: Sequential Functionalization
Application in Drug Discovery: A Ritonavir Intermediate Analog
The anti-HIV drug Ritonavir contains a 5-substituted thiazole moiety.[4][9] While the actual synthesis uses a different isomer, this compound is an excellent starting material for creating novel Ritonavir analogs for structure-activity relationship (SAR) studies. For instance, it can be used to synthesize the key amine intermediate analog, N-((2-isopropyl-4-thiazolyl)methyl)amine.
Protocol: Synthesis of a Ritonavir Amine Analog
-
Step 1: Amination. React this compound with aqueous methylamine. The nucleophilic amine will displace the chloride from the more reactive chloromethyl group.[10]
-
Step 2: Coupling. The resulting secondary amine can then be coupled with a protected amino acid, such as N-Boc-L-valine, using standard peptide coupling reagents (e.g., HATU, EDC/HOBt).
-
Step 3: Dehalogenation/Functionalization. The less reactive 2-chloro position can be addressed. For example, it can be removed via catalytic hydrogenation or substituted using a palladium-catalyzed cross-coupling reaction to introduce further diversity.
This approach demonstrates how the title compound serves as a powerful platform for rapidly accessing structurally complex and biologically relevant molecules.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its hazardous properties. All procedures should be conducted inside a certified chemical fume hood by trained personnel.
| Hazard Information | GHS Classification & Precautionary Statements | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [11] |
| Signal Word | Warning | [11] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [11] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] |
Handling: Use personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[12] Avoid inhalation of dust or vapors.[11] Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11] Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[12]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery and development. Its bifunctional nature, coupled with the proven biological significance of the thiazole scaffold, provides a reliable and versatile platform for synthesizing next-generation therapeutics. Understanding its properties, reactivity, and safe handling protocols empowers researchers to unlock its full potential in their quest for novel and effective medicines.
References
- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (n.d.). PubMed Central.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019).
- The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound 5198-76-5. (n.d.). Sigma-Aldrich.
- Safety Data Sheet - this compound. (2024). Fluorochem.
- 2-CHLORO-4-METHYL-THIAZOLE - Safety D
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
- An overview of the synthesis, therapeutic potential and patents of thiazole deriv
- 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. (n.d.). Semantic Scholar.
- Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. (n.d.). Iraqi Journal of Chemical and Petroleum Engineering.
- RITONAVIR - New Drug Approvals. (2021). pharma-compass.com.
- Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. (1993).
- Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir. (2006).
- Ritonavir Synthesis: The Role of 2-Chloro-5-chloromethylthiazole. (2025). Tocan.
- 2-Chloro-4-methyl-thiazole. (n.d.). Chem-Impex.
- Process for the synthesis of ritonavir. (2002).
- SAFETY DATA SHEET - 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE. (n.d.). Apollo Scientific.
- SAFETY DATA SHEET - 4-(Chloromethyl)-2-methyl-1,3-thiazole. (2009). Fisher Scientific.
- A PROCESS FOR THE SYNTHESIS OF RITONAVIR. (2006).
- 2-CHLORO-4-METHYL-THIAZOLE(26847-01-8) 1H NMR spectrum. (n.d.). ChemicalBook.
- 2-(Chloromethyl)-4-(4-nitrophenyl)thiazole. (n.d.). Guidechem.
- 2-CHLORO-4-METHYL-THIAZOLE synthesis. (n.d.). ChemicalBook.
- Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. (n.d.). PubMed Central.
- Process for the preparation of chlorothiazole derivatives. (1991).
- This compound 5198-76-5. (n.d.). Sigma-Aldrich. (Re-accessed for consistency).
- 2-Chloro-4-methylthiazole | C4H4ClNS | CID 3015328. (n.d.). PubChem - NIH.
- 2-Chloro-5-chloromethyl-1,3-thiazole. (n.d.). PMC - NIH.
- 4-(CHLOROMETHYL)THIAZOLE HYDROCHLORIDE(7709-58-2) 1H NMR spectrum. (n.d.). ChemicalBook.
Sources
- 1. media.neliti.com [media.neliti.com]
- 2. nbinno.com [nbinno.com]
- 3. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2-CHLORO-4-METHYL-THIAZOLE(26847-01-8) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Chloro-4-methylthiazole | C4H4ClNS | CID 3015328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(CHLOROMETHYL)THIAZOLE HYDROCHLORIDE(7709-58-2) 1H NMR spectrum [chemicalbook.com]
- 8. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. fishersci.com [fishersci.com]
physicochemical properties of 2-Chloro-4-(chloromethyl)thiazole
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(chloromethyl)thiazole
Authored by a Senior Application Scientist
Foreword: This guide provides a comprehensive technical overview of this compound (CAS No. 5198-76-5), a pivotal heterocyclic intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document moves beyond a simple recitation of data. It delves into the causality behind its properties, the logic of its reactivity, and the practical methodologies for its analysis. Our objective is to present a self-validating framework of information, grounded in authoritative data, to empower researchers in their synthetic endeavors.
Molecular Identity and Structural Framework
This compound is a bifunctionalized heterocyclic compound. Its core is a five-membered thiazole ring, which contains both sulfur and nitrogen atoms. This aromatic system is substituted at the 2-position with a chlorine atom and at the 4-position with a chloromethyl group. This specific arrangement of reactive sites is fundamental to its utility as a versatile building block in organic synthesis.[1][2] The chlorine atom on the aromatic ring and the chlorine in the benzylic-like chloromethyl group exhibit distinct reactivities, a critical feature for selective chemical transformations.
-
IUPAC Name: 2-chloro-4-(chloromethyl)-1,3-thiazole[3]
-
SMILES String: ClC1=NC(CCl)=CS1[5]
-
InChI Key: HKVYINROOPCUIP-UHFFFAOYSA-N[5]
Core Physicochemical Properties
The physical and chemical characteristics of a compound dictate its handling, reaction conditions, and purification strategies. The data below has been consolidated from various chemical data providers. It is imperative to note that some suppliers provide data for the isomeric 2-chloro-5-(chloromethyl)thiazole, and care must be taken to distinguish between the two.
| Property | Value | Source(s) |
| Molecular Weight | 168.04 g/mol | [4][5][6] |
| Appearance | Solid or liquid | [4][5] |
| Boiling Point | 82 °C (at 10 Torr) | [4][7] |
| Density | 1.503 ± 0.06 g/cm³ | [4][7] |
| Flash Point | 116.3 ± 25.1 °C | [4][7] |
| Refractive Index | 1.584 | [7] |
| pKa | -1.22 ± 0.10 (Predicted) | [4] |
| XLogP3 (LogP) | 2.3 - 2.5 | [7] |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | [7] |
Note: The compound exists as a solid at room temperature, though some sources may describe it as a liquid, potentially referring to its low melting point or the presence of impurities.[5] The isomeric compound, 2-chloro-5-(chloromethyl)thiazole, has a reported melting point of 29-31°C, suggesting the 4-chloro isomer likely has a similar low melting point.[8][9][10]
Reactivity, Stability, and Synthetic Utility
Chemical Stability: Under standard laboratory conditions, this compound is stable.[8] However, it is incompatible with strong oxidizing agents.[8] Thermal decomposition or combustion will generate toxic and corrosive gases, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride.[8]
Core Reactivity: The synthetic value of this molecule stems from its two distinct electrophilic sites. The chlorine atom of the CH₂Cl group is significantly more reactive towards nucleophilic substitution than the chlorine atom attached directly to the thiazole ring. This differential reactivity allows for sequential, selective functionalization, which is a cornerstone of complex molecule synthesis.
-
Nucleophilic Substitution: The chloromethyl group readily reacts with a wide range of nucleophiles (e.g., amines, thiols, alcohols), making it an excellent scaffold for introducing diverse functional groups.[11] This reactivity is fundamental to its use in building the side chains of pharmaceuticals and agrochemicals.[2]
-
Applications in Synthesis: It is a key intermediate in the production of neonicotinoid insecticides, such as thiamethoxam.[2] Its structural motif is also explored in medicinal chemistry for creating thiazole-based drug candidates with potential antimicrobial or anti-inflammatory properties.[2][12]
Caption: Logical flow of synthetic utility.
Analytical Methodologies and Characterization
Confirming the identity and purity of this compound is critical. A multi-technique approach ensures a comprehensive and reliable characterization.
Chromatographic Analysis: Gas Chromatography (GC) is frequently used to monitor the progress of synthesis reactions and to determine the purity of the final product.[13] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for assessing non-volatile impurities.
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are indispensable for structural confirmation. The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the thiazole ring and the methylene protons of the chloromethyl group. Spectral data for the related compound 4-(chloromethyl)thiazole hydrochloride is available and provides a reference for expected chemical shifts.[14]
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns, confirming the elemental composition. The isotopic signature of the two chlorine atoms would be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: Can be used to identify characteristic vibrations of the C-Cl, C=N, and C-S bonds within the molecule.
Caption: A typical analytical workflow for characterization.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be self-validating, incorporating system suitability and internal consistency checks to ensure data integrity.
Protocol 1: Purity Determination by Gas Chromatography (GC-FID)
-
Objective: To quantify the purity of this compound.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Methodology:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). The non-polar nature of this column provides good separation for a broad range of semi-volatile organic compounds.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a high-purity solvent like Dichloromethane or Ethyl Acetate.
-
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. This temperature program ensures the elution of both the main component and any potential higher-boiling impurities.
-
-
Injection: 1 µL, split ratio 50:1.
-
-
System Validation & Trustworthiness:
-
System Suitability: Before sample analysis, inject a standard of known purity. The retention time should be consistent (±2%), and the peak shape should be symmetrical (tailing factor < 1.5).
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. The presence of a single, sharp peak validates high purity.
-
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure of the compound.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for organic compounds and its single residual solvent peak.
-
Acquisition:
-
Acquire a standard proton spectrum over a range of 0-10 ppm.
-
Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
Data Interpretation (Expected Signals):
-
A singlet in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the single proton on the thiazole ring (at the 5-position).
-
A singlet in the aliphatic region (approx. 4.5-5.0 ppm) corresponding to the two protons of the chloromethyl (-CH₂Cl) group.
-
-
-
Self-Validation: The integration of the peaks should correspond to the proton ratio (1:2). The observed chemical shifts must align with those predicted for the proposed structure. The absence of significant unassigned peaks provides confidence in the sample's structural integrity.
Safety, Handling, and Storage
Proper handling is paramount due to the compound's hazardous nature.
-
GHS Hazard Classification:
-
Handling Precautions:
-
Use only in a well-ventilated area or a chemical fume hood.[15][16]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15][16][17]
-
Avoid breathing dust, fumes, or vapors.[15] Wash hands thoroughly after handling.[15]
-
-
Storage:
Conclusion
This compound is more than just a chemical; it is an enabling tool for innovation in the life sciences. Its well-defined physicochemical properties, coupled with its differential reactivity, provide chemists with a reliable and versatile platform for molecular construction. A thorough understanding of its characteristics—from its spectroscopic signature to its handling requirements—is essential for leveraging its full potential safely and effectively. This guide serves as a foundational resource, empowering researchers to proceed with confidence in their application of this important synthetic intermediate.
References
-
Chemsrc. 2-chloro-4-methylthiazole | CAS#:26847-01-8. [Link]
-
PubChem, NIH. 2-Chloro-4-methylthiazole | C4H4ClNS | CID 3015328. [Link]
-
MySkinRecipes. This compound. [Link]
- Google Patents. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
-
ChemBK. 2-Chloro-5-Chloromethylthiazole. [Link]
-
Chemball. 2-Chloro-5-(Chloromethyl)-1,3-Thiazole/CCMT. [Link]
-
Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. [Link]
-
PubChem, NIH. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179. [Link]
-
SpectraBase. 2-amino-4-(chloromethyl)thiazole, monohydrochloride. [Link]
- Google Patents. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 5198-76-5 | FAA19876 [biosynth.com]
- 4. 5198-76-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound 5198-76-5 [sigmaaldrich.com]
- 6. This compound 5198-76-5 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. aksci.com [aksci.com]
- 9. chembk.com [chembk.com]
- 10. 2-Chloro-5-(Chloromethyl)-1,3-Thiazole/CCMT [chemball.com]
- 11. Buy 4-(Chloromethyl)thiazole hydrochloride (EVT-462541) | 7709-58-2 [evitachem.com]
- 12. 2-Chloro-4-(hydroxymethyl)thiazole (5198-85-6) for sale [vulcanchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. 4-(CHLOROMETHYL)THIAZOLE HYDROCHLORIDE(7709-58-2) 1H NMR spectrum [chemicalbook.com]
- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. 2-CHLORO-4-METHYL-THIAZOLE - Safety Data Sheet [chemicalbook.com]
2-Chloro-4-(chloromethyl)thiazole molecular weight and formula
An In-Depth Technical Guide to 2-Chloro-4-(chloromethyl)thiazole: Synthesis, Properties, and Applications
Abstract: this compound is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its bifunctional nature, featuring two reactive chlorine atoms at distinct positions on the thiazole scaffold, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust synthetic strategy based on established chemical principles, details its critical role in the production of high-value commercial products, and presents essential safety and handling protocols for laboratory and industrial settings.
Introduction: The Thiazole Moiety in Modern Chemistry
Heterocyclic compounds are the bedrock of modern drug discovery and material science. Among them, the thiazole ring—an aromatic five-membered heterocycle containing sulfur and nitrogen—is a privileged scaffold. Its unique electronic properties and ability to engage in hydrogen bonding have led to its incorporation into a multitude of biologically active agents, including antibiotics, anti-inflammatories, and central nervous system regulators. The strategic introduction of halogen atoms, such as chlorine, onto the thiazole core further enhances its utility by providing reactive handles for synthetic elaboration and modulating the pharmacokinetic properties of the final molecule. This compound (CCMT) exemplifies this principle, serving as a pivotal intermediate whose value is defined by the precise and differential reactivity of its two chloro-substituents.
Physicochemical and Structural Properties
This compound is a solid at room temperature.[1] A thorough understanding of its core properties is essential for its effective use in synthesis, including reaction setup, purification, and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃Cl₂NS | [1][2] |
| Molecular Weight | 168.04 g/mol | [1][2] |
| CAS Number | 5198-76-5 | [1][2] |
| Appearance | Solid | [1] |
| Boiling Point | 82°C (at 10 Torr) | [3] |
| Density | 1.503 g/cm³ | [3] |
| SMILES String | ClC1=NC(CCl)=CS1 | [1] |
| InChI Key | HKVYINROOPCUIP-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Considerations
While numerous patents detail the synthesis of the commercially dominant isomer, 2-chloro-5-(chloromethyl)thiazole, a specific, high-yield protocol for the 4-chloromethyl isomer is less commonly published.[4][5] However, a robust and logical synthetic route can be designed based on fundamental and well-documented reactions in heterocyclic chemistry. The proposed two-stage pathway involves an initial ring formation via the Hantzsch thiazole synthesis, followed by a Sandmeyer-type transformation to install the C2-chloro substituent.
Synthetic Pathway Overview
The pathway leverages common and scalable starting materials to first construct a 2-aminothiazole intermediate, which is then converted to the final product.
Caption: Proposed two-stage synthesis of this compound.
The causality behind this choice rests on the reliability of each step. The Hantzsch synthesis is the cornerstone method for creating substituted thiazole rings from α-haloketones and thioamides.[6][7] The subsequent diazotization of the 2-amino group followed by a Sandmeyer reaction is a classic, field-proven method for replacing an amino group on an aromatic ring with a chlorine atom.
Applications in Drug Development and Agrochemicals
The synthetic utility of this compound stems from the differential reactivity of its two chlorine atoms. The chloromethyl group at the C4 position is highly susceptible to nucleophilic substitution (an Sₙ2 reaction), while the chlorine atom at the C2 position is less reactive and typically substituted via nucleophilic aromatic substitution (SₙAr) or metal-catalyzed cross-coupling reactions. This reactivity profile makes it a crucial building block.
Role as a Key Intermediate
This molecule is primarily used as a precursor in multi-step syntheses for high-value commercial products.
Caption: Role of the title compound as a versatile synthetic intermediate.
Notable applications include:
-
Agrochemicals: It serves as a key precursor for neonicotinoid insecticides like Thiamethoxam, where the thiazole moiety is essential for binding to nicotinic acetylcholine receptors in insects.[5][8]
-
Pharmaceuticals: The related 5-chloromethyl isomer is famously used in the synthesis of Ritonavir, an HIV protease inhibitor.[9] The 4-chloromethyl isomer serves as a valuable building block for analogous structures in drug discovery programs, enabling the exploration of structure-activity relationships.
Experimental Protocols
The following protocols are representative methodologies derived from established chemical principles for the synthesis of the title compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 2-Amino-4-(chloromethyl)thiazole
This protocol is based on the Hantzsch thiazole synthesis.[6]
-
Reaction Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: Charge the flask with 1,3-dichloroacetone (12.7 g, 0.1 mol) and absolute ethanol (200 mL).
-
Addition: While stirring, add thiourea (7.6 g, 0.1 mol) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Cool the concentrated mixture in an ice bath to precipitate the hydrochloride salt of the product. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The free base can be obtained by neutralization with a suitable base like sodium bicarbonate.
Protocol 2: Synthesis of this compound
This protocol describes a Sandmeyer-type reaction to convert the 2-amino intermediate to the final product.
-
Diazotization: In a flask maintained at 0-5°C, dissolve the 2-Amino-4-(chloromethyl)thiazole hydrochloride (0.1 mol) in concentrated hydrochloric acid. Add a solution of sodium nitrite (NaNO₂, 7.6 g, 0.11 mol) in water dropwise, ensuring the temperature does not exceed 5°C. Stir for 30 minutes.
-
Sandmeyer Reaction: In a separate reactor, prepare a solution of copper(I) chloride (CuCl, 11.9 g, 0.12 mol) in concentrated hydrochloric acid.
-
Addition: Slowly add the cold diazonium salt solution from step 1 to the CuCl solution. Vigorous nitrogen evolution will be observed.
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions.
| Hazard Class | Classification | Pictogram |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | GHS07 (Exclamation Mark) |
| Skin Irritation | Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Irritation | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Respiratory Irritation | May cause respiratory irritation | GHS07 (Exclamation Mark) |
-
Handling: Use only in a well-ventilated chemical fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound is a high-value synthetic intermediate whose utility is rooted in the foundational principles of heterocyclic chemistry. Its strategic importance in the synthesis of agrochemicals and as a versatile scaffold for pharmaceutical research underscores the continued relevance of halogenated thiazoles. The synthetic pathways and protocols outlined in this guide provide researchers with a practical framework for the preparation and application of this compound, enabling further innovation in the fields of drug discovery and materials science.
References
-
Beilite Chemical. The Versatility of 2-Chloro-5-chloromethylthiazole in Chemical Synthesis. Available at: [Link]
- Google Patents. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir.
-
SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]
- Google Patents. CN112661717A - Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination.
-
Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Available at: [Link]
- Google Patents. CN108164522B - Synthetic method of thiamethoxam.
- Google Patents. EP0446913A1 - Process for the preparation of chlorothiazole derivatives.
- Google Patents. EP0794180A1 - Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
-
MySkinRecipes. This compound. Available at: [Link]
-
Beilite Chemical. Ritonavir Synthesis: The Role of 2-Chloro-5-chloromethylthiazole. Available at: [Link]
-
PubMed. Chemistry and biology of thiamethoxam: a second generation neonicotinoid. Available at: [Link]
- Google Patents. WO2015180585A9 - Method of producing thiamethoxam.
Sources
- 1. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]
- 2. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112661717A - Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination - Google Patents [patents.google.com]
- 4. CN104119291A - Method for preparing 2-chlorine-5 chloromethyl thiazole - Google Patents [patents.google.com]
- 5. Buy 4-(Chloromethyl)thiazole hydrochloride (EVT-462541) | 7709-58-2 [evitachem.com]
- 6. synarchive.com [synarchive.com]
- 7. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]
- 8. ijpsr.com [ijpsr.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-4-(chloromethyl)thiazole
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-(chloromethyl)thiazole is a critical heterocyclic building block in modern medicinal chemistry and agrochemical synthesis. Its utility is predicated on its distinct reactivity, which is in turn governed by its fundamental physicochemical properties. An exhaustive understanding of its solubility and stability is paramount for optimizing reaction conditions, ensuring the integrity of intermediates, developing robust analytical methods, and establishing safe handling and storage protocols. This guide provides a comprehensive analysis of the solubility and stability profiles of this compound, integrating theoretical principles with actionable, field-proven experimental methodologies. We will delve into its physicochemical characteristics, explore its behavior in various solvent systems, and systematically investigate its degradation under forced conditions, aligning with the stringent standards of pharmaceutical development.
Introduction: The Pivotal Role of a Thiazole Intermediate
Thiazole rings are privileged structures in drug discovery, appearing in a wide array of approved therapeutic agents. This compound (C₄H₃Cl₂NS) serves as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The molecule's value lies in its two reactive chlorine atoms, which are attached to different positions on the thiazole scaffold—a chloro substituent on the ring and a chloromethyl group. These sites offer differential reactivity, allowing for sequential and regioselective chemical modifications.
However, this inherent reactivity also presents challenges. The compound's susceptibility to hydrolysis, photodegradation, and other decomposition pathways can impact yield, purity, and safety. For scientists in process development, formulation, and analytical chemistry, a deep understanding of the molecule's solubility and stability is not merely academic; it is a prerequisite for successful and reproducible research and manufacturing.
Core Physicochemical Properties
A molecule's behavior is dictated by its structure. The key physicochemical properties of this compound provide the foundation for predicting its solubility and stability.
| Property | Value | Source |
| Molecular Formula | C₄H₃Cl₂NS | |
| Molecular Weight | 168.04 g/mol | |
| Appearance | Solid | |
| Boiling Point | 82°C (at 10 Torr) | [1] |
| Density | 1.503 g/cm³ | [1] |
| XLogP3 | 2.3 - 2.54 | [1][2] |
The positive XLogP3 value indicates a non-polar, lipophilic character, suggesting that solubility will be greater in organic solvents than in aqueous media. The presence of two chlorine atoms and a sulfur atom contributes to its density being significantly higher than water.
Solubility Profile: A Practical Assessment
Solubility is a critical parameter for reaction setup, purification, and formulation. While specific quantitative data for this compound in a wide range of solvents is not extensively published in public literature, we can infer its behavior based on its structure and the properties of similar thiazole derivatives.
Theoretical Considerations & Inferred Solubility
The principle of "like dissolves like" is the guiding tenet. Given its chlorinated, heterocyclic structure, this compound is expected to exhibit good solubility in a range of common organic solvents. Its low polarity suggests poor solubility in water.
Expected Solubility Hierarchy:
-
High Solubility: Chlorinated solvents (e.g., Dichloromethane, Chloroform), Ethers (e.g., Tetrahydrofuran), and some polar aprotic solvents (e.g., Acetonitrile).
-
Moderate Solubility: Alcohols (e.g., Methanol, Ethanol), Esters (e.g., Ethyl Acetate).
Experimental Protocol for Solubility Determination
To move beyond theoretical inference, a systematic experimental determination of solubility is required. The isothermal shake-flask method is a reliable and widely accepted standard.
Protocol: Isothermal Shake-Flask Solubility Assay
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., Water, Methanol, Acetonitrile, Dichloromethane).
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.
-
Sampling & Filtration: Carefully withdraw a clear aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter (compatible with the solvent) to remove any undissolved microparticles.
-
Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is reported in units such as mg/mL or mol/L.
Causality Behind Choices:
-
Why excess solid? To ensure the solution is saturated, which is the definition of solubility.
-
Why constant temperature? Solubility is temperature-dependent; isothermal conditions are crucial for reproducibility.
-
Why filtration? To ensure that only the dissolved solute is measured, preventing artificially high results from suspended particles.
Stability Profile and Forced Degradation Studies
Understanding how a molecule degrades is fundamental to ensuring its quality and safety. Forced degradation studies, or stress testing, are essential for identifying potential degradation products and developing stability-indicating analytical methods.[5][6] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[7][8]
The Logic of Forced Degradation
The goal of forced degradation is to accelerate the decomposition of the drug substance under conditions more severe than standard storage.[5] This helps to:
-
Elucidate degradation pathways.
-
Characterize degradation products.
-
Demonstrate the specificity of analytical methods.
-
Inform formulation, packaging, and storage decisions.[6]
A target degradation of 5-20% is generally considered optimal to ensure that primary degradants are formed without overly complex secondary degradation.[9]
Experimental Workflow for Forced Degradation
The following diagram and protocols outline a systematic approach to stress testing for this compound.
Caption: Workflow for Forced Degradation Studies.
Step-by-Step Stress Protocols
A. Acidic Hydrolysis
-
Prepare a stock solution of the compound in a suitable solvent mixture (e.g., acetonitrile/water).
-
Add an equal volume of 0.1 M HCl.
-
Heat the solution in a water bath at 60°C.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Cool the samples and neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.[6]
B. Basic Hydrolysis
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH as the stress agent.
-
Conduct the experiment at room temperature, as base-catalyzed hydrolysis of chlorinated compounds can be rapid.
-
Neutralize samples with 0.1 M HCl before analysis.[6]
C. Oxidative Degradation
-
Prepare a stock solution of the compound.
-
Add an appropriate volume of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Monitor the reaction by taking samples at various time points for direct HPLC analysis.[10]
D. Photolytic Degradation
-
Expose a sample of the solid compound and a solution of the compound to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[7]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC. Studies on other thiazole-containing compounds suggest that photo-oxygenation via a Diels-Alder type reaction with singlet oxygen can be a degradation pathway.[11]
E. Thermal Degradation
-
Place the solid compound in a controlled temperature oven (e.g., 80°C).
-
Periodically remove samples, dissolve them in a suitable solvent, and analyze by HPLC.
-
Note that 2-Chloro-5-(chloromethyl)thiazole, a structural isomer, is known to be sensitive to high temperatures during purification, suggesting thermal lability is a key concern.[12]
Potential Degradation Pathways
Based on the chemical structure, two primary degradation pathways are anticipated:
-
Hydrolysis of the Chloromethyl Group: The benzylic-like chloromethyl group is highly susceptible to nucleophilic substitution, particularly hydrolysis. Under aqueous conditions (acidic, basic, or neutral), this group can be converted to a hydroxymethyl group, releasing HCl. This is often the most significant liability for such compounds.
-
Hydrolysis of the 2-Chloro Group: The chloro group on the thiazole ring is less reactive than the chloromethyl group but can still undergo hydrolysis under more forcing conditions (e.g., elevated temperature or strong base). This would yield a thiazolone derivative.
Analytical Methodologies
A robust, stability-indicating analytical method is required to separate the parent compound from all potential degradation products and impurities. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[13]
Typical HPLC Method Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A gradient of water (often with 0.1% formic acid for better peak shape) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the thiazole ring absorbs strongly (e.g., ~240-260 nm).
-
Column Temperature: Controlled, typically between 25-40°C.
Self-Validating System: The method's trustworthiness is established by demonstrating specificity. The analysis of the forced degradation samples must show that all newly formed peaks (degradants) are baseline resolved from the parent peak. This confirms the method is "stability-indicating."
Safe Handling and Storage
Based on its properties and potential instability, the following handling and storage procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14][15] Protect from light and moisture to prevent photolytic and hydrolytic degradation.[16] Storage at refrigerated temperatures (2-8°C) is advisable for long-term stability.
-
Handling: Use in a well-ventilated area, such as a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14] Avoid generating dust.[14]
Conclusion
This compound is a compound of significant synthetic value, but its utility is directly tied to a thorough understanding of its chemical behavior. Its solubility is predicted to be high in common organic solvents and poor in aqueous systems. The primary stability concerns are hydrolysis, particularly at the chloromethyl position, and potential thermal and photolytic decomposition. By employing systematic experimental protocols for solubility determination and forced degradation, researchers can develop robust processes, create reliable analytical methods, and ensure the quality and integrity of their work. The insights and methodologies presented in this guide provide a framework for the safe and effective use of this pivotal chemical intermediate.
References
- ICH (2025). ICH Q1B: Photostability Testing of New Drug Substances and Products. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3xtAioiHqmVoV9igLQY4wP0uMEQ_UBXkKD1RESf92Oveu4KrAno7MY-c_guGgFnT1_bKewy79duacAnqCm_uprtshglZoPdW8LRUan8_GYOoe-SdSpA41d7YBDP93b0o74-muh_K3Rtr7rgvMQSUQNNJWORA3JSIZMA==]
- ICH (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE45-su6kBgz5P6A54imbl6t6PhHfYfwZ3cP47oXrqn1GYCskWW4d_R9L8sy_o8iR6IXNd2WuPTADDyvlcp2Oa9U635YRUBmhzukP3IyCqPnYGP_w6j2mciB92Or8sH_yOOsHYRNhcIvXACxTx00YPljlF1B-iIsG883QRtPYePy_O0Jg==]
- Sigma-Aldrich. This compound Product Page. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7_0mgf7fZ_8bmIu6fU35ewzO48SwA5FJezSlbdN4CzGOYW-vZDQbPkxbn1xyf2UiUVhU_l7wiXG_FZ8VI1NsHA2YcSUlqqRWZgeiaj78NCBvIpUtliIF2rAaBBTZsGN3qHQl7t1Iu7H3JBoaK6xQntx7IdAH5]
- PubChem. 2-Chloro-4-methylthiazole Compound Summary. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt3D94_x-jnQiu-eNG3yFjMi47SBLBA1HOlVi-P7WeA5ptiYJb-i3lHyNbNrpiRdAahj5K8SH-Qz49Ozd4DZblSrPadAZ03R03H34oVU1RkYeNiwvPNXnm85XC-0asa4dXtrv4HQxaPJbBi7uSmf1JBw-Pp3rh30BtVRSsxn0=]
- ECHEMI. This compound Product Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb6FlkXLBemjfaRGEgWl48I8FmoGd9L7YW7u9aMo5XqHMN1zTI4WjnmVI_jyfmzSmwmxpjybJ5dRQiaix4iWeXx3Y8s7tffCY7nXtlU5p28jdwrDJy3aJ03IxYKs1C164Nfyde4DktSJGia9csRcGJXbuV5eHgy6eO3iekSbUX3Jjp3Zm3bEj3dbhDB8ye]
- Kamkhede, D.B. & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkiB49EBX9yhOvSv23Wr6ffaZd-bA4tNUo16ZKdRQc5f7Mp4kLEr9tz3mv2wtDe56GpzOMmvEnf0rVSApIl_gI_ju6LXQB5h2FYSAdvg_XW8WlRADQJj6mLD10OdeyJLqYrG67-xdbOmCiG030uQJQlcv1K47Bm6-ekhnTjxcHsK_sCYBC4KZMQpkRCg20zZZGzZYe9Y7NoprjbrwKM9Kyf8H0oHWNI8gegtObRB3V8ap-RNue2JWvL9MJnjHbN1VNvinLiQUTcYg=]
- Quinoline. 2-Chloro-5-(chloromethyl)thiazole Product Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoKAcMNi_WwVC77rnuI64O_mndHSymwtlTx8DPv0Fo4uOjrti-Aj2tTVN9OwjqnghrTkyj2I0Vhc7W73vxtqEz3AoFX56d2Nmp6vISgM3T2ikDkJPmW6i4BFtRbRrC2UDOrjRclGhCQWVysYbweoHnwEEV_h-TfY-7RGaDUNj6fR0wfgWsixLFhYBQpFTOJo1ivPAEg4E=]
- Li, J., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVc-quZbrs-npuSlpOmaF8ZBlJkl3chPFVOtis7izh9gkdYbmsF2fxWPOjQgEvQenvaQpdmFh7v_tKEL41yp_iKUwLSD2MMB4Hf6IcdILpiklPmqZjnp1U8QBfnQ0EKcFERWFT]
- MedCrave online (2016). Forced Degradation Studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTUNZwJT9ISoGkqX4oZsFjrpe0wjPqllk95_822t3RMuRkZh71-VzhFtTyKETcpC2NQfMgUv0sQCqInG56tctZqzk7CDoU5utp7zImK1KTVFfX_yxC8xcHB_fQVUv55ELe5vypYKTms4xr16QRTRyhCUlOVtBugrjo1M0=]
- Apollo Scientific (2023). Methyl 2-cyclopropyl-1,3-thiazole-5-carboxylate Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED3gfqQ1qIPBJORfKg2fsp2pCM7sl0C0HSvE1zhu756zRcQc49FdyVt4BdQbhDtjQI5SW3usrlE-1oFaQc2vfH7ErI8ZaocumRcdZpGupElgiA1UO5IzsZf-ajGSAh9fbvaAnQtIGxDSHas5H1-AHDLquW8P_TmdvFHYXtow==]
- Enamine. 2-methyl-1,3-thiazole-5-sulfonyl chloride Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEXX5XvpDPjIe6JtueUu8PaQ47cetxpJ7WYv5HTL9AoirllROGDudxc3qB6OzFFoVVv16Tfa4_Yx1-62vw1oTdzxwXqMlhlWCI6p2JvxG7DrjOqaYOBv5opwyai6SevvaDkdx7WmiWbWB72wMg4Z4admdjHDxWHOHQDEiyMJXF3Kg5-RV-]
- ResearchGate (2021). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf-qmCmh3ZN1sJz2Dar-fxOmIZe-DOWcWOwrg5kie-6vsSdd46C_-Hr5OyrFKzyXfwy2pTlzqRiuRHbodxS51-qoJh5fj7h3lhN_JJpfhdbUpDLrNgJka-l4aV1txyeLSlnQJZPRsaUlugJMFg_NOWffYKuwnjV9zDd_W2qnkh2sNN2dkrwNDqb9VEsglIxasaiMQ73mvo_pFSE37xzrx74PZSKpbCwkltE937h6VLdScWjXowfrc7tXrsdNZq0LI0LV9TdGeyTF5jwesGRPg2aLZ8gqRjG1VmsOYb6IOqXlXRO7XDguYSEzgnX17g2Gkop26w]
- Cole-Parmer. Thiazole, 99% Material Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLrSKL0zLW8VPmtOVjIe5RFBdP0KvmhBkP7fyEASUSPhUXyPz8YGZwGA2KNouEafErp_zKTbN6PaOW0-I9jLb7ie5UZuEc5dIC-iBYutvYpbJ3rqgK1ubOUBLiPc9W5ukwI_pEDoEywMu6p1WZ]
- Research Journal of Pharmacy and Technology (2019). A Review: Stability Indicating Forced Degradation Studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5m9yQoINgB_3geJg5lwNF3XOb4UIBYP0XrLz62Qydvob8wP3TtkwLRXhG5FLkfk_YM6ok2dagvb_U3UxAJLVTm1-XayAeTI_VT9ssWdlOcXz6i82t6mcCMlEVMy3rGGhMhWZi18M-wrn80y1TdrQDbTVYcZTfjzZs7IMB2a38zT1tK2wGQGhxiDTzb8D__LLS5L6pfrV1Jzilgx_Wq7PqiTrTguO5cW1Ik0Q=]
- EvitaChem. 4-(Chloromethyl)thiazole hydrochloride Product Page. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhQesZeczMmjbTGrC4jcFBikdFD9sxfMrupBFV9dsa2rhN4Hx-rQoenv6IzEPVCfQ98hfa15tWDiEi7Rf05cApa7Twiv5OOOoPFOIhaQRqYqSgr-VqZWvBg1lCaK6mgqPuj2WjCg9U]
- Google Patents (2016). Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-Nr4OsSSwXKlzKtuSWTFRlNfAGBIXbr4CKlM8ENhG2dadI_6mQsMeYaGCIZbwOmsbchQTreMGiIYjQ_kR4iM2lAkyyEeIab7ktTT2q3LBWy08MMEc54NHV0Lv7GE-wCwi07HxrR-YlKe5jdc=]
- Benchchem. A Comparative Guide to Analytical Methodologies for 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC1qwJWVpI1EJXvTQMukEoAGWtrJFoAHUnjewjGjcs7DYEAAXyOUdx9DOj4tlzHXGygLeb5rLH9iDMu4PetDmZUQkA5bvQLdHOehLsQ6LJ6yPLw3Y01IHHZE5YKrjlOxYtme2MeuVVYrEKxQ64iTykLxqla-0xzK8rRiB8QtEyJ4vQ18caYrv6NMYXm4TcwHHKimHYIwvYH7EBJIie2H5MRfiIdCbUy4Qv_ozakShsKrJexyEkcQ==]
- MDPI (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9FnT8ydCxSBogX_jL--y04RPAvm2AAfHi0Kh0b8SofAAIJh9vxJMgN_6vXfe7_1PQoc63E3w6t1feVqTF2Tf7DkpuC3ErH6HNA7zrz7oNdcRSwjembIdgqQbNI4YJon-xIYo=]
Sources
- 1. echemi.com [echemi.com]
- 2. 2-Chloro-4-methylthiazole | C4H4ClNS | CID 3015328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-(chloromethyl)thiazole | Chemical Properties, Applications, Safety Data & Supplier Information – High Purity Thiazole Derivatives China [quinoline-thiophene.com]
- 4. Buy 4-(Chloromethyl)thiazole hydrochloride (EVT-462541) | 7709-58-2 [evitachem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN105294595A - Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 13. Review of Characteristics and Analytical Methods for Determination of Thiabendazole [mdpi.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. enamine.enamine.net [enamine.enamine.net]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
The Multifaceted Therapeutic Potential of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals
The thiazole nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties and versatile reactivity have made it a privileged scaffold in the design of novel therapeutic agents. Thiazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a wide array of human diseases. This in-depth technical guide provides a comprehensive exploration of the significant biological activities of thiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering insights into mechanisms of action, detailed experimental protocols, and structure-activity relationships to guide future drug discovery efforts.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Thiazole derivatives have emerged as a significant class of anticancer agents, exhibiting potent cytotoxic effects against a diverse range of cancer cell lines.[1] Their mechanisms of action are often multifaceted, targeting key signaling pathways that are dysregulated in cancer, thereby interfering with cell proliferation, survival, and metastasis.[2][3][4]
Mechanistic Insights: Inhibition of Key Signaling Pathways
A primary mechanism through which thiazole derivatives exert their anticancer effects is the inhibition of critical signaling pathways that drive tumor growth and progression. Two of the most well-documented pathways targeted by thiazole-based compounds are the PI3K/Akt/mTOR and the VEGFR-2 signaling cascades.
1.1.1. The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[5][6][7][8] Thiazole derivatives have been shown to act as potent inhibitors of key kinases within this pathway, particularly PI3K and mTOR.[5][9] By blocking the activity of these enzymes, these compounds can effectively halt the downstream signaling events that promote cancer cell survival and proliferation, ultimately leading to apoptosis.[6][9]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.
1.1.2. VEGFR-2 Signaling: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis.[10][11][12] Several thiazole derivatives have been identified as potent inhibitors of VEGFR-2 tyrosine kinase.[10][12][13] By blocking the ATP-binding site of VEGFR-2, these compounds prevent its activation and downstream signaling, thereby inhibiting the proliferation and migration of endothelial cells and ultimately suppressing tumor-induced angiogenesis.[10][11]
Caption: Inhibition of VEGFR-2 signaling by thiazole derivatives.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of potential anticancer compounds on cancer cell lines.[14][15]
1.2.1. Principle: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[14]
1.2.2. Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency in a suitable culture medium.
-
Trypsinize and resuspend the cells in fresh medium to a final concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the thiazole derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the thiazole derivative. Include a vehicle control (medium with the same concentration of the solvent) and an untreated control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[14]
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100 [14]
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Workflow for the MTT assay to determine in vitro cytotoxicity.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.[4] SAR studies have revealed several key features that contribute to their cytotoxic potency.
| General Structure | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| H | 4-Chlorophenyl | H | MCF-7 (Breast) | 2.57 | [16] | |
| H | 4-Methoxyphenyl | H | MCF-7 (Breast) | 7.26 | [16] | |
| H | 4-Nitrophenyl | H | HepG2 (Liver) | 8.4 | [16] | |
| H | 3,4,5-Trimethoxyphenyl | H | HL-60 (Leukemia) | 0.50 | [7] | |
| Aryl | H | H | A549 (Lung) | 0.30 | [7] |
Key SAR Observations:
-
Substitution at the 2- and 4-positions: The presence of aryl groups at these positions is often crucial for activity. Electron-withdrawing groups on the aryl ring, such as chloro and nitro, can enhance cytotoxicity.[16]
-
Amine and Hydrazone Linkers: The introduction of amine or hydrazone linkers at the 2-position of the thiazole ring can significantly impact anticancer activity, often by enabling interactions with specific enzyme targets.
-
Fusion with other heterocycles: Fusing the thiazole ring with other heterocyclic systems, such as benzothiazole or imidazole, can lead to compounds with enhanced potency and altered selectivity profiles.[3]
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Thiazole derivatives have demonstrated broad-spectrum activity against a variety of pathogenic bacteria and fungi, making them a promising scaffold for the development of novel antimicrobial drugs.[15][17][18]
Mechanistic Insights: Disruption of Essential Bacterial Processes
Thiazole-based antimicrobials act through diverse mechanisms, often targeting essential bacterial enzymes and cellular processes that are distinct from those in mammalian cells, providing a basis for selective toxicity.
2.1.1. Inhibition of DNA Gyrase and Topoisomerase IV: DNA gyrase and topoisomerase IV are essential bacterial enzymes involved in DNA replication, repair, and recombination.[19][20][21] Certain thiazole derivatives have been shown to inhibit the ATPase activity of these enzymes, leading to the disruption of DNA synthesis and ultimately bacterial cell death.[19][20][22][23]
2.1.2. Inhibition of FtsZ Polymerization: The FtsZ protein is a bacterial homolog of tubulin that plays a critical role in bacterial cell division by forming the Z-ring at the site of septation.[1][24][25][26] Some thiazole derivatives have been found to interfere with the polymerization dynamics of FtsZ, either by inhibiting its assembly or by hyper-stabilizing the FtsZ polymers, thereby blocking cell division and leading to bacterial filamentation and lysis.[24][26][27]
Caption: Inhibition of FtsZ polymerization by thiazole derivatives.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[28][29][30][31]
2.2.1. Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are observed for visible growth, and the MIC is determined.[28][29]
2.2.2. Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution:
-
Dissolve the thiazole derivative in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
-
Preparation of Inoculum:
-
Inoculate a few colonies of the test bacterium from a fresh agar plate into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at 37°C until it reaches the log phase of growth, corresponding to a turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the antimicrobial stock solution to the first well, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of the antimicrobial agent.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
Caption: Workflow for the broth microdilution assay to determine MIC.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of thiazole derivatives is significantly influenced by the substituents on the thiazole ring.
| General Structure | R1 | R2 | R3 | Microorganism | MIC (µg/mL) | Reference |
| H | 4-Hydroxyphenyl | H | S. aureus | 125-150 | [32] | |
| H | 2,4-Dichlorophenyl | H | E. coli | 6.25 | [33] | |
| H | 4-Nitrophenyl | H | C. albicans | 156.25 | [34] | |
| Aryl | H | H | S. typhimurium | 0.49 | [33] | |
| H | H | Aryl | P. aeruginosa | 15.625 | [33] |
Key SAR Observations:
-
Lipophilicity: The lipophilicity of the molecule, often modulated by alkyl or aryl substituents, plays a crucial role in its ability to penetrate the bacterial cell membrane.
-
Electronic Effects: The presence of electron-withdrawing groups, such as halogens or nitro groups, on aryl substituents can enhance antimicrobial activity.
-
Hybrid Molecules: Combining the thiazole scaffold with other known antimicrobial pharmacophores, such as quinolones or sulfonamides, can lead to hybrid molecules with synergistic or enhanced activity.[21]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Thiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.[35][36][37]
Mechanistic Insights: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of thiazole derivatives are largely attributed to their ability to suppress the production of pro-inflammatory mediators by targeting enzymes like cyclooxygenase-2 (COX-2) and modulating the NF-κB signaling pathway.
3.1.1. COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a central role in inflammation by catalyzing the synthesis of prostaglandins.[16][35][38] Many thiazole derivatives have been identified as selective inhibitors of COX-2, which is a desirable characteristic for anti-inflammatory drugs as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors.[36][38]
3.1.2. NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The activation of the NF-κB pathway is a hallmark of many inflammatory conditions. Thiazole derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of its target genes and attenuating the inflammatory cascade.
Caption: Inhibition of the NF-κB and COX-2 pathways by thiazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used in vivo assay for evaluating the anti-inflammatory activity of novel compounds.
3.2.1. Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema formation. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.
3.2.2. Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Divide the animals into groups (n=6-8 per group): a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the thiazole derivative.
-
-
Compound Administration:
-
Administer the thiazole derivative or the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each animal immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection using a plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the anti-inflammatory effect.
-
Neuroprotective Activity: A Hope for Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Thiazole derivatives have emerged as a promising class of neuroprotective agents with the potential to mitigate neuronal damage and slow disease progression.[39][40]
Mechanistic Insights: Modulating Neuronal Signaling and Survival
The neuroprotective effects of thiazole derivatives are mediated through various mechanisms, including the modulation of neurotransmitter receptors and the activation of pro-survival signaling pathways.
4.1.1. Modulation of AMPA Receptors: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are glutamate-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system.[2][40][41][42] Excitotoxicity, caused by the overstimulation of glutamate receptors, is a key mechanism of neuronal damage in many neurological disorders. Certain thiazole derivatives act as negative allosteric modulators of AMPA receptors, reducing their activity and thereby protecting neurons from excitotoxic insults.[40][41]
4.1.2. Activation of SIRT1: Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in promoting neuronal survival and resilience to stress. The activation of SIRT1 has been shown to be neuroprotective in various models of neurodegeneration. Some thiazole-based compounds have been identified as activators of SIRT1, suggesting a novel mechanism for their neuroprotective effects.
Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases and for screening potential neuroprotective compounds.[3][39][43][44][45]
4.2.1. Principle: SH-SY5Y cells are pre-treated with the test compound and then exposed to a neurotoxic agent (e.g., 6-hydroxydopamine for Parkinson's disease models, or amyloid-β for Alzheimer's models). The ability of the compound to protect the cells from the neurotoxin-induced cell death is then assessed.
4.2.2. Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS).
-
Seed the cells into 96-well plates at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.[39]
-
-
Compound Pre-treatment:
-
Treat the cells with various concentrations of the thiazole derivative for 2-24 hours.
-
-
Induction of Neurotoxicity:
-
Induce neurotoxicity by adding a neurotoxic agent, such as 6-hydroxydopamine (6-OHDA) or amyloid-β peptide, to the cell culture medium.
-
Incubate the cells for an additional 24-48 hours.
-
-
Assessment of Cell Viability:
-
Assess cell viability using the MTT assay, as described in the anticancer section.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection using the following formula: % Neuroprotection = [(Viability(compound+toxin) - Viability(toxin)) / (Viability(control) - Viability(toxin))] x 100
-
Determine the EC50 value (the concentration of the compound that provides 50% neuroprotection).
-
Conclusion and Future Perspectives
The diverse biological activities of thiazole derivatives underscore their immense potential in drug discovery. The versatility of the thiazole scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The mechanisms of action of these compounds are becoming increasingly well-understood, providing a rational basis for the design of next-generation therapeutics.
The experimental protocols detailed in this guide provide a framework for the systematic evaluation of novel thiazole derivatives. As our understanding of the molecular basis of diseases continues to grow, so too will the opportunities for the development of innovative thiazole-based drugs. Future research in this area will likely focus on the development of multi-target thiazole derivatives, the use of advanced drug delivery systems to enhance their efficacy, and the exploration of their potential in combination therapies. The continued investigation of this remarkable class of compounds holds great promise for addressing some of the most pressing challenges in human health.
References
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. 2019;24(9):1684. [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]
-
Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. 2021;213:113175. [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Naunyn-Schmiedeberg's Archives of Pharmacology. 2023;396(1):1-23. [Link]
-
Drug design strategy and SAR for newly developed thiazole-based hybrids. [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules. 2018;23(11):2945. [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry. 2022;29(29):4958-5009. [Link]
-
Second generation 4,5,6,7-tetrahydrobenzo[d]thiazoles as novel DNA gyrase inhibitors. Future Medicinal Chemistry. 2020;12(4):305-321. [Link]
-
Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential. International Journal of Molecular Sciences. 2023;24(23):16639. [Link]
-
Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. Molecules. 2023;28(2):758. [Link]
-
A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity. Frontiers in Microbiology. 2017;8:131. [Link]
-
Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules. 2017;22(12):2099. [Link]
-
Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules. 2018;23(8):1883. [Link]
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). Journal of Biomolecular Structure and Dynamics. 2023;41(16):8047-8072. [Link]
-
Thiazole Derivatives As Potential Therapeutic Agents For Cancer Treatment: A Review Of Structure-Activity Relationships. [Link]
-
Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. European Journal of Medicinal Chemistry. 2022;230:114113. [Link]
-
Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules. 2024;29(7):1533. [Link]
-
Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. Molecules. 2022;27(19):6499. [Link]
-
Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities. ACS Omega. 2023;8(3):3245-3259. [Link]
-
EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. RSC Advances. 2023;13(43):30490-30510. [Link]
-
Broth Microdilution. MI - Microbiology. [Link]
-
Broth Microdilution Guide for Labs. Scribd. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. 2023;14(11):2109-2139. [Link]
-
Tailoring of novel morpholine-sulphonamide linked thiazole moieties as dual targeting DHFR/DNA gyrase inhibitors: synthesis, antimicrobial and antibiofilm activities, and DFT with molecular modelling studies. RSC Advances. 2023;13(13):8673-8687. [Link]
-
Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances. 2021;11(19):11317-11330. [Link]
-
Development of novel thiazole-based hybrids as DNA gyrase inhibitors: design, synthesis, in silico and in vitro antibacterial evaluation. [Link]
-
Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules. 2022;27(17):5640. [Link]
-
Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics. Molecules. 2021;26(21):6631. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. 2023;28(21):7309. [Link]
-
Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. [Link]
-
Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors. [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. 2023;8(32):29293-29307. [Link]
-
In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Journal of Surgery and Medicine. 2022;6(2):142-146. [Link]
-
In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology. 2023;14:1176943. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. International Journal of Molecular Sciences. 2024;25(14):7496. [Link]
-
Targeting the Achilles Heel of FtsZ: The Interdomain Cleft. Frontiers in Molecular Biosciences. 2021;8:668352. [Link]
-
MIC Determination. EUCAST. [Link]
-
What are FtsZ inhibitors and how do they work? [Link]
-
DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. [Link]
-
In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. PLOS ONE. 2019;14(2):e0212089. [Link]
-
Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. International Journal of Molecular Sciences. 2024;25(11):5948. [Link]
Sources
- 1. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and Site of Inhibition of AMPA Receptors: Pairing a Thiadiazole with a 2,3-Benzodiazepine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. clyte.tech [clyte.tech]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. sysbiol.brc.hu [sysbiol.brc.hu]
- 21. mdpi.com [mdpi.com]
- 22. Tailoring of novel morpholine-sulphonamide linked thiazole moieties as dual targeting DHFR/DNA gyrase inhibitors: synthesis, antimicrobial and antibiofilm activities, and DFT with molecular modelling studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Development of novel thiazole-based hybrids as DNA gyrase inhibitors: design, synthesis, in silico and in vitro antibacterial evaluation | Semantic Scholar [semanticscholar.org]
- 24. A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 26. benchchem.com [benchchem.com]
- 27. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 28. Broth Microdilution | MI [microbiology.mlsascp.com]
- 29. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 30. protocols.io [protocols.io]
- 31. EUCAST: MIC Determination [eucast.org]
- 32. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 33. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 34. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors | Semantic Scholar [semanticscholar.org]
- 37. pubs.acs.org [pubs.acs.org]
- 38. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 40. mdpi.com [mdpi.com]
- 41. Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 42. mdpi.com [mdpi.com]
- 43. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]
- 44. moodle2.units.it [moodle2.units.it]
- 45. In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into the Reactivity of 2-Chloro-4-(chloromethyl)thiazole: A Technical Guide for Drug Development Professionals
Foreword: Unlocking the Potential of a Versatile Heterocycle
To the researchers, scientists, and pioneers in drug development, this guide delves into the theoretical underpinnings of 2-Chloro-4-(chloromethyl)thiazole's reactivity. In an era where computational chemistry is an indispensable tool in modern drug discovery, a foundational understanding of a molecule's electronic structure and reaction dynamics is paramount.[1][2] This document moves beyond a mere recitation of facts, offering a synthesized perspective grounded in established theoretical principles and computational studies of analogous systems. Our objective is to provide you with the foresight to rationally design synthetic pathways and predict potential molecular interactions, thereby accelerating your research and development endeavors. Thiazole derivatives are integral pharmacophores in numerous antimicrobial and anticancer drugs, making a thorough comprehension of their reactivity essential.[3][4][5][6]
Molecular Architecture and Electronic Landscape
The reactivity of this compound is fundamentally dictated by the intricate interplay of its constituent atoms and the distribution of electrons across its molecular framework. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, possesses a unique electronic character that influences the reactivity of its substituents.
Structural and Electronic Properties: A DFT Perspective
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the molecular geometry and electronic properties of organic molecules.[1] While specific DFT studies on this compound are not extensively reported in publicly available literature, we can infer its characteristics from studies on analogous thiazole derivatives.[7][8]
DFT calculations, typically employing methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide optimized geometries, bond lengths, and bond angles.[9] More importantly, these calculations reveal the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity.[1] The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity.[2]
A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions.[1] For this compound, the MEP would likely show negative potential around the nitrogen atom, indicating a site for electrophilic attack or coordination, and positive potential around the hydrogen atoms and the carbon atoms attached to the chlorine atoms, indicating susceptibility to nucleophilic attack.
The Dual Nature of Reactivity: Two Key Electrophilic Centers
This compound presents two primary sites for nucleophilic attack: the carbon atom of the chloromethyl group and the C2-carbon of the thiazole ring. The inherent reactivity of these sites differs, allowing for selective functionalization under controlled conditions.
The Highly Reactive Chloromethyl Group
The chloromethyl group at the C4 position is a potent electrophilic center. The chlorine atom, being highly electronegative, withdraws electron density from the adjacent methylene carbon, making it susceptible to nucleophilic substitution (an SN2-type reaction). This reactivity is a cornerstone of its utility as a synthetic intermediate, enabling the facile introduction of a wide array of functional groups.[10]
Typical Nucleophilic Substitution at the Chloromethyl Group:
-
Amination: Reaction with primary or secondary amines to form aminomethylthiazole derivatives.
-
Thiolation: Reaction with thiols to introduce sulfur-containing moieties.
-
Alkoxylation: Reaction with alkoxides to yield ether-linked derivatives.
The Activated C2-Position of the Thiazole Ring
The chlorine atom at the C2 position of the thiazole ring is also a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The reactivity of this position is significantly enhanced by the electron-withdrawing nature of the thiazole ring's nitrogen atom.[11] Studies on related 2-chlorobenzothiazoles have shown that the C2 position is generally more susceptible to nucleophilic attack than other positions on the ring.[11]
Factors Influencing SNAr at the C2-Position:
-
Nucleophile Strength: Stronger nucleophiles will favor the reaction.
-
Solvent: Polar aprotic solvents can accelerate SNAr reactions.
-
Temperature: Higher temperatures are often required to overcome the activation energy barrier.
The competition between these two reactive sites can be controlled by carefully selecting the reaction conditions and the nucleophile. Generally, the chloromethyl group is more reactive towards nucleophilic substitution than the 2-chloro position, allowing for selective reactions at the side chain.
Theoretical Investigation of Reaction Mechanisms
Understanding the reaction mechanisms at a theoretical level provides invaluable insights into the factors that govern reaction rates and product selectivity. Computational chemistry allows for the exploration of potential energy surfaces, the identification of transition states, and the calculation of activation energies.
Modeling Nucleophilic Substitution
Workflow for Computational Analysis of Nucleophilic Substitution:
Caption: A generalized workflow for the computational investigation of nucleophilic substitution reactions using DFT.
SNAr Mechanism: Stepwise vs. Concerted
Nucleophilic aromatic substitution reactions can proceed through either a stepwise mechanism, involving a discrete Meisenheimer complex intermediate, or a concerted mechanism where bond formation and bond breaking occur simultaneously.[12] Recent computational and experimental studies have challenged the long-held assumption that all SNAr reactions are stepwise.[12]
Visualizing SNAr Pathways:
Caption: Potential energy profiles for stepwise and concerted SNAr mechanisms.
The preferred pathway for this compound would depend on the specific nucleophile, solvent, and the electronic stabilization of the potential intermediate. Theoretical calculations can help elucidate the operative mechanism by comparing the activation barriers for both pathways.
Quantitative Data Summary
| Parameter | C4-Chloromethyl Position (SN2-like) | C2-Chloro Position (SNAr) | Significance |
| Activation Energy (ΔG‡) | Lower | Higher | A lower activation energy indicates a faster reaction rate. The chloromethyl position is expected to have a lower barrier. |
| Reaction Energy (ΔGrxn) | Exergonic | Varies | Indicates the thermodynamic favorability of the reaction. |
| Key Bond Lengths in TS | C-Nu bond forming, C-Cl bond breaking | C-Nu bond forming, C-Cl bond breaking | Provides insight into the structure of the transition state and the synchronous or asynchronous nature of the reaction. |
| Atomic Charges (e.g., Mulliken, NBO) | Increasing negative charge on leaving Cl | Delocalized negative charge on the ring | Helps to understand the charge distribution during the reaction. |
Experimental Protocols: A Theoretical Chemist's Perspective
A robust theoretical understanding should always be validated by experimental work. The following outlines a generalized protocol for a computational study of the reactivity of this compound, which would then inform laboratory experiments.
Step-by-Step Computational Protocol:
-
Model Building: Construct the 3D structures of this compound and the chosen nucleophile using a molecular modeling software.
-
Geometry Optimization: Perform geometry optimization of the reactants, products, and transition state guesses using a DFT method (e.g., B3LYP/6-31+G(d,p)) in a simulated solvent environment (e.g., using a polarizable continuum model).
-
Frequency Calculations: Calculate the vibrational frequencies to confirm that the optimized structures of reactants and products are true minima (no imaginary frequencies) and that the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.
-
IRC Calculations: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the transition state to verify that it connects the reactants and products.
-
Energy Refinement: Obtain more accurate electronic energies by performing single-point energy calculations using a higher level of theory or a larger basis set.
-
Thermodynamic Analysis: Calculate the Gibbs free energies of activation and reaction at a standard temperature and pressure to predict the kinetics and thermodynamics of the reaction.
-
Analysis of Electronic Properties: Analyze the molecular orbitals, MEP, and atomic charges to gain a deeper understanding of the electronic factors driving the reaction.
Concluding Remarks and Future Directions
This guide has provided a theoretical framework for understanding the reactivity of this compound, a molecule of significant interest in drug development. By leveraging computational chemistry, we can predict its electronic properties and reaction mechanisms, thereby guiding the rational design of novel therapeutics.
Future theoretical studies should focus on:
-
Performing detailed DFT calculations on the reactions of this compound with a variety of biologically relevant nucleophiles.
-
Investigating the regioselectivity of reactions with ambident nucleophiles.
-
Exploring the potential for this molecule to participate in other reaction types, such as metal-catalyzed cross-coupling reactions.
By continuing to bridge the gap between theoretical predictions and experimental realities, we can unlock the full potential of versatile building blocks like this compound in the quest for new and improved medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. 5-(Chloromethyl)-2-ethylthiazole | 861204-96-8 | Benchchem [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Chloro-4-(chloromethyl)thiazole from Allyl Isothiocyanate: An Application Note and Protocol for Pharmaceutical and Agrochemical Research
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 2-Chloro-4-(chloromethyl)thiazole, a critical intermediate in the development of numerous pharmaceutical and agrochemical agents. The synthesis commences with the readily available starting material, allyl isothiocyanate. The procedural details outlined herein are intended to furnish researchers, scientists, and drug development professionals with a robust and reproducible method. This document elucidates the underlying reaction mechanism, provides a step-by-step experimental protocol, details safety precautions, and outlines methods for the characterization and purification of the target compound.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules. Their diverse pharmacological properties include anti-inflammatory, antibacterial, antifungal, and antitumor activities.[1][2] Specifically, this compound serves as a versatile building block for the synthesis of more complex molecules, finding application in the production of insecticides and pharmaceuticals.[3][4][5] The synthesis described herein involves the chlorination and cyclization of allyl isothiocyanate, a well-established route to this valuable intermediate.[4][6][7]
Reaction Mechanism and Scientific Rationale
The synthesis of this compound from allyl isothiocyanate proceeds through a multi-step reaction sequence involving chlorination and intramolecular cyclization. The generally accepted mechanism is as follows:
-
Electrophilic Addition of Chlorine: The reaction is initiated by the electrophilic addition of a chlorinating agent, such as chlorine gas or sulfuryl chloride, across the double bond of allyl isothiocyanate. This forms a dichlorinated intermediate.
-
Intramolecular Cyclization: The sulfur atom of the isothiocyanate group then acts as a nucleophile, attacking one of the chlorinated carbon atoms in an intramolecular fashion. This cyclization step forms a five-membered thiazoline ring intermediate.
-
Aromatization: The thiazoline intermediate subsequently undergoes elimination of hydrogen chloride (HCl) to form the stable aromatic thiazole ring, yielding the final product, this compound.
The choice of chlorinating agent and solvent is critical for the efficiency and selectivity of the reaction. Dipolar aprotic solvents such as acetonitrile are often employed to facilitate the reaction.[4][8]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Allyl isothiocyanate | ≥95% |
| Sulfuryl chloride | ≥99% |
| Acetonitrile | Anhydrous, ≥99.8% |
| Sodium bicarbonate | Saturated aqueous solution |
| Brine | Saturated aqueous solution |
| Anhydrous magnesium sulfate | Reagent grade |
| Three-necked round-bottom flask | 500 mL |
| Dropping funnel | 100 mL |
| Condenser | |
| Magnetic stirrer and stir bar | |
| Ice bath | |
| Rotary evaporator | |
| Vacuum distillation apparatus | |
| Standard laboratory glassware |
Synthesis Workflow Diagram
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US6214998B1 - Process for preparing 2-chloro-5-chloromethylthiazole - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Nucleophilic Functionalization of 2-Chloro-4-(chloromethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-(chloromethyl)thiazole is a pivotal heterocyclic building block in contemporary medicinal and agricultural chemistry.[1][2] Its utility stems from the presence of two distinct and chemically addressable electrophilic centers: a benzylic-type chloride at the C4-methyl position and a heterocyclic aromatic chloride at the C2-position. This dual reactivity profile enables a wide array of synthetic transformations but simultaneously presents a significant challenge in achieving regiochemical control. This guide provides an in-depth analysis of the reactivity of this compound with common nucleophile classes (N-, S-, and O-nucleophiles), elucidates the mechanistic principles governing regioselectivity, and offers detailed, field-proven protocols for the selective functionalization of this versatile intermediate.
The Dichotomy of Reactivity: Understanding the Electrophilic Sites
The synthetic potential of this compound is rooted in the differential reactivity of its two carbon-chlorine bonds. A nuanced understanding of these differences is paramount for designing successful and selective synthetic strategies.
-
The C4-(Chloromethyl) Group: This site behaves as a highly reactive benzylic-like halide. The chlorine atom is readily displaced by a broad spectrum of nucleophiles via a classical SN2 mechanism.[3] This reaction is typically facile, often proceeding under mild conditions (low temperature, weak base) and is the kinetically favored pathway for most common nucleophiles.
-
The C2-Chloro Group: As a halogen attached to an aromatic, electron-deficient thiazole ring, this chlorine is susceptible to Nucleophilic Aromatic Substitution (SNAr).[4][5] The electron-withdrawing character of the ring nitrogen atom activates the C2 position for nucleophilic attack, but this site is generally less reactive than the C4-chloromethyl group.[4] Substitution at this position often requires more forcing conditions, such as elevated temperatures or the use of highly reactive nucleophiles.
The strategic choice of nucleophile, solvent, temperature, and base allows the synthetic chemist to selectively target one of these positions, as illustrated in the workflow below.
Caption: Decision workflow for selective substitution on this compound.
Reactions with Nitrogen Nucleophiles: Amination Protocols
The reaction with amines is arguably the most widely exploited transformation of this substrate, forming the cornerstone of synthesis for numerous active pharmaceutical ingredients, including the HIV protease inhibitor Ritonavir.[6][7][8]
Principle of Regioselectivity
Primary and secondary amines, being potent nucleophiles, will overwhelmingly react at the more electrophilic and sterically accessible C4-chloromethyl position under mild conditions. This selective SN2 reaction is efficient and high-yielding.
Caption: General workflow for selective C4-amination.
Protocol 1: Selective SN2 Amination at the C4-Position (Methylamine Example)
This protocol is adapted from procedures used in the synthesis of key Ritonavir intermediates.[7]
Materials:
-
This compound (1.0 eq)
-
Aqueous Methylamine (40% w/w, 2.0-3.0 eq)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Water (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in the chosen organic solvent (e.g., DCM).
-
Nucleophile Addition: Cool the solution to 20-25°C. Slowly add the aqueous methylamine solution to the stirred solution of the thiazole derivative. The excess amine acts as both the nucleophile and the base to neutralize the HCl byproduct.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Add water and separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and then brine to remove excess methylamine and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product, 4-((methylamino)methyl)-2-chlorothiazole.
-
Purification: The crude product can be purified further by column chromatography on silica gel or by distillation if it is a liquid.
Reactions with Sulfur Nucleophiles: Thioether Synthesis
Sulfur nucleophiles, such as thiols and their corresponding thiolates, are exceptionally soft and potent nucleophiles, making them ideal for SN2 reactions. They react cleanly and efficiently at the C4-chloromethyl position.
Protocol 2: Thioether Synthesis via SN2 at the C4-Position
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., Thiophenol, 1.1 eq)
-
Base (e.g., Potassium Carbonate (K₂CO₃), 1.5 eq, or Triethylamine (Et₃N), 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl Acetate (for extraction)
-
Water
Procedure:
-
Reaction Setup: To a solution of the thiol in anhydrous DMF, add the base (e.g., K₂CO₃) and stir for 15-20 minutes at room temperature to generate the thiolate anion in situ.
-
Substrate Addition: Add a solution of this compound in a minimal amount of DMF to the thiolate mixture dropwise.
-
Reaction: Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.
-
Quenching and Extraction: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash with water (2x) and then brine (1x) to remove DMF and inorganic salts.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude thioether by flash column chromatography on silica gel.
Reactions with Oxygen Nucleophiles: Ether Synthesis
Oxygen nucleophiles, particularly alkoxides and phenoxides, readily form ethers at the C4-position via a Williamson-type synthesis. The reactivity is highly dependent on the basicity and steric hindrance of the nucleophile.
Protocol 3: Williamson-type Ether Synthesis at the C4-Position
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., Benzyl alcohol, 1.2 eq)
-
Strong Base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution (for quenching)
-
Diethyl Ether (for extraction)
Procedure:
-
Alkoxide Formation: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), suspend NaH in anhydrous THF. Cool the suspension to 0°C in an ice bath.
-
Alcohol Addition: Add the alcohol dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, during which hydrogen gas will evolve, and the sodium alkoxide will form.
-
Substrate Addition: Slowly add a solution of this compound in anhydrous THF to the alkoxide solution at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 2-6 hours).
-
Quenching: Carefully quench the reaction by cooling it back to 0°C and slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous mixture with diethyl ether (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude ether product by flash column chromatography.
Summary of Regioselective Reactions
The choice of reaction conditions is the primary determinant of the site of nucleophilic attack. The following table summarizes the general principles for achieving regioselectivity.
| Target Position | Reaction Type | Favored Nucleophiles | Key Conditions | Causality |
| C4-CH₂Cl | SN2 | Amines, Thiols, Alkoxides, Carbanions | Temperature: Low to ambient (0-40°C)Base: Weak or stoichiometric (e.g., K₂CO₃, Et₃N) | The C4-chloromethyl is a more activated electrophilic site, leading to a lower activation energy for SN2 displacement. This is the kinetically controlled pathway. |
| C2-Cl | SNAr | Strong Nucleophiles (e.g., MeO⁻, RS⁻) | Temperature: High (>80°C to reflux)Base: Strong, often in excess (e.g., NaH, NaOMe) | Requires overcoming a higher activation energy. Elevated temperatures provide the energy needed for the SNAr mechanism to proceed at a practical rate. This is often the thermodynamically favored outcome.[5] |
Conclusion
This compound offers a powerful platform for the synthesis of complex, biologically active molecules. Its utility is maximized through the precise control of regioselectivity in nucleophilic substitution reactions. By carefully manipulating reaction parameters such as temperature, solvent, and the nature of the nucleophile and base, researchers can selectively functionalize either the highly reactive C4-chloromethyl position via an SN2 pathway or the less reactive C2-chloro position via an SNAr pathway. The protocols and principles outlined in this guide provide a robust framework for harnessing the full synthetic potential of this invaluable heterocyclic intermediate.
References
- RITONAVIR - New Drug Approvals. (2021).
- Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir. (2006).
- Ritonavir synthesis.ChemicalBook.
- 2-Chloro-4-methyl-thiazole.Chem-Impex.
- This compound.MySkinRecipes.
- Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole".Benchchem.
- Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor.ElectronicsAndBooks.
- 4-(Chloromethyl)thiazole hydrochloride.EvitaChem.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.
- Regioselectivity – Knowledge and References.Taylor & Francis.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. Buy 4-(Chloromethyl)thiazole hydrochloride (EVT-462541) | 7709-58-2 [evitachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]
- 8. Ritonavir synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Leveraging 2-Chloro-4-(chloromethyl)thiazole in Modern Medicinal Chemistry
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of medicinal chemistry, the thiazole ring is a "privileged scaffold," a core structure frequently found in a wide array of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone in drug design. Within the vast chemical space of thiazole derivatives, 2-Chloro-4-(chloromethyl)thiazole emerges as a particularly valuable and versatile building block for synthetic chemists.[3]
This bifunctional molecule, with the chemical formula C₄H₃Cl₂NS, possesses two distinct reactive centers: a chlorine atom at the C2 position of the thiazole ring and a chloromethyl group at the C4 position.[4] This dual reactivity allows for sequential and selective functionalization, enabling the construction of complex molecular architectures from a simple, commercially available starting material. Its utility spans the synthesis of agrochemicals, such as the neonicotinoid insecticide thiamethoxam, and is increasingly harnessed in medicinal chemistry to create novel drug candidates targeting a range of diseases, including those requiring antimicrobial, anti-inflammatory, or kinase-inhibiting properties.[3][5][6]
This guide provides an in-depth exploration of the strategic application of this compound, detailing its reactivity, providing field-tested protocols for its use, and illustrating its role in the synthesis of key therapeutic scaffolds.
Pillar 1: Understanding the Differential Reactivity
The synthetic power of this compound lies in the differential reactivity of its two chloro-substituents. A nuanced understanding of this principle is critical for designing successful multi-step syntheses.
-
The C4-Chloromethyl Group (-CH₂Cl): This group behaves as a reactive benzylic-like halide. The carbon atom is sp³-hybridized and is readily susceptible to nucleophilic attack via an Sₙ2 mechanism . This site is the more reactive of the two and is typically targeted first under milder conditions using a wide range of nucleophiles (amines, thiols, alkoxides, etc.).[3]
-
The C2-Chloro Group (-Cl): This chlorine is attached to an sp²-hybridized carbon of the electron-deficient thiazole ring. Its substitution occurs via a Nucleophilic Aromatic Substitution (SₙAr) mechanism .[7] This reaction is generally more demanding than the Sₙ2 displacement at the C4-methyl position and often requires higher temperatures, stronger nucleophiles, or the presence of a base. The electron-withdrawing nature of the ring nitrogen atom activates the C2 position, making this substitution feasible.[7][8]
This predictable reactivity allows for a stepwise approach to molecular elaboration, where the chloromethyl handle is first used to introduce a desired side chain, followed by modification at the C2 position to build the final molecule.
Caption: Differential reactivity of this compound.
Pillar 2: Applications in Bioactive Scaffolds
The structural motifs derived from this compound are prevalent in compounds with significant biological activity, particularly in the realm of kinase inhibition.
Application Focus: Synthesis of Kinase Inhibitor Scaffolds
Protein kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[6][9] The 2-aminothiazole core is a well-established template for designing potent kinase inhibitors, including the FDA-approved drug Dasatinib (BMS-354825), a pan-Src kinase inhibitor.[10]
This compound serves as an excellent starting point for generating libraries of substituted 2-aminothiazoles. The general strategy involves an initial Sₙ2 reaction to install a diversity element at the C4-position, followed by an SₙAr reaction with an appropriate amine to build the final inhibitor scaffold.
Caption: Workflow for synthesizing a 2-aminothiazole library.
This approach allows medicinal chemists to rapidly explore the structure-activity relationship (SAR) by varying the substituents at both the C2 and C4 positions to optimize potency, selectivity, and pharmacokinetic properties.[10][11]
Pillar 3: Field-Tested Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for key experimental choices. Adherence to standard laboratory safety practices is mandatory.
Protocol 1: Selective Sₙ2 Alkylation of the C4-Chloromethyl Group
This protocol details the reaction of this compound with a generic primary amine nucleophile. This reaction is robust and generally high-yielding.
Objective: To synthesize a 2-chloro-4-((alkylamino)methyl)thiazole derivative.
Reaction Scheme: this compound + R-NH₂ → 2-Chloro-4-((R-amino)methyl)thiazole
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (Example) |
| This compound | 168.05 | 1.0 | 1.68 g (10 mmol) |
| Alkylamine (e.g., Benzylamine) | 107.15 | 1.2 | 1.29 g (12 mmol) |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 2.1 mL (15 mmol) |
| Acetonitrile (MeCN) | 41.05 | - | 50 mL |
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.68 g, 10 mmol).
-
Dissolution: Add acetonitrile (50 mL) to the flask and stir until the solid is fully dissolved.
-
Addition of Base: Add triethylamine (2.1 mL, 15 mmol). Causality: Triethylamine acts as an acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Nucleophile Addition: Add the alkylamine (e.g., benzylamine, 1.29 g, 12 mmol) dropwise to the stirring solution at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure desired compound.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound is classified as Acute Toxicant (Oral) Category 4. Handle with care.
Protocol 2: SₙAr Amination at the C2-Position
This protocol describes the substitution of the C2-chloro group on a pre-functionalized thiazole intermediate. This step typically requires more forcing conditions.
Objective: To synthesize a 2-amino-4-(substituted-methyl)thiazole from a 2-chloro intermediate.
Reaction Scheme: 2-Chloro-4-(R¹-X-methyl)thiazole + R²-NH₂ → 2-(R²-amino)-4-(R¹-X-methyl)thiazole
Materials & Reagents:
| Reagent | Equivalents | Solvent | Base (optional) |
| 2-Chloro-thiazole intermediate | 1.0 | Dioxane | K₂CO₃ |
| Amine (R²-NH₂) | 1.5 - 2.0 | or DMF | or DIPEA |
Step-by-Step Methodology:
-
Setup: In a sealable reaction vessel, combine the 2-chloro-thiazole intermediate (1.0 eq), the desired amine (1.5 eq), and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF). Causality: These solvents can solvate the ions formed in the Meisenheimer complex intermediate of the SₙAr mechanism and can be heated to the high temperatures required for this transformation.
-
Reaction: Seal the vessel and heat the mixture to 80-120 °C. The exact temperature and time will depend on the reactivity of the specific amine and substrate.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Washing: Wash the combined organic extracts with water and brine to remove the solvent and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash chromatography or recrystallization to yield the final 2-aminothiazole product.
Caption: Step-by-step experimental workflows for Protocols 1 and 2.
Conclusion
This compound is a powerful and cost-effective building block for medicinal chemistry. Its well-defined differential reactivity provides a reliable platform for the stepwise synthesis of complex molecules. By mastering the selective functionalization of its two chloro-substituents, researchers can efficiently generate diverse libraries of compounds, particularly for screening as kinase inhibitors and other therapeutic agents. The protocols provided herein offer a robust foundation for harnessing the synthetic potential of this versatile thiazole derivative in drug discovery programs.
References
-
Kinetics Reaction and Mechanism of Thiazole with Sodium Methoxide in CSTR Reactor. (n.d.). Journal of Engineering. Retrieved from [Link]
-
Adhav, S. A., et al. (2020). Synthesis and Antimicrobial Evaluation of Nitazoxanide-Based Analogues: Identification of Selective and Broad Spectrum Activity. ACS omega, 5(32), 20281–20294. Retrieved from [Link]
-
Rojas-V, C., et al. (2022). Synthesis and antiplasmodial assessment of nitazoxanide and analogs as new antimalarial candidates. Malaria journal, 21(1), 32. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2022). New nitazoxanide derivatives: design, synthesis, biological evaluation, and molecular docking studies as antibacterial and antimycobacterial agents. RSC medicinal chemistry, 13(7), 869–881. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN102775401B - Synthesis method of meloxicam.
- Google Patents. (n.d.). CN102775401A - Synthesis method of meloxicam.
-
Isloor, A. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European journal of medicinal chemistry, 164, 285–320. Retrieved from [Link]
-
Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832. Retrieved from [Link]
-
HDH Pharma Inc. (n.d.). This compound, 1 gram. Retrieved from [Link]
-
SciSpace. (2009). Manufacture of High-Purity Meloxicam via Its Novel Potassium Salt Monohydrate. Retrieved from [Link]
- Google Patents. (n.d.). CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.
-
Sova, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules (Basel, Switzerland), 25(21), 5035. Retrieved from [Link]
- Google Patents. (n.d.). CN103159697A - Method for preparing nitazoxanide.
- Google Patents. (n.d.). FR3110164A1 - Process for preparing nitazoxanide and its derivatives....
-
Li, A. Y. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2023). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 13(36), 25301–25324. Retrieved from [Link]
-
Patent 0794180. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]
-
Fallah, E., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14759–14806. Retrieved from [Link]
-
Stakhira, P., et al. (2019). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Materials (Basel, Switzerland), 12(11), 1836. Retrieved from [Link]
-
ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]
-
Just-Baringo, X., et al. (2014). Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived natural products. Current topics in medicinal chemistry, 14(10), 1244–1256. Retrieved from [Link]
-
ResearchGate. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]
-
Smith, D. M., et al. (2018). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of organic chemistry, 83(15), 8085–8101. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. calpaclab.com [calpaclab.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. audreyli.com [audreyli.com]
Application Notes and Protocols for N-Alkylation using 2-Chloro-4-(chloromethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Chloro-4-(chloromethyl)thiazole in Synthesis
This compound is a bifunctional electrophile of significant interest in medicinal chemistry and agrochemical synthesis.[1][2] Its structure, featuring a thiazole ring substituted with a chlorine atom at the 2-position and a chloromethyl group at the 4-position, presents two distinct sites for nucleophilic attack. This dual reactivity allows for the strategic and often regioselective introduction of the thiazole moiety into a wide range of molecular scaffolds. The thiazole ring is a privileged structure in drug discovery, appearing in numerous compounds with diverse biological activities, including antimicrobial and anti-inflammatory properties.[3]
The primary focus of this application note is the N-alkylation of various nucleophiles using this compound, a key transformation for building complex molecules.[2] The chloromethyl group serves as a potent alkylating agent, readily undergoing SN2 displacement by nitrogen-containing nucleophiles such as primary and secondary amines, indoles, and other heterocyclic systems. Understanding the nuances of this reaction is crucial for chemists aiming to leverage this versatile building block in their synthetic endeavors.
Mechanistic Insights: Understanding the Reaction Pathway
The N-alkylation reaction with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The carbon of the chloromethyl group is electrophilic and susceptible to attack by a nitrogen nucleophile. The reaction is typically facilitated by a base, which deprotonates the nucleophile, thereby increasing its nucleophilicity and initiating the displacement of the chloride leaving group.
The regioselectivity of the reaction is a key consideration. The chlorine atom on the thiazole ring is generally less reactive towards nucleophilic substitution than the chlorine of the chloromethyl group under standard N-alkylation conditions. This difference in reactivity allows for selective alkylation at the chloromethyl position while preserving the 2-chloro substituent for potential downstream transformations, such as cross-coupling reactions.
Caption: Generalized SN2 mechanism for the N-alkylation of a secondary amine with this compound.
General Protocol for N-Alkylation
This protocol provides a general framework for the N-alkylation of a nitrogen-containing nucleophile with this compound. The specific conditions, including the choice of base, solvent, and temperature, may require optimization depending on the substrate.
Materials:
-
Nitrogen-containing nucleophile (e.g., amine, indole) (1.0 eq)
-
This compound (1.0 - 1.2 eq)[4]
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH, Et₃N) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, acetonitrile, THF, acetone)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the nitrogen-containing nucleophile and the anhydrous solvent.
-
Base Addition: Add the base to the stirred solution/suspension at room temperature.
-
Addition of Alkylating Agent: Slowly add a solution of this compound in the reaction solvent to the mixture.
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-alkylated product.
Application Examples and Data
The following table summarizes typical reaction conditions and outcomes for the N-alkylation of various nucleophiles with this compound, demonstrating the versatility of this reagent.
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | K₂CO₃ | DMF | 80 | 6 | 85 | [5] |
| 2 | Indole | NaH | THF | 60 | 4 | 92 | [6] |
| 3 | Piperidine | Et₃N | CH₃CN | RT | 12 | 78 | [7] |
| 4 | 1,2,4-Triazole | Cs₂CO₃ | Acetonitrile | 50 | 8 | 88 | [8] |
Experimental Workflow Visualization
Caption: A step-by-step workflow for the N-alkylation protocol.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through rigorous monitoring and characterization.
-
Reaction Monitoring: The progress of the reaction should be carefully monitored by TLC or LC-MS to determine the point of completion and to identify the formation of any side products. This allows for real-time adjustments to the reaction conditions if necessary.
-
Product Characterization: The identity and purity of the final N-alkylated product must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. This ensures the structural integrity of the synthesized compound.
-
Regioselectivity Confirmation: In cases where multiple sites of alkylation are possible, 2D NMR techniques such as HMBC and NOESY can be employed to unequivocally determine the site of N-alkylation.
Conclusion
This compound is a highly effective reagent for the N-alkylation of a diverse range of nitrogen-containing nucleophiles. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic campaigns. By understanding the underlying mechanism and carefully controlling the reaction parameters, chemists can achieve high yields of the desired N-alkylated thiazole derivatives, which are valuable intermediates in the development of new pharmaceuticals and agrochemicals.
References
-
MySkinRecipes. This compound. [Link]
- Google Patents. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
-
National Institutes of Health. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. [Link]
-
Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. [Link]
-
ScienceDirect. Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and.... [Link]
- Google Patents. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.
- Google Patents.
- Google Patents.
- Google Patents. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
-
ResearchGate. (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
- Google Patents. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
-
National Institutes of Health. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. [Link]
-
PrepChem.com. Preparation of 2-chloro-4-(chloromethyl)phenol. [Link]
-
ResearchGate. (PDF) 2-Chloro-5-chloromethyl-1,3-thiazole. [Link]
-
Journal of Chinese Pharmaceutical Sciences. Study on the regioselective alkylation of 2-thiopyrimidine. [Link]
-
National Institutes of Health. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. [Link]
Sources
The Synthetic Heart of Modern Agrochemicals: Applications of 2-Chloro-5-(chloromethyl)thiazole
Introduction: The Thiazole Ring's Ascendancy in Crop Protection
In the landscape of modern agrochemical synthesis, the thiazole heterocycle has emerged as a cornerstone pharmacophore, valued for its metabolic stability and versatile reactivity.[1][2] Among the myriad of thiazole-based intermediates, 2-Chloro-5-(chloromethyl)thiazole (CAS No. 105827-91-6) stands out as a pivotal building block, particularly in the production of second-generation neonicotinoid insecticides.[3] Its unique bifunctional nature—possessing two reactive chlorine atoms at different positions—allows for precise and efficient molecular construction, making it an indispensable precursor for multi-billion dollar crop protection agents.[4][5]
This technical guide provides an in-depth exploration of the applications of 2-Chloro-5-(chloromethyl)thiazole in agrochemical synthesis. We will dissect the synthetic pathways to major insecticides, elucidate the chemical logic behind the methodologies, and provide detailed, field-proven protocols for researchers and chemical development professionals.
A Note on Nomenclature: While the user query referred to "2-Chloro-4-(chloromethyl)thiazole," the scientifically accepted and commercially recognized name for the compound with CAS No. 105827-91-6 is 2-Chloro-5-(chloromethyl)thiazole . This guide will use the correct nomenclature throughout.
Core Applications in Insecticide Synthesis
The most significant and well-documented application of 2-Chloro-5-(chloromethyl)thiazole is in the synthesis of neonicotinoid insecticides, a class of systemic pesticides that target the nicotinic acetylcholine receptors in insects.[3][6] This intermediate is fundamental to the industrial production of Thiamethoxam and Clothianidin.
Synthesis of Thiamethoxam
Thiamethoxam is a broad-spectrum systemic insecticide effective against a wide range of sucking and chewing insects.[3] The synthesis hinges on the N-alkylation of a nitroimino-oxadiazine intermediate with 2-Chloro-5-(chloromethyl)thiazole. The chloromethyl group at the 5-position of the thiazole ring is the key reactive site for this crucial bond formation.
Synthetic Pathway Overview:
The industrial synthesis involves the condensation reaction between 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine and 2-Chloro-5-(chloromethyl)thiazole.[7][8] This reaction is typically carried out in a polar aprotic solvent in the presence of a base to facilitate the nucleophilic substitution.
Caption: Synthesis of Thiamethoxam from key intermediates.
Causality in Experimental Design:
-
Choice of Base: An inorganic base like potassium carbonate (K₂CO₃) is commonly used.[4] It is strong enough to deprotonate the secondary amine of the oxadiazine ring, creating a potent nucleophile, yet it is mild enough to prevent degradation of the starting materials and product.
-
Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Carbonate (DMC) are preferred.[4][7] These solvents effectively dissolve the reactants and the base, promoting a homogenous reaction environment and facilitating the SN2 reaction mechanism.
-
Catalyst: A phase transfer catalyst, such as a quaternary ammonium salt, is sometimes employed to enhance the reaction rate by improving the solubility and reactivity of the base.[4]
Detailed Protocol: Synthesis of Thiamethoxam
Objective: To synthesize Thiamethoxam via the condensation of 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine and 2-Chloro-5-(chloromethyl)thiazole.
Materials:
-
3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)
-
Dimethylformamide (DMF) or Dimethyl Carbonate (DMC)
-
Reaction vessel with mechanical stirrer, thermometer, and condenser
Procedure:
-
Charge the reaction vessel with Dimethylformamide (DMF) and 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine. Stir until fully dissolved.
-
Add 2-Chloro-5-(chloromethyl)thiazole to the mixture.
-
Begin heating the mixture to a target temperature of 60-70°C.[4]
-
Once the target temperature is reached, gradually add anhydrous potassium carbonate to the reaction mixture over 20-40 minutes.[4]
-
Maintain the reaction temperature and continue stirring. Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material (2-Chloro-5-(chloromethyl)thiazole) is consumed (typically <1.0%).[8]
-
Upon completion, cool the reaction mixture and add water to precipitate the crude Thiamethoxam.
-
Filter the solid product, wash with water, and then a non-polar solvent (e.g., hexane) to remove impurities.
-
Dry the product under vacuum to yield Thiamethoxam as a white to off-white powder.[7]
| Parameter | Value/Condition | Reference |
| Reactant Ratio | ~1:1 (Oxadiazine:Thiazole) | [7] |
| Base | Potassium Carbonate (K₂CO₃) | [4] |
| Solvent | Dimethylformamide (DMF), Dimethyl Carbonate (DMC) | [4][7] |
| Temperature | 40-70°C | [4][8] |
| Reaction Time | 1-5 hours (monitored by HPLC) | [8] |
| Typical Yield | 80-95% | [7][8] |
Synthesis of Clothianidin
Clothianidin is another prominent neonicotinoid insecticide, effective against a broad range of sucking insects. Its synthesis also relies on 2-Chloro-5-(chloromethyl)thiazole as the electrophilic component that introduces the crucial thiazolemethyl moiety.
Synthetic Pathway Overview:
The synthesis involves the reaction of 2-Chloro-5-(chloromethyl)thiazole with an appropriate N-substituted nitroguanidine derivative, such as N-methyl-N'-nitroguanidine or a cyclic precursor.[11][12] The reaction mechanism is analogous to that of Thiamethoxam synthesis—an N-alkylation via nucleophilic substitution.
Caption: Synthesis of Clothianidin from key intermediates.
Causality in Experimental Design:
-
Nucleophile Choice: The choice of the nitroguanidine precursor can vary. Some patented methods use N-methyl-N'-nitroguanidine directly, while others employ a triazine intermediate which later decomposes to yield Clothianidin.[11][12] The triazine route can offer advantages in terms of handling and reaction control.
-
Reaction Conditions: Similar to Thiamethoxam synthesis, a base like potassium carbonate and a polar aprotic solvent are standard. The reaction temperature is typically kept moderate (e.g., 40-50°C) to ensure selectivity and prevent side reactions.[11]
Detailed Protocol: Synthesis of Clothianidin
Objective: To synthesize Clothianidin via the reaction of a nitroimino-hexahydro-triazine intermediate with 2-Chloro-5-(chloromethyl)thiazole.
Materials:
-
1-methyl-5-propyl-2-nitroimino-hexahydro-1,3,5-triazine (1.0 eq)
-
2-Chloro-5-(chloromethyl)thiazole (1.0-1.1 eq)[2]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Dilute Hydrochloric Acid (HCl)
-
Reaction vessel with mechanical stirrer, thermometer, and dropping funnel
Procedure:
-
To a reaction vessel, add N,N-dimethylformamide (DMF), the triazine intermediate, and potassium carbonate.
-
Control the temperature at 20-25°C.
-
Dissolve 2-Chloro-5-(chloromethyl)thiazole in a small amount of DMF and add it dropwise to the reaction mixture over 30 minutes.[11]
-
After the addition is complete, slowly raise the temperature to 40-50°C.
-
Monitor the reaction by HPLC until the triazine starting material is consumed.[11]
-
After the reaction, filter the mixture while hot. To the filtrate, add saturated brine and an organic solvent like ethyl acetate for extraction.
-
Separate the organic phase, filter it, and cool to below 0°C to crystallize the intermediate product.
-
Isolate the intermediate by filtration.
-
The final step involves the decomposition of the triazine intermediate to Clothianidin, which is achieved by treatment with dilute hydrochloric acid.[11][12]
-
The resulting Clothianidin is then isolated, washed, and dried.
| Parameter | Value/Condition | Reference |
| Reactant | Nitroimino-hexahydro-triazine derivative | [11][12] |
| Base | Potassium Carbonate (K₂CO₃) | [11] |
| Solvent | N,N-Dimethylformamide (DMF) | [11] |
| Temperature | 40-50°C | [11] |
| Final Step | Hydrolysis/Decomposition with dilute acid | [11][12] |
| Typical Yield | ~90% (overall) | [11] |
Role in Fungicide Synthesis: An Area of Potential
While the role of 2-Chloro-5-(chloromethyl)thiazole is most prominently documented in insecticide development, thiazole derivatives are broadly recognized for their fungicidal properties.[4][6] General literature suggests that this intermediate is a precursor for producing fungicides, leveraging its reactive nature to build more complex molecules that can combat fungal diseases in crops.[6][11]
However, detailed, publicly available synthetic protocols for specific commercial fungicides directly using 2-Chloro-5-(chloromethyl)thiazole as a starting material are less common than for the neonicotinoids. Its utility in this area is often as a versatile building block for creating novel thiazole-containing structures during the research and development phase of new active ingredients. Researchers often use it to introduce the 2-chloro-thiazole-5-methyl moiety into various molecular scaffolds to screen for antifungal activity.[4]
Conclusion
2-Chloro-5-(chloromethyl)thiazole is a high-value, versatile intermediate that serves as a lynchpin in the synthesis of leading agrochemicals. Its primary and most impactful application lies in the industrial production of the neonicotinoid insecticides Thiamethoxam and Clothianidin, where it provides the essential thiazolemethyl backbone. The specific reactivity of its chloromethyl group, coupled with the stability of the 2-chloro-thiazole ring, allows for efficient and high-yield syntheses. While its application in the fungicide domain is plausible and often cited, its role as a key intermediate is most concretely established in the realm of insecticides. The protocols and principles outlined in this guide underscore the compound's critical importance and provide a foundational understanding for researchers and professionals in the agrochemical industry.
References
- AdipoGen Life Sciences. (n.d.). 2-Chloro-5-(chloromethyl)thiazole | CAS 105827-91-6. Retrieved from https://adipogen.com/cdx-c0232-2-chloro-5-chloromethyl-thiazole.html
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Chloro-5-(chloromethyl)thiazole | 105827-91-6. Retrieved from https://www.tcichemicals.com/IN/en/p/C3295
- Pharmaffiliates. (n.d.). CAS No : 105827-91-6 | Product Name : 2-Chloro-5-(chloromethyl)thiazole. Retrieved from https://www.
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-chloromethylthiazole | CAS 105827-91-6. Retrieved from https://www.scbt.com/p/2-chloro-5-chloromethylthiazole-105827-91-6
- BLD Pharm. (n.d.). 105827-91-6|2-Chloro-5-(chloromethyl)thiazole. Retrieved from https://www.bldpharm.com/products/105827-91-6.html
- JIN DUN CHEMISTRY. (2025, February 9). Why 2-Chloro-5-chloromethylthiazole is an Essential Compound in Agrochemical and Pharmaceutical Industries. Retrieved from https://www.jindun-chem.com/news/why-2-chloro-5-chloromethylthiazole-is-an-essential-compound-in-agrochemical-and-pharmaceutical-industries-1
- JIN DUN CHEMISTRY. (2024, December 30). Unlocking the Potential of 2-Chloro-5-chloromethylthiazole: Applications, Benefits, and Frequently Asked Questions. Retrieved from https://www.jindun-chem.com/news/unlocking-the-potential-of-2-chloro-5-chloromethylthiazole-applications-benefits-and-frequently-asked-questions
- JIN DUN CHEMISTRY. (2025, January 16). Why 2-Chloro-5-chloromethylthiazole Is Crucial for Agrochemical and Pharmaceutical Industries. Retrieved from https://www.jindun-chem.com/news/why-2-chloro-5-chloromethylthiazole-is-crucial-for-agrochemical-and-pharmaceutical-industries
- Google Patents. (n.d.). CN108164522B - Synthetic method of thiamethoxam. Retrieved from https://patents.google.
- Google Patents. (n.d.). CN103242258A - Clothianidin synthesis process. Retrieved from https://patents.google.
- Chemical Synthesis Supplier. (2025, November 7). The Versatility of 2-Chloro-5-chloromethylthiazole in Chemical Synthesis. Retrieved from https://www.chemical-synthesis.com/news/the-versatility-of-2-chloro-5-chloromethylthiazole-in-chemical-synthesis-1
- Specialty Chemical Manufacturer. (2025, August 11). What Is 2-Chloro-5-Chloromethylthiazole and How Is It Used in Chemical Synthesis?. Retrieved from https://www.specialty-chem.com/news/what-is-2-chloro-5-chloromethylthiazole-and-how-is-it-used-in-chemical-synthesis
- Google Patents. (n.d.). CN110092783B - Preparation method of thiamethoxam. Retrieved from https://patents.google.
- PubChem. (n.d.). 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2763179
- AK Scientific, Inc. (n.d.). 2-Chloro-5-chloromethylthiazole Safety Data Sheet. Retrieved from https://www.aksci.com/sds/BM1091_sds.pdf
- ChemicalBook. (2025, August 28). 2-Chloro-5-chloromethylthiazole | 105827-91-6. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0366188.htm
- Unified Patents Portal. (n.d.). CN-109293596-A - The Preparation Method of 2- Chloro-5-chloromethyl Thiazole. Retrieved from https://portal.unifiedpatents.
- Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Retrieved from https://www.semanticscholar.org/paper/1%2C3-Dichloropropenes-%E2%80%93-in-the-preparation-of-and-Boruah/86d140e608985c49b6d634a363a0a30b77b1e102
- Beilite Chemical. (n.d.). CCMT – High-Quality Intermediate for Thiamethoxam Production.
- PubMed. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Retrieved from https://pubmed.ncbi.nlm.nih.gov/23419161/
- PubChem. (n.d.). N-(2-chloro-5-thiazolylmethyl)-N'-methyl-N''-nitroguanidine | C6H8ClN5O2S | CID 135779804. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/135779804
- PubChem. (n.d.). (E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/135529435
- ResearchGate. (2011). (PDF) 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from https://www.researchgate.net/publication/51167733_2-Chloro-5-chloromethyl-13-thiazole
Sources
- 1. adipogen.com [adipogen.com]
- 2. scbt.com [scbt.com]
- 3. bltchemical.com [bltchemical.com]
- 4. Unlocking the Potential of 2-Chloro-5-chloromethylthiazole: Applications, Benefits, and Frequently Asked Questions [jindunchemical.com]
- 5. nbinno.com [nbinno.com]
- 6. Why 2-Chloro-5-chloromethylthiazole is an Essential Compound in Agrochemical and Pharmaceutical Industries [jindunchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 9. 2-Chloro-5-(chloromethyl)thiazole | 105827-91-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. 105827-91-6|2-Chloro-5-(chloromethyl)thiazole|BLD Pharm [bldpharm.com]
- 11. Why 2-Chloro-5-chloromethylthiazole Is Crucial for Agrochemical and Pharmaceutical Industries [jindunchemical.com]
- 12. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
Experimental Blueprint: A Guide to Reactions Involving 2-Chloro-4-(chloromethyl)thiazole
Introduction: Unlocking the Synthetic Potential of a Versatile Heterocycle
2-Chloro-4-(chloromethyl)thiazole is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates two distinct electrophilic sites: a reactive chloromethyl group at the C4 position, susceptible to SN2 reactions, and a chloro-substituted C2 position on the thiazole ring, which can participate in various cross-coupling reactions. This dual reactivity allows for sequential and selective functionalization, making it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the experimental setup for key reactions involving this compound, offering detailed protocols, mechanistic insights, and practical advice for its effective utilization in the laboratory.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective handling.
| Property | Value | Reference |
| CAS Number | 5198-76-5 | [1] |
| Molecular Formula | C4H3Cl2NS | [1] |
| Molecular Weight | 168.04 g/mol | [1] |
| Appearance | Solid | [1] |
| Hazard Classifications | Acute Toxicity, Oral (Category 4) | [1] |
Safety Precautions:
This compound is classified as harmful if swallowed[1]. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, consult the material safety data sheet (MSDS) for detailed first-aid measures.
Core Reactivity: A Tale of Two Electrophilic Centers
The synthetic utility of this compound stems from the differential reactivity of its two chloro-substituents. The chloromethyl group is analogous to a benzylic halide and is thus highly susceptible to nucleophilic displacement via an SN2 mechanism. The 2-chloro position on the thiazole ring, while less reactive towards classical nucleophilic substitution, is an excellent handle for palladium-catalyzed cross-coupling reactions.
Figure 1: Dual reactivity of this compound.
Application Notes & Protocols
Nucleophilic Substitution at the Chloromethyl Group
The high reactivity of the chloromethyl group allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and azides. These reactions are typically conducted under mild conditions and provide a straightforward route to diverse libraries of 4-substituted thiazole derivatives.
The reaction of this compound with primary and secondary amines yields the corresponding 4-(aminomethyl)thiazole derivatives. These products are valuable intermediates in drug discovery, often serving as scaffolds for further elaboration.
General Protocol for N-Alkylation:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Reagents: Add the desired amine (1.1 - 2.0 eq.) and a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 - 2.0 eq.), to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The crude product can be further purified by column chromatography on silica gel.[2][3]
Table 1: Representative Examples of N-Alkylation Reactions
| Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | Acetonitrile | RT | 12 | >90 |
| Morpholine | Et₃N | DMF | 50 | 6 | 85-95 |
| Aniline | K₂CO₃ | DMF | 60 | 8 | 70-80 |
Thiolates are excellent nucleophiles for SN2 reactions, and their reaction with this compound provides a high-yielding route to 4-(thiomethyl)thiazole derivatives. These thioethers are versatile intermediates for further synthetic transformations.
General Protocol for S-Alkylation:
-
Thiolate Formation: To a solution of the desired thiol (1.0 eq.) in a solvent such as ethanol or DMF, add a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (1.1 eq.) and stir for 15-30 minutes at room temperature to form the thiolate anion.
-
Nucleophilic Attack: Add a solution of this compound (1.0 eq.) in the same solvent to the thiolate solution.
-
Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (50-60 °C) until completion, monitored by TLC.
-
Work-up and Purification: Remove the solvent under reduced pressure. Partition the residue between dichloromethane and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. After filtration and concentration, the crude thioether can be purified by column chromatography.[4]
The introduction of an azide group via reaction with sodium azide (NaN₃) provides a versatile synthetic handle for "click" chemistry or for reduction to a primary amine.
CAUTION: Organic azides are potentially explosive. Handle with extreme care behind a blast shield in a fume hood. Avoid contact with heavy metals and chlorinated solvents.[1][5][6]
Protocol for Azidation:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in DMF.
-
Azide Addition: Carefully add sodium azide (1.2 eq.).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. DO NOT heat the crude product to dryness. The product is often used in the next step without further purification.
Figure 2: Nucleophilic substitution pathways at the C4-chloromethyl position.
Palladium-Catalyzed Cross-Coupling at the C2-Position
The 2-chloro substituent on the thiazole ring is an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds. These reactions significantly expand the synthetic utility of the this compound scaffold.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the thiazole core and aryl or vinyl boronic acids or esters.[7][8][9][10]
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst | Base | Solvent | Temp (°C) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 |
The Sonogashira coupling enables the formation of a C-C bond between the 2-position of the thiazole and a terminal alkyne, providing access to valuable alkynylthiazole derivatives.[11][12]
General Protocol for Sonogashira Coupling:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%), a copper(I) co-catalyst (e.g., CuI) (5-10 mol%), and a base, typically an amine such as triethylamine or diisopropylamine.
-
Solvent and Degassing: Add an anhydrous, degassed solvent like THF or DMF.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until completion.
-
Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography.
The Heck-Mizoroki reaction facilitates the coupling of the 2-chlorothiazole with an alkene to form a new C-C bond, leading to the synthesis of 2-vinylthiazole derivatives.[13][14][15]
General Protocol for Heck-Mizoroki Reaction:
-
Reaction Setup: Combine this compound (1.0 eq.), the alkene (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand) (2-5 mol%), and a base (e.g., Et₃N or K₂CO₃) in a suitable solvent such as DMF or acetonitrile.
-
Reaction: Heat the mixture to 80-120 °C until the reaction is complete.
-
Work-up and Purification: Cool the reaction, filter, and concentrate. Purify the crude product by column chromatography.
Figure 3: Palladium-catalyzed cross-coupling reactions at the C2 position.
Analytical Characterization
The progress of reactions involving this compound and the identity of the resulting products should be confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): A rapid and convenient method for monitoring reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the purity of volatile products and confirming their molecular weight.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of less volatile compounds.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the final products.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
Conclusion and Future Outlook
This compound is a highly versatile and valuable building block in organic synthesis. The distinct reactivity of its two electrophilic centers provides a platform for the strategic and selective synthesis of a wide array of functionalized thiazole derivatives. The protocols outlined in this guide offer a solid foundation for researchers to explore the full synthetic potential of this compound. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the applications of this compound are poised to expand even further.
References
-
Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. (n.d.). Semantic Scholar. Retrieved January 4, 2026, from [Link]
- Process for the preparation of 2-chloro-5-chloromethyl-thiazole. (1997). Google Patents.
-
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. Retrieved January 4, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
- Purification of 2-aminothiazole. (1949). Google Patents.
-
LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides. (n.d.). Thorn-Seshold Group. Retrieved January 4, 2026, from [Link]
-
Working with Potentially Explosive Chemicals/Reactions. (n.d.). University of Auckland. Retrieved January 4, 2026, from [Link]
-
Azides. (2022). University of Victoria. Retrieved January 4, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved January 4, 2026, from [Link]
-
SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. Retrieved January 4, 2026, from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry. Retrieved January 4, 2026, from [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. (2003). Google Patents.
-
Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
-
Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). PubMed Central. Retrieved January 4, 2026, from [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
-
facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (n.d.). HETEROCYCLES. Retrieved January 4, 2026, from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. Retrieved January 4, 2026, from [Link]
-
Process for the preparation of chlorothiazole derivatives. (n.d.). European Patent Office. Retrieved January 4, 2026, from [Link]
-
Heck reaction. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
-
Structure-assisted discovery of an aminothiazole derivative as a lead molecule for inhibition of bacterial fatty-acid synthesis. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]
-
The Heck Reaction: Reaction mechanism and tutorial. (2022). YouTube. Retrieved January 4, 2026, from [Link]
-
Suzuki coupling reaction of arylboronic acids with β-chloroalkyl/arylidene malonates. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Heck Reaction—State of the Art. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
2-Chloro-5-chloromethyl-1,3-thiazole. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
- Preparation method of 2-chloro-5-chloromethyl thiazole. (n.d.). Google Patents.
-
A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. (1982). Indian Academy of Sciences. Retrieved January 4, 2026, from [Link]
-
Purification of thiols. (2025). Chemistry Stack Exchange. Retrieved January 4, 2026, from [Link]
-
How to Work with Thiols-General SOP. (n.d.). University of Rochester. Retrieved January 4, 2026, from [Link]
-
A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of California, Irvine. Retrieved January 4, 2026, from [Link]
Sources
- 1. ucd.ie [ucd.ie]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 6. auckland.ac.nz [auckland.ac.nz]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 2-Chloro-4-(chloromethyl)thiazole Derivatives
Introduction: The Strategic Importance of the Thiazole Scaffold
The thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives are integral to a wide range of therapeutics, including antimicrobial, anti-inflammatory, and anti-cancer agents.[1] Among these, 2-Chloro-4-(chloromethyl)thiazole and its analogues are particularly valuable as versatile intermediates. Their strategic importance is highlighted by their role as a key building block in the synthesis of Ritonavir, a critical protease inhibitor used in the treatment of HIV.[3][4][5][6][7]
The transition from laboratory-scale synthesis to industrial production of these intermediates presents significant challenges. These include managing potentially hazardous reagents, controlling reaction exotherms, ensuring high purity and yield, and developing a cost-effective, reproducible process. This guide provides a detailed examination of a proven synthetic route, focusing on the practical considerations and critical control points essential for successful scale-up.
Synthetic Strategy: Rationale and Pathway Selection
Several routes to the 2-chloro-thiazole core have been reported, often starting from allyl isothiocyanate or its derivatives.[8][9][10][11] However, for producing highly substituted derivatives, such as the 2-isopropyl analogue required for Ritonavir, the Hantzsch thiazole synthesis and its variations offer a robust and convergent approach. This methodology involves the condensation of a thioamide with an α-haloketone.
The selected pathway for this guide involves a two-step synthesis starting from readily available commercial materials, isobutyramide and 1,3-dichloroacetone. This route is well-documented in patent literature and provides a clear path to the desired 4-(chloromethyl)-2-isopropylthiazole intermediate.[5]
Causality Behind Pathway Selection:
-
Convergent Strategy: This approach builds the substituted thiazole ring in a single key cyclization step, which is efficient for scale-up.
-
Accessible Starting Materials: Isobutyramide and 1,3-dichloroacetone are commercially available bulk chemicals, which is crucial for cost-effective large-scale production.
-
Proven Industrial Application: This specific pathway is referenced in the process development for Ritonavir, indicating its viability at an industrial scale.[3][5]
Below is a diagram illustrating the overall synthetic workflow.
Caption: Simplified mechanism of Hantzsch thiazole synthesis.
Critical Process Parameters and Scale-Up Controls
Successfully scaling this synthesis requires strict control over several parameters.
Table 3: Critical Process Parameters
| Parameter | Step | Rationale & Control Strategy |
|---|---|---|
| Temperature | Part A | The thionation reaction is exothermic. Control via slow, portion-wise addition of P₄S₁₀ and use of a reactor cooling jacket. A runaway reaction can lead to pressure build-up and degradation. |
| Temperature | Part B | Maintain a steady reflux to ensure a consistent reaction rate. Superheating can increase byproduct formation. Use automated temperature control on the reactor jacket. |
| Moisture Control | Both | Reagents like P₄S₁₀ are moisture-sensitive. Conduct all operations under a dry nitrogen atmosphere to prevent reagent decomposition and ensure consistent yields. |
| Agitation | Both | Maintain efficient stirring to ensure homogeneity, promote heat transfer, and prevent localized overheating, especially during the P₄S₁₀ addition. |
| Crystallization Cooling Rate | Part B | A slow, controlled cooling profile is essential for forming large, pure crystals. Rapid cooling can trap impurities and lead to a fine powder that is difficult to filter. |
| Purity Analysis | Final Product | Use HPLC to determine purity and GC for residual solvent analysis. NMR and Mass Spectrometry should be used to confirm structural identity. High purity is essential for subsequent pharmaceutical steps. [6]|
Safety and Hazard Management
The scale-up of this process involves handling hazardous materials that require stringent safety protocols.
Key Hazards:
-
Phosphorus Pentasulfide (P₄S₁₀): Flammable solid, reacts with water to release toxic and flammable hydrogen sulfide gas. Handle in a dry, inert atmosphere.
-
1,3-Dichloroacetone: Toxic and corrosive. It is a lachrymator.
-
Thionyl Chloride (SOCl₂): While not used in the primary protocol, it is a common chlorinating agent in alternative syntheses. It is highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases. [12][13][14][15][16]Extreme caution is required.
Table 4: Personal Protective Equipment (PPE) Requirements
| Operation | Required PPE |
|---|---|
| Solid/Liquid Charging | Chemical-resistant gloves (e.g., nitrile), safety goggles, face shield, lab coat, respiratory protection (e.g., respirator with appropriate cartridge for organic vapors/acid gases). [14][15] |
| Reaction Monitoring | Standard PPE: Gloves, goggles, lab coat. |
| Filtration/Drying | Standard PPE plus respiratory protection if handling a dry, dusty powder. |
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing. [13][14]Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. [14][16]Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [13][14]* Spill: Evacuate the area. Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use water. [12][14]Collect in a sealed container for hazardous waste disposal. Ensure adequate ventilation.
Conclusion
The scale-up synthesis of this compound derivatives is a well-established but technically demanding process. Success hinges on a deep understanding of the reaction mechanism, meticulous control over critical process parameters, and an unwavering commitment to safety. By implementing the robust protocols and controls outlined in this guide, researchers and drug development professionals can effectively transition this vital synthesis from the laboratory to pilot and production scales, ensuring a reliable supply of this key pharmaceutical intermediate.
References
- RITONAVIR - New Drug Approvals. (2021-10-29).
- Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
- Thionyl chloride - Safety D
- Ritonavir synthesis. ChemicalBook.
- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
- ICSC 1409 - THIONYL CHLORIDE. ILO.
- Thionyl chloride - Safety D
- Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir.
- Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY D
- Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination.
- Safety D
- Ritonavir Synthesis: The Role of 2-Chloro-5-chloromethylthiazole. (2025-11-13). Bloem.
- Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
- Process for the synthesis of ritonavir.
- Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. (1997-09-10). Kuraray Co.
- Process for the preparation of chlorothiazole derivatives.
- Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
- Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017-06-21). Royal Society of Chemistry.
-
2H-Thiazolo[4,5-d]t[3][8][12]riazole: synthesis, functionalization, and application in scaffold-hopping. (2024-09-03). Chemical Science (RSC Publishing).
- 2-CHLORO-4-METHYL-THIAZOLE synthesis. ChemicalBook.
- Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole.
- 2-Chloro-4-methyl-thiazole. Chem-Impex.
- Process for the preparation of chlorothiazole derivatives.
- 4-(Chloromethyl)thiazole hydrochloride. Benchchem.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024-09-21). FABAD Journal of Pharmaceutical Sciences.
- An Overview of Thiazole Derivatives and its Biological Activities. (2023-08-20). Journal of Drug Delivery and Therapeutics.
- Recent Development in the Synthesis of Thiazoles. (2022-05-17). Bentham Science Publisher.
- 4-Chloromethyl-2-Methylthiazole Hydrochloride. MySkinRecipes.
- The Preparation Method of 2- Chloro-5-chloromethyl Thiazole.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Ritonavir synthesis - chemicalbook [chemicalbook.com]
- 5. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 8. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 9. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 10. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 14. westliberty.edu [westliberty.edu]
- 15. bionium.miami.edu [bionium.miami.edu]
- 16. carlroth.com:443 [carlroth.com:443]
analytical methods for monitoring 2-Chloro-4-(chloromethyl)thiazole reactions
An Application Guide to High-Integrity Analytical Monitoring of 2-Chloro-4-(chloromethyl)thiazole Reactions
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the analytical monitoring of reactions involving this compound. As a critical intermediate in the synthesis of numerous pharmaceutical agents, ensuring the purity, yield, and safety of its synthetic routes is paramount. This document is designed for researchers, process chemists, and quality control analysts in the drug development sector. We will explore the causal relationships behind the selection of analytical methodologies, offering in-depth, step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, we address the principles of in-situ reaction monitoring, providing a framework for real-time process understanding and control.
Introduction: The Critical Role of this compound
This compound (CCMT) is a five-membered heterocyclic compound featuring both a reactive chloromethyl group and a chloro-substituted thiazole ring.[1][2][3] This unique bifunctionality makes it a highly valuable building block in medicinal chemistry, particularly in the synthesis of a new generation of neonicotinoid insecticides and various pharmaceutical active ingredients (APIs).[4]
The reactive nature of CCMT, however, presents significant challenges during synthesis. Reactions can be complex, with the potential for numerous side-products and impurities. Therefore, robust, validated analytical methods are not merely a quality control measure but an essential tool for process development, optimization, and scale-up.[5] Effective reaction monitoring allows chemists to:
-
Track the consumption of reactants and the formation of products in real-time.
-
Identify and quantify the formation of critical impurities and by-products.
-
Determine reaction endpoints accurately, preventing over- or under-reaction.
-
Generate kinetic data to build a deeper understanding of the reaction mechanism.
This guide provides the foundational methodologies to achieve these goals, emphasizing the principles of analytical method validation to ensure data integrity and regulatory compliance.[6][7][8]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
For non-volatile and thermally sensitive compounds like CCMT and its derivatives, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier analytical technique.[9] A properly developed "stability-indicating" HPLC method can separate the main components from all potential process impurities and degradation products, making it indispensable for purity analysis and stability studies.[9][10]
The "Why": Rationale for Method Parameters
The development of a robust HPLC method is a systematic process where each parameter is chosen for a specific reason.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the standard choice for moderately polar aromatic compounds like thiazole derivatives. Its hydrophobic nature provides excellent retention and resolving power.[11][12]
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and water is used to elute compounds from the C18 column. Acetonitrile is often preferred for its lower UV cutoff and viscosity. A buffer or acid (e.g., orthophosphoric acid, formic acid) is added to control the pH, which ensures consistent ionization states of the analytes and improves peak shape.[10][13]
-
Elution Mode: Gradient elution, where the organic solvent concentration is increased over time, is superior for complex reaction mixtures. It allows for the separation of highly polar, early-eluting impurities and strongly retained, non-polar by-products within a single analytical run.[9]
-
Detection: The thiazole ring contains a chromophore that absorbs UV light. A UV detector, typically set between 250-275 nm, provides high sensitivity and a linear response for quantification.[10][13]
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC Method Development and Validation.
Protocol: Stability-Indicating RP-HPLC Method
This protocol provides a starting point for monitoring a typical reaction, such as the alkylation of a nucleophile with CCMT.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Orthophosphoric acid or formic acid.
-
Reference standards for this compound and any known products or impurities.
2. Chromatographic Conditions (Starting Point):
| Parameter | Recommended Setting |
| Mobile Phase A | Water with 0.1% Orthophosphoric Acid (pH ~2.5-3.0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection λ | 270 nm |
| Injection Vol. | 10 µL |
| Gradient Program | 0-2 min: 10% B; 2-20 min: 10% to 90% B; 20-23 min: 90% B; 23-25 min: 90% to 10% B; 25-30 min: 10% B (Equilibration) |
3. Sample Preparation:
-
Carefully quench a small, accurately measured aliquot (e.g., 50 µL) of the reaction mixture into a known volume of diluent (e.g., 10 mL of 50:50 acetonitrile:water).
-
Vortex thoroughly.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Prepare standards of CCMT and expected products at a known concentration (e.g., 0.1 mg/mL) in the same diluent.
4. Analysis and Data Interpretation:
-
Inject the prepared samples and standards.
-
Identify peaks based on the retention times of the reference standards.
-
Monitor the peak area of the CCMT to track its consumption.
-
Monitor the peak area of the desired product to track its formation.
-
Calculate the percentage conversion and relative purity over time.
Method Validation Parameters
To ensure the method is trustworthy, it must be validated according to established guidelines like those from the ICH.[8]
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method can separate the analyte from impurities and degradants. | Peak purity index > 0.995; baseline resolution > 1.5 between adjacent peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of the test results to the true value. | 98.0% - 102.0% recovery for the active ingredient.[14] |
| Precision | To show the degree of scatter between a series of measurements. | RSD ≤ 2.0% for repeatability and intermediate precision. |
| LOD / LOQ | To determine the lowest concentration that can be detected and quantified reliably. | LOD: S/N ratio of 3:1; LOQ: S/N ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small variations in parameters. | System suitability parameters (e.g., resolution, tailing factor) remain within limits.[14] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. In the context of CCMT reactions, it is particularly useful for detecting low-molecular-weight starting materials, solvents, or volatile by-products that may not be well-suited for HPLC analysis. The mass spectrometer provides definitive structural information, confirming the identity of unknown peaks.[15][16]
Protocol: GC-MS Analysis of Reaction Components
1. Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector (e.g., quadrupole).
-
A low-to-mid polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
High-purity helium as the carrier gas.
-
An appropriate solvent for dilution (e.g., Dichloromethane or Ethyl Acetate).
2. GC-MS Conditions:
| Parameter | Recommended Setting |
| Injector Temp. | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C @ 20 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) @ 70 eV |
| Scan Range | 40 - 450 m/z |
3. Sample Preparation:
-
Quench and dilute a reaction aliquot in a suitable volatile solvent (e.g., 10 µL of reaction mixture in 1 mL of ethyl acetate).
-
Filter if necessary and transfer to a GC vial.
Data Interpretation
The primary output is a total ion chromatogram (TIC). The mass spectrum of each peak can be compared against a spectral library (e.g., NIST) for tentative identification. The molecular ion peak (M+) for CCMT (C₄H₃Cl₂NS) would be expected around m/z 167/169/171, showing a characteristic isotopic pattern for two chlorine atoms.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for its ability to provide detailed structural information. For reaction monitoring, it can be used in two primary modes: offline analysis of discrete samples or online (in-situ) monitoring using a flow cell to obtain real-time kinetic data.[17][18]
Offline NMR for Structural Confirmation
By taking samples at various time points, NMR can confirm the structure of the product and identify key intermediates or by-products.
Protocol:
-
Quench a reaction aliquot (e.g., 100 µL) and remove the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Monitor the disappearance of signals corresponding to the CCMT starting material (e.g., the -CH₂Cl signal) and the appearance of new signals corresponding to the product.[19][20]
Online NMR for Real-Time Kinetics
Benchtop (low-field) NMR systems equipped with flow cells are increasingly used for real-time process monitoring.[17] This approach provides continuous data on the concentration of reactants and products, enabling precise kinetic modeling.
Caption: Conceptual setup for in-situ NMR reaction monitoring.
Conclusion: An Integrated Analytical Approach
No single analytical technique can provide a complete picture of a chemical reaction. The most robust approach to monitoring this compound reactions is an integrated one. HPLC serves as the primary tool for quantitative purity and stability analysis. GC-MS is invaluable for identifying volatile components and confirming structures. NMR provides definitive structural elucidation and offers a pathway to real-time kinetic analysis. By judiciously applying these methods and adhering to the principles of validation, researchers and drug development professionals can ensure the production of high-quality materials, accelerate process development, and maintain rigorous scientific and regulatory standards.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- ACS Publications. (2025). In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry. Analytical Chemistry.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- AIP Publishing. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings.
- PharmaTutor. (n.d.). Analytical method validation: A brief review.
- Bruker. (2025). Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy.
- MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.
- Royal Society of Chemistry. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. RSC Advances.
- ResearchGate. (n.d.). Graphical representation of the thiazoline/thiazole formation (GC-MS).
- Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
- PubMed Central. (2025). Insights on Regioselective Synthesis of Fused Thiazoles.
- Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
- BMC Chemistry. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole.
- Biosynth. (n.d.). This compound.
- Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- ACS Publications. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. ACS Catalysis.
- Beilstein-Institut. (n.d.). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry.
- Sigma-Aldrich. (n.d.). This compound.
- ResearchGate. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method.
- International Journal of Pharmacy and Pharmaceutical Sciences. (2013). Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form.
- Wiley Online Library. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry.
- BenchChem. (2025). A Comparative Guide to the HPLC Analysis of 2-(Chloromethyl)-4-fluoroaniline and Its Potential Products.
- Austin Publishing Group. (n.d.). Stability-Indicating Method Development and Validation for the Assay of Hydrochlorothiazide.
- ChemicalBook. (n.d.). This compound Product Description.
- Vulcanchem. (n.d.). 2-Chloro-4-(hydroxymethyl)thiazole.
Sources
- 1. This compound | 5198-76-5 | FAA19876 [biosynth.com]
- 2. This compound 5198-76-5 [sigmaaldrich.com]
- 3. 5198-76-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 5. mt.com [mt.com]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. particle.dk [particle.dk]
- 8. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. japsonline.com [japsonline.com]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. benchchem.com [benchchem.com]
- 13. d-nb.info [d-nb.info]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. mdpi.com [mdpi.com]
- 17. analytik.news [analytik.news]
- 18. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 19. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
- 20. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-(chloromethyl)thiazole
From the Senior Application Scientist's Desk:
Welcome to the technical support center dedicated to the synthesis of 2-Chloro-4-(chloromethyl)thiazole. This guide is designed for researchers and drug development professionals navigating the complexities of this synthesis. While its isomer, 2-chloro-5-(chloromethyl)thiazole, is extensively documented as a key intermediate in the production of neonicotinoid insecticides[1][2], the 4-(chloromethyl) isomer presents unique challenges due to a comparative scarcity of published literature.
This document provides a framework for troubleshooting and yield improvement by integrating established principles of thiazole chemistry, diazotization reactions, and chlorination protocols. The insights are structured to be practical and scientifically robust, explaining the "why" behind the "how."
Frequently Asked Questions (FAQs)
Q1: What are the plausible synthetic routes for this compound?
There are two primary logical pathways, based on established heterocyclic chemistry:
-
Sandmeyer Reaction: This route begins with the commercially available 2-Amino-4-(chloromethyl)thiazole hydrochloride[3]. The amino group is converted to a diazonium salt, which is subsequently displaced by a chloride ion using a copper(I) chloride catalyst. This is a classic and reliable method for introducing halogens onto aromatic and heteroaromatic rings[4][5][6].
-
Chlorination of a Precursor: A second route involves the direct chlorination of a suitable precursor, such as 2-Chloro-4-(hydroxymethyl)thiazole[7]. The hydroxyl group of the chloromethyl moiety can be converted to a chloride using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)[8].
Q2: What are the most critical safety precautions for this synthesis?
The synthesis involves several hazardous materials and conditions:
-
Thionyl Chloride (SOCl₂) and Sulfuryl Chloride (SO₂Cl₂): These are highly corrosive and react violently with water, releasing toxic gases (HCl, SO₂). All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a lab coat.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is imperative to use them in solution immediately after their formation and to keep the reaction temperature low (typically 0–5 °C) to prevent decomposition and potential detonation[9].
-
Chlorine Gas: If used as the chlorinating agent, chlorine is extremely toxic and corrosive. It requires specialized handling equipment and a robust scrubbing system for quenching excess gas[10].
Q3: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are the most common methods.
-
TLC: Use a suitable solvent system (e.g., ethyl acetate/hexane mixture) to track the consumption of the starting material and the appearance of the product spot. Staining with potassium permanganate can help visualize the spots.
-
GC: For quantitative analysis, GC is superior. A small aliquot of the reaction mixture can be quenched, extracted, and injected to determine the relative percentage of starting material, product, and any by-products. This was the method used to monitor the conversion of isothiocyanates to 2-chloro-5-(chloromethyl)thiazole[10].
Q4: What are the typical yields and purity I should aim for?
For analogous syntheses of the 5-isomer, yields can range from moderate (65%) to very high (>90%) depending on the route and optimization. A Chinese patent reports yields of over 90% with purity exceeding 99.5% for the synthesis of the 5-isomer[11]. For the 4-isomer, achieving a yield of 70-80% with >98% purity after purification would be considered a successful outcome.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low or No Product Yield
Potential Cause A: Ineffective Diazotization (Sandmeyer Route) The formation of the diazonium salt from 2-amino-4-(chloromethyl)thiazole is a critical step. Failure here will prevent any product formation.
-
Scientific Rationale: Diazotization requires the in-situ formation of nitrous acid (HNO₂) from a nitrite salt (e.g., NaNO₂) and a strong acid. The temperature must be kept low (0–5 °C) to prevent the highly unstable diazonium salt from decomposing prematurely into undesired phenols and tars[9].
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened, dry sodium nitrite. Ensure the hydrochloric or sulfuric acid is of the correct concentration.
-
Strict Temperature Control: Perform the sodium nitrite addition slowly, dropwise, while maintaining the internal reaction temperature below 5 °C using an ice-salt bath.
-
Ensure Sufficient Acidity: Use at least 3 equivalents of acid: one to protonate the amino group, one to react with sodium nitrite, and one to maintain an acidic medium to stabilize the diazonium salt.
-
Potential Cause B: Incomplete Substitution/Chlorination The displacement of the diazonium group or the hydroxyl group is not going to completion.
-
Scientific Rationale: In the Sandmeyer reaction, Cu(I) acts as a catalyst to facilitate a single-electron transfer (SET) that generates an aryl radical, which then abstracts a chlorine atom from a copper(II) species[4][9]. In the chlorination of an alcohol, the mechanism depends on the reagent (e.g., formation of a chlorosulfite ester with SOCl₂). In either case, insufficient reagent or non-optimal conditions will lead to incomplete conversion.
-
Troubleshooting Steps:
-
Catalyst Activity (Sandmeyer): Use a fresh, high-purity source of copper(I) chloride. The catalyst should be fully dissolved in the acid before the diazonium salt solution is added.
-
Reagent Stoichiometry (Chlorination): For chlorinating a hydroxymethyl group with SOCl₂, use a slight excess (1.1–1.5 equivalents) to ensure the reaction goes to completion. The reaction can be run neat or in an inert solvent like chloroform[8].
-
Reaction Time & Temperature: Some reactions may require extended stirring at room temperature or gentle heating to proceed to completion. Monitor via TLC or GC to determine the optimal reaction time. For some chlorinations, temperatures from 0°C to 60°C are preferred[12].
-
Problem 2: Significant Formation of Dark Tars or Polymeric By-products
Potential Cause A: Uncontrolled Reaction Exotherm Many steps, particularly diazotization and the addition of chlorinating agents, are highly exothermic.
-
Scientific Rationale: A rapid increase in temperature can cause the decomposition of reagents and products. Diazonium salts, in particular, will decompose to form highly reactive phenolic compounds, which can then polymerize under acidic conditions to form intractable tars.
-
Troubleshooting Steps:
-
Slow Reagent Addition: Add reagents dropwise via an addition funnel, ensuring the temperature does not rise above the set point.
-
Efficient Cooling: Use a properly sized cooling bath (ice-water or ice-salt) and ensure efficient stirring to dissipate heat throughout the reaction mixture.
-
Dilution: Running the reaction in an appropriate inert solvent can help moderate the temperature by increasing the thermal mass of the system[13].
-
Problem 3: Difficulties in Product Isolation and Purification
Potential Cause A: Product Decomposition During Distillation The target molecule, like its 5-isomer, may be thermally unstable at its atmospheric boiling point.
-
Scientific Rationale: High temperatures during distillation can cause decomposition, leading to yield loss and contamination of the distillate. This is a known issue with the 5-isomer, where decomposition can leave a solid, unmanageable residue in the distillation flask[2].
-
Troubleshooting Steps:
-
Vacuum Distillation: Purify the final product by distillation under reduced pressure to lower the boiling point. For the 5-isomer, distillation at 97°C under 6 mm/Hg vacuum has been reported[10].
-
Addition of Stabilizers: A patented process for purifying the 5-isomer involves adding an oligomeric polyether (like polyethylene glycol) to the crude product before distillation. This keeps the distillation residue liquid and leads to a higher yield of purer product[2][14]. This technique is highly likely to be effective for the 4-isomer as well.
-
Potential Cause B: Inefficient Work-up and Extraction The product may be lost or contaminated during the aqueous work-up.
-
Scientific Rationale: After the reaction, the mixture is typically quenched with water or a basic solution to neutralize acid and remove water-soluble by-products. Incorrect pH or choice of solvent can lead to poor recovery.
-
Troubleshooting Steps:
-
Neutralization: After quenching, carefully neutralize the mixture. For the 5-isomer, washing with a sodium bicarbonate solution is common[11][12].
-
Solvent Choice: Use a water-immiscible organic solvent with good solubility for the product, such as dichloromethane or chloroform, for extraction[12].
-
Washing and Drying: Wash the combined organic extracts with brine to remove excess water, then dry thoroughly over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before concentrating the solvent[12].
-
Experimental Protocols & Visualizations
Protocol 1: Synthesis via Sandmeyer Reaction
This protocol is adapted from standard Sandmeyer reaction procedures[9].
Step 1: Diazotization of 2-Amino-4-(chloromethyl)thiazole
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-Amino-4-(chloromethyl)thiazole hydrochloride (1.0 eq) in 6M Hydrochloric Acid (3.0 eq).
-
Cool the mixture to 0–5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the thiazole suspension, keeping the internal temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes.
Step 2: Sandmeyer Reaction
-
In a separate flask, dissolve copper(I) chloride (1.2 eq) in 12M Hydrochloric Acid.
-
Cool the copper(I) chloride solution to 0–5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
Step 3: Work-up and Purification
-
Pour the reaction mixture into water and extract three times with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Diagram: Sandmeyer Reaction Workflow
Caption: Workflow for the synthesis of this compound via Sandmeyer reaction.
Diagram: Troubleshooting Logic for Low Yield
Caption: Diagnostic workflow for troubleshooting low product yield in the synthesis.
Data Summary Table
| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |
| Chlorine (Cl₂) Gas | Inert solvent (e.g., Chloroform), often reflux or 0-40°C[10][11]. | Inexpensive, potent. | Highly toxic gas, requires special handling, can lead to over-chlorination. |
| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent (e.g., Dichloromethane), 0°C to reflux[15]. | Liquid, easier to handle than Cl₂, often gives cleaner reactions. | Corrosive, toxic, releases SO₂ and HCl gas. |
| Thionyl Chloride (SOCl₂) | Neat or inert solvent, Room Temp to reflux. Used for converting -OH to -Cl[8]. | Excellent for converting alcohols, by-products are gaseous (SO₂, HCl). | Highly corrosive and moisture-sensitive. |
References
-
Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]
- Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. (1997).
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. [Link]
- Method for purifying 2-chloro-5-chloromethyl thiazole. (2004).
-
1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. (2001). ARKIVOC. [Link]
- Preparation method of 2-chloro-5-chloromethyl thiazole. (2016).
- Process for the preparation of 2-chloro-5-chloromethyl-thiazole. (1997).
- Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination. (2021).
- Process for the preparation of chlorothiazole derivatives. (1991).
- Method for preparing 2-chlorine-5 chloromethyl thiazole. (2013).
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
Sandmeyer Reaction. (n.d.). J&K Scientific LLC. Retrieved January 4, 2026, from [Link]
- Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. (1993).
-
A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. (1982). Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]
-
Synthesis of 2-cyclopropyl-4-chloromethyl thiazole hydrochloride. (n.d.). PrepChem.com. Retrieved January 4, 2026, from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved January 4, 2026, from [Link]
-
Method for purifying 2-chloro-5-chloromethyl thiazole. (2003). Justia Patents. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. patents.justia.com [patents.justia.com]
- 3. 2-Amino-4-(chloromethyl)thiazole hydrochloride 59608-97-8 [sigmaaldrich.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. 2-Chloro-4-(hydroxymethyl)thiazole (5198-85-6) for sale [vulcanchem.com]
- 8. prepchem.com [prepchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 12. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. US20040011639A1 - Method for purifying 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 15. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-4-(chloromethyl)thiazole
Welcome to the technical support center for 2-Chloro-4-(chloromethyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the synthesis and handling of this versatile building block. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, optimizing its reaction conditions is crucial for achieving high yields and purity.[1][2][3] This document will provide expert insights and practical solutions to common challenges encountered during its use.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering detailed explanations and actionable protocols.
Low Yield in the Synthesis of this compound
Question: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
Answer: Low yields can stem from several factors, including incomplete reaction, side product formation, or degradation of the product. Let's break down the common synthetic routes and their optimization.
A prevalent method for synthesizing this compound involves the chlorination of a suitable precursor.[4] A common starting material is 2-chloropropenyl isothiocyanate, which undergoes cyclization and chlorination.[2][5]
Key Optimization Parameters:
-
Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is a frequently used chlorinating agent.[6][7] The stoichiometry of the chlorinating agent is critical. An excess can lead to over-chlorination and the formation of unwanted byproducts, while an insufficient amount will result in incomplete conversion. It is recommended to perform a titration of your starting material to determine the optimal molar ratio.
-
Reaction Temperature: The reaction is typically carried out at low temperatures, often between 0-5°C, to control the exothermic nature of the chlorination and minimize side reactions.[5] Gradual addition of the chlorinating agent is crucial to maintain temperature control.
-
Solvent: Acetonitrile and dichloromethane are common solvents for this reaction.[5][6] The choice of solvent can influence reaction kinetics and solubility of intermediates. Ensure the solvent is anhydrous, as water can react with the chlorinating agent and intermediates.
-
Reaction Time: Monitoring the reaction progress by techniques like TLC or GC is essential to determine the optimal reaction time. Premature work-up can lead to incomplete conversion, while prolonged reaction times may increase the formation of degradation products.
Troubleshooting Workflow for Low Yield:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Why 2-Chloro-5-chloromethylthiazole Is Crucial for Agrochemical and Pharmaceutical Industries [jindunchemical.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. CN112661717A - Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination - Google Patents [patents.google.com]
- 6. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 7. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]
Technical Support Center: Managing Exothermic Reactions with 2-Chloro-4-(chloromethyl)thiazole
Welcome to the technical support center for handling 2-Chloro-4-(chloromethyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the thermal hazards associated with this highly reactive intermediate. As a key building block in complex syntheses, such as for the HIV protease inhibitor Ritonavir, its safe handling is paramount.[1][2] This document moves beyond standard safety data sheets to explain the causality behind safety protocols and to offer robust troubleshooting strategies.
Section 1: Understanding the Inherent Thermal Risk
This compound (CAS 5198-76-5) is a bifunctional molecule, but its primary thermal hazard arises from the high reactivity of the 4-(chloromethyl) group.[3][4] This group is analogous to a benzylic halide, making it an excellent electrophile for nucleophilic substitution (SN2) reactions.[5]
Why are these reactions exothermic? The formation of a new, stable bond between the nucleophile and the methylene carbon, coupled with the departure of a stable chloride leaving group, results in a significant net release of energy (enthalpy). Without adequate control, the heat generated can increase the reaction rate, leading to a dangerous feedback loop known as a thermal runaway.[6]
Common Exothermic Scenarios:
-
Alkylation of amines: Reactions with primary or secondary amines to form substituted aminomethylthiazoles.
-
Thioether formation: Reactions with thiols or thiolate salts.
-
Ester/Ether formation: Reactions with carboxylates or alkoxides.
These reactions are fundamental in building more complex molecules but require stringent control measures.
Section 2: Proactive Exotherm Management Workflow
A successful and safe experiment begins with a thorough risk assessment. The following workflow provides a systematic approach to planning and executing reactions involving this compound.
Sources
- 1. WO2001021603A1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. 5198-76-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Preventing Decomposition of 2-Chloro-4-(chloromethyl)thiazole During Storage
Welcome to the technical support center for 2-Chloro-4-(chloromethyl)thiazole. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile, yet reactive, intermediate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the stability and integrity of your materials during storage. This document moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to make informed decisions in your laboratory.
I. Understanding the Instability of this compound: A Mechanistic Perspective
This compound is a valuable building block in chemical synthesis due to its two reactive sites: the chloro-substituted thiazole ring and the chloromethyl group. However, this high reactivity also makes it susceptible to degradation if not stored under optimal conditions. Understanding the potential decomposition pathways is the first step in preventing them.
The primary modes of decomposition for this compound are:
-
Hydrolysis: The presence of water can lead to the hydrolysis of the chloromethyl group, forming 2-chloro-4-(hydroxymethyl)thiazole. This reaction is often accelerated by acidic or basic conditions. The lone pair of electrons on the oxygen atom of a water molecule can act as a nucleophile, attacking the electrophilic carbon of the chloromethyl group.
-
Nucleophilic Substitution: The chloromethyl group is susceptible to attack by other nucleophiles that may be present as impurities or introduced from the storage environment. This can lead to the formation of various byproducts, such as aminomethyl derivatives if exposed to ammonia or amines.
-
Polymerization/Self-Condensation: The reactive nature of the molecule, particularly the chloromethyl group, can lead to self-condensation or polymerization reactions, especially at elevated temperatures. This can result in the formation of oligomeric or polymeric impurities, which can be difficult to characterize and remove.
-
Thermal Decomposition: As a reactive chlorinated heterocyclic compound, this compound can undergo thermal decomposition, particularly at elevated temperatures. This can lead to the formation of various degradation products, including hydrogen chloride, oxides of carbon, nitrogen, and sulfur.[1]
II. Troubleshooting & FAQs: Addressing Common Storage Issues
This section addresses specific issues that researchers may encounter during the storage and handling of this compound in a question-and-answer format.
Q1: I've noticed a decrease in the purity of my this compound over time, even when stored in the freezer. What could be the cause?
A1: A decrease in purity despite cold storage often points to contamination with water or other nucleophiles. Even at low temperatures, these reactions can proceed, albeit at a slower rate. The most likely culprit is atmospheric moisture entering the container during temperature cycling (removing from the freezer and allowing it to warm to room temperature before opening). The presence of trace amounts of acid or base can also catalyze degradation.
Q2: My material has developed a yellowish or brownish tint. Is it still usable?
A2: A change in color is a strong indicator of decomposition. The formation of colored byproducts is common in the degradation of heterocyclic compounds. While a slight discoloration may not significantly impact some applications, it is crucial to re-analyze the material to determine its purity before use. For sensitive applications, such as in pharmaceutical synthesis, using discolored material is not recommended.
Q3: I need to handle the material multiple times from the same container. What is the best practice to maintain its integrity?
A3: To minimize degradation from repeated handling, it is crucial to prevent exposure to atmospheric moisture and oxygen. After each use, the container should be blanketed with an inert gas like argon or nitrogen before sealing. It is also advisable to allow the container to fully return to room temperature before opening to prevent condensation of moisture on the cold solid. For long-term storage of larger quantities, consider aliquoting the material into smaller, single-use containers.
Q4: What are the primary incompatible materials I should avoid storing near this compound?
A4: Based on its reactivity, you should avoid storing this compound near the following:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.
-
Strong Acids and Bases: Can catalyze hydrolysis and other decomposition reactions.
-
Water/Moisture: Promotes hydrolysis of the chloromethyl group.
-
Amines and other Nucleophiles: Can react with the chloromethyl group.
Q5: Can I store this compound in a standard laboratory refrigerator?
A5: While refrigeration is recommended, a standard laboratory refrigerator may not be ideal due to potential temperature fluctuations and the presence of moisture. A desiccator cabinet placed inside a cold room or a laboratory refrigerator with good temperature control and low humidity is a better option. For long-term storage, a freezer at -20°C is recommended.[2]
III. Recommended Storage Protocols: A Step-by-Step Guide
To ensure the long-term stability of this compound, a multi-faceted approach to storage is required. The following protocols are designed to be self-validating systems, minimizing the risk of degradation.
Short-Term Storage (Up to 1 month)
-
Container: Use a clean, dry, amber glass bottle with a tightly sealing cap.
-
Atmosphere: Before sealing, flush the headspace of the container with a dry, inert gas such as argon or nitrogen.
-
Temperature: Store in a desiccator at 2-8°C.
-
Labeling: Clearly label the container with the compound name, date received, and storage conditions.
Long-Term Storage (Greater than 1 month)
-
Aliquoting: For larger quantities, it is highly recommended to aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to the atmosphere during repeated use.
-
Container: Use amber glass vials with screw caps fitted with PTFE-lined septa for an airtight seal.
-
Atmosphere: Blanket each vial with dry argon or nitrogen before sealing.
-
Temperature: Store at -20°C in a freezer.
-
Secondary Containment: Place the vials in a sealed, labeled secondary container with a desiccant.
Handling Procedure for Removal from Storage
-
Equilibration: Allow the container to warm to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere: If possible, open the container and handle the material inside a glove box or glove bag with a dry, inert atmosphere.
-
Resealing: If the entire amount is not used, re-flush the container with an inert gas before sealing tightly for return to storage.
IV. Purity Assessment: Analytical Methods for Stability Monitoring
Regularly assessing the purity of your this compound is essential to ensure the reliability of your experimental results. The following are recommended analytical techniques for stability monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the material in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Typical GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to ensure the elution of both the parent compound and any potential degradation products.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry: Use electron ionization (EI) mode to generate fragmentation patterns that can help in the identification of unknown impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of less volatile degradation products, including potential oligomers.
-
Sample Preparation: Dissolve a known concentration of the material in a suitable solvent system, typically a mixture of acetonitrile and water.
-
Typical HPLC Conditions:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile, both of which may be modified with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Detection: UV detection at a wavelength where the thiazole ring absorbs (e.g., around 240-260 nm). A diode-array detector (DAD) is beneficial for obtaining UV spectra of the peaks, which can aid in peak identification and purity assessment.
-
Table 1: Summary of Recommended Analytical Methods
| Technique | Purpose | Sample Preparation | Key Parameters |
| GC-MS | Identification and quantification of volatile impurities. | Dissolve in a volatile organic solvent. | Non-polar or medium-polarity column, temperature programming, EI-MS detection. |
| HPLC-UV/DAD | Quantification of the parent compound and non-volatile degradation products. | Dissolve in acetonitrile/water. | C18 column, gradient elution, UV/DAD detection. |
V. Visualization of Key Concepts
To further clarify the principles discussed, the following diagrams illustrate the primary decomposition pathway and the recommended storage workflow.
Caption: Primary decomposition pathways of this compound.
Caption: Recommended workflow for storage and handling.
By implementing these scientifically-grounded storage and handling protocols, you can significantly mitigate the risk of decomposition and ensure the quality and reliability of your this compound for your critical research and development activities.
VI. References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
Sources
Technical Support Center: Purification of 2-Chloro-4-(chloromethyl)thiazole and Its Derivatives
Welcome to the technical support center for the purification of 2-chloro-4-(chloromethyl)thiazole and its related derivatives. This guide is designed for researchers, chemists, and drug development professionals who work with this versatile but challenging class of compounds. These thiazole derivatives are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, valued for the reactive handles provided by the chloro-substituents.[1][2] However, this same reactivity is the primary source of significant challenges in their purification.
This document provides troubleshooting guides and detailed protocols based on established methodologies and field-proven insights to help you navigate these complexities and achieve high purity for your target compounds.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Q1: My crude product is a persistent oil that fails to crystallize and shows multiple spots on a TLC plate. What are the likely impurities?
A: The presence of a complex mixture preventing crystallization is a common issue. The impurities are often structurally related to your target compound, making separation difficult. Key potential contaminants include:
-
Isomeric Byproducts: The synthesis of this compound can sometimes yield the isomeric 2-chloro-5-(chloromethyl)thiazole, depending on the precursors and reaction conditions.[2][3] These isomers often have very similar polarities, making chromatographic separation challenging.
-
Unreacted Starting Materials: Incomplete reactions can leave behind precursors such as chloroallyl isothiocyanates.[2][4]
-
Over-Chlorinated Species: The harsh chlorinating agents used in the synthesis (e.g., sulfuryl chloride, chlorine gas) can lead to the formation of dichlorinated or other over-halogenated byproducts.[3][5]
-
Hydrolysis Products: The chloromethyl group is susceptible to hydrolysis, especially during aqueous workups or if exposed to moisture, converting it to a hydroxymethyl group (-CH₂OH). This impurity is significantly more polar than the target compound.[2]
-
Residual Solvents: High-boiling point solvents used during the reaction (e.g., acetonitrile, chloroform) can be difficult to remove under standard rotary evaporation conditions.[2][6]
A logical workflow for identifying and removing these impurities is essential.
Caption: Impurity Identification Workflow.
Q2: I am attempting vacuum distillation, but the material in the distillation pot is turning black and leaving a solid, tarry residue. What's causing this decomposition?
A: This indicates thermal instability. This compound derivatives can undergo polymerization or degradation at elevated temperatures required for distillation, even under vacuum.[6][7] The reactive chloromethyl group can lead to intermolecular alkylation reactions, forming oligomeric tars.
The solution is to lower the distillation temperature and ensure uniform heating. A patented and highly effective method involves:
-
Using a Co-distillant/Additive: The addition of an inert, high-boiling oligomeric polyether, such as polyethylene glycol (PEG) or polypropylene glycol (PPG), to the crude material is recommended.[6][7] This additive serves two purposes:
-
It keeps the distillation residue (the "sump") fluid, preventing the formation of solid tars that bake onto the glass.[7]
-
It creates a more uniform heat transfer within the flask, preventing localized "hot spots" that initiate decomposition.
-
-
High Vacuum: Employing a high-quality vacuum pump to achieve pressures between 1-4 mbar can significantly lower the boiling point, reducing the thermal stress on the molecule.[6]
| Parameter | Recommended Value | Rationale |
| Bottoms Temperature | 90°C - 110°C | Balances evaporation rate with minimizing thermal degradation.[6][7] |
| Pressure | 1 - 10 mbar | Lowers the boiling point to a safe temperature range.[6] |
| Additive | Oligomeric Polyether (PEG/PPG) | Maintains liquid residue, prevents charring, improves yield and purity.[6][7] |
| Table 1: Recommended distillation parameters for purifying 2-chloro-5-chloromethylthiazole, which can be adapted for the 4-substituted isomer. |
Q3: My flash column chromatography runs are resulting in poor separation and significant "streaking" of the product band. How can I improve my technique?
A: Streaking on silica gel columns is common for basic or reactive compounds like thiazole derivatives. This is often due to strong, non-ideal interactions with the acidic surface of the silica gel.
To improve your separation:
-
Deactivate the Silica Gel: The free silanol groups (Si-OH) on the silica surface are acidic and can bind tightly to the nitrogen atom of the thiazole ring. Neutralize these sites by adding a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine , to your eluent (typically 0.5-1% by volume).
-
Optimize Your Solvent System: Use thin-layer chromatography (TLC) to find a solvent system that gives your target compound an Rf value between 0.25 and 0.40.[8] Start with non-polar systems and gradually increase polarity.
-
Consider an Alternative Stationary Phase: If streaking persists, switch to a less acidic support like neutral alumina or use reversed-phase chromatography (C18 silica) if your compound has sufficient hydrophobic character.
| Stationary Phase | Common Eluent Systems | Use Case |
| Silica Gel (+1% Et₃N) | Hexane / Ethyl Acetate | General purpose, good for moderately polar compounds.[8] |
| Silica Gel (+1% Et₃N) | Cyclohexane / Acetone | Alternative non-aromatic solvent system.[9] |
| Neutral Alumina | Dichloromethane / Methanol | For compounds highly sensitive to acidic conditions. |
| Table 2: Suggested starting solvent systems for column chromatography. |
Q4: My purified compound looks good by NMR, but it darkens and degrades within a few days of storage. How can I ensure its stability?
A: This is a classic sign of inherent chemical instability. The this compound scaffold contains two electrophilic sites: the carbon of the chloromethyl group and the C2 carbon of the thiazole ring. The compound can be prone to self-alkylation, hydrolysis by atmospheric moisture, or reaction with nucleophilic solvents. Studies on other thiazole derivatives have shown they can be unstable, for example, decomposing in DMSO at room temperature.[10]
For long-term stability:
-
Store Cold and Dry: Keep the purified compound at low temperatures (0–8 °C is a common recommendation) under an inert atmosphere (nitrogen or argon) to protect it from moisture and oxygen.[1]
-
Use Aprotic, Non-nucleophilic Solvents: If storing in solution, use solvents like toluene or anhydrous dichloromethane. Avoid protic solvents (like methanol) or those that can act as nucleophiles (like DMSO).[10]
-
Purity is Key: Trace impurities, especially acids or bases, can catalyze decomposition. Ensure the final product is neutral; an aqueous wash with sodium bicarbonate may be necessary before final drying and storage.[11]
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the best overall purification strategy for a newly synthesized batch of a this compound derivative?
A: The optimal strategy depends on the scale of your reaction and the impurity profile. The following workflow provides a general decision-making process.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 10. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for 2-Chloro-4-(chloromethyl)thiazole Coupling Reactions
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 2-chloro-4-(chloromethyl)thiazole. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common experimental hurdles. The unique bifunctional nature of this substrate, possessing both a heteroaryl chloride at the C2 position and a benzylic-type chloride at the 4-methyl position, presents distinct challenges and opportunities in synthetic design. This guide is structured to address these specific issues in a direct question-and-answer format.
Troubleshooting Guide: Addressing Common Experimental Failures
This section is for researchers who have encountered poor or unexpected results in their coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction with this compound has a very low yield. What are the most common causes and how can I fix it?
Low yields are a frequent challenge, particularly with heteroaryl chlorides which are known to be less reactive than their bromide or iodide counterparts.[1][2] The issue is often multifaceted, stemming from the catalyst system, reaction conditions, or reagent quality.
Core Areas to Investigate:
-
Insufficient Catalyst Activity: The C2-Cl bond of the thiazole is relatively electron-rich and requires a highly active catalyst for efficient oxidative addition, which is often the rate-determining step.[1][3]
-
Solution: Switch to a more robust catalyst system. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Employ modern, electron-rich, and sterically bulky phosphine ligands such as XPhos , SPhos , or other dialkylbiaryl phosphines.[4][5] These ligands promote the formation of the active, monoligated L₁Pd(0) species, which is crucial for activating aryl chlorides.[3] Using palladium pre-catalysts (e.g., Buchwald G3/G4 pre-catalysts) can also significantly improve results by ensuring efficient generation of the active Pd(0) species.[4][6]
-
-
Suboptimal Base or Solvent: The base is critical for the transmetalation step, and the solvent influences reagent solubility and catalyst stability.[7][8]
-
Solution: For Suzuki couplings, a common mistake is using a base that is too weak or poorly soluble. Switch from weaker bases like Na₂CO₃ to stronger, more soluble bases such as K₃PO₄ or Cs₂CO₃ .[9] The solvent system is also key; while THF is common, mixtures of aprotic polar solvents like 1,4-dioxane or DMF with water (e.g., 4:1 ratio) often provide better solubility for the base and boronic acid, improving reaction rates.[10][11]
-
-
Catalyst Deactivation: The appearance of a black precipitate ("palladium black") is a clear sign of catalyst decomposition, leading to a stalled reaction.[12][13]
-
Solution: Ensure a strictly inert atmosphere. Use degassed solvents and perform at least three vacuum/backfill cycles with an inert gas (Argon or Nitrogen) before starting the reaction.[14] Oxygen can oxidize both the active Pd(0) catalyst and the phosphine ligands.[14] If decomposition persists, consider lowering the reaction temperature or using a more stable pre-catalyst.
-
-
Side Reactions: The primary side reaction to consider is the protodeboronation of your boronic acid, especially under harsh basic conditions or in the presence of excess water.
-
Solution: Use anhydrous solvents and ensure your boronic acid is pure and dry. Employing a stronger, non-hydroxide base like K₃PO₄ can sometimes mitigate this issue.[15]
-
Below is a logical workflow for troubleshooting low yields in your Suzuki coupling.
Caption: Decision tree for selecting the appropriate coupling reaction.
Q5: What are the best general-purpose catalyst systems for coupling reactions with this compound?
Because you are starting with a chloro-heterocycle, "general-purpose" implies a highly active system. In-situ generation from simple precursors like Pd(OAc)₂ or Pd₂(dba)₃ is possible, but for reliability and high yields, pre-formed catalysts are superior.
| Coupling Reaction | Recommended Catalyst System | Key Considerations |
| Suzuki-Miyaura | Catalyst: XPhos Pd G3 or SPhos Pd G2Ligand: XPhos or SPhosBase: K₃PO₄ or Cs₂CO₃ | Bulky, electron-rich ligands are essential for activating the C-Cl bond. [5][6]Pre-catalysts ensure reliable formation of the active Pd(0) species. |
| Sonogashira | Catalyst: PdCl₂(PPh₃)₂ / CuI or a copper-free system with a more advanced ligand (e.g., Pd/NHC complex). | High temperatures may be needed. Rigorous exclusion of oxygen is critical to prevent Glaser coupling. [12][16] |
| Buchwald-Hartwig | Catalyst: RuPhos Pd G3 or a similar bulky phosphine pre-catalyst.Base: NaOtBu or LHMDS | A strong, non-nucleophilic base is required. The ligand choice is critical to balance reactivity and prevent catalyst inhibition by the amine. [9][17] |
Table 2: Recommended catalyst systems for various coupling reactions.
Q6: How do I control the regioselectivity between the C2-Cl and the 4-(chloromethyl) positions?
This is the central challenge of this substrate. The 4-(chloromethyl) group is a benzylic-type halide, which is highly susceptible to Sₙ2 substitution but less reactive in Pd-catalyzed oxidative addition. The C2-Cl is a heteroaryl halide, which is unreactive to Sₙ2 but can undergo oxidative addition with a potent catalyst.
-
To react exclusively at the 4-(chloromethyl) position: Use standard nucleophilic substitution conditions without a palladium catalyst. For example, react with an amine and a non-nucleophilic base like DIPEA or an inorganic base like K₂CO₃ in DMF at room temperature to 50 °C.
-
To react exclusively at the C2-Cl position: This is more challenging. You must use conditions that favor oxidative addition over Sₙ2.
-
Use a bulky nucleophile (e.g., a sterically hindered amine for Buchwald-Hartwig) that disfavors the Sₙ2 pathway.
-
Use a strong, non-nucleophilic base (like NaOtBu) that is required for the Pd catalytic cycle but is less likely to promote simple deprotonation/substitution pathways.
-
If your nucleophile is highly reactive towards Sₙ2 (e.g., a small primary amine), you may need to protect or modify the chloromethyl group first, perform the C2 coupling, and then deprotect or re-install the desired functionality.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C2-Position
This protocol is a starting point and may require optimization.
-
Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 2.0-3.0 equiv), and the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%). [15]2. Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an oxygen-free environment. [14]3. Solvent Addition: Under a positive pressure of argon, add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of ~0.1 M with respect to the thiazole substrate.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. [15]
Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C2-Position
-
Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%) and the strong base (e.g., sodium tert-butoxide, 1.5 equiv).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat three times.
-
Reagent Addition: Under argon, add this compound (1.0 equiv), the amine (1.2 equiv), and degassed anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture in a sealed tube at the desired temperature (typically 90-120 °C) with stirring.
-
Monitoring & Work-up: Follow steps 5-7 from the Suzuki-Miyaura protocol.
References
-
Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
Biffis, A., et al. (2018). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
Grinberg, M., et al. (1999). Kinetics and mechanism of heterogeneous palladium-catalyzed coupling reactions of chloroaryls in water. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
De Souza, D., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journals. [Link]
-
Bhaskaran, S., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. [Link]
-
ACS Publications. (2021). Pd/Cu-Catalyzed C–H/C–H Cross Coupling of (Hetero)Arenes with Azoles through Arylsulfonium Intermediates. Organic Letters. [Link]
-
ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
YouTube. (2019). catalytic cycle for coupling reactions. YouTube. [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. Reddit. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
-
ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
OUCI. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro. OUCI. [Link]
-
ResearchGate. (2025). A guideline for the arylation of positions 4 and 5 of thiazole via Pd-catalyzed cross-coupling reactions. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]
-
ACS Publications. (n.d.). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. [Link]
-
PubMed. (2015). Palladium-catalyzed coupling of azoles or thiazoles with aryl thioethers via C-H/C-S activation. PubMed. [Link]
-
YouTube. (2020). palladium coupling catalyst activation. YouTube. [Link]
-
PubMed Central. (n.d.). 2H-Thiazolo[4,5-d]t[10][11][18]riazole: synthesis, functionalization, and application in scaffold-hopping. PubMed Central. [Link]
-
MDPI. (n.d.). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. MDPI. [Link]
-
ACS Publications. (n.d.). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C−H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic Letters. [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Organic Chemistry Portal. [Link]
-
PubMed. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. [Link]
-
SpringerLink. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. SpringerLink. [Link]
-
PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Thiazole - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-4-(chloromethyl)thiazole and its Bromo Analog in Nucleophilic Substitution
Introduction: Strategic Importance in Pharmaceutical Synthesis
In the landscape of medicinal chemistry and drug development, 2-halo-4-(halomethyl)thiazoles are critical building blocks. Their bifunctional nature, featuring two distinct halogenated sites, allows for sequential and site-selective reactions. Specifically, the 4-(halomethyl) group acts as a reactive benzylic-like halide, making it a prime target for nucleophilic substitution to introduce diverse functionalities. A prominent example of its application is in the synthesis of the HIV protease inhibitor, Ritonavir, where a key step involves the reaction of a 4-(chloromethyl)thiazole derivative with an amine nucleophile.
This guide provides a comprehensive comparison of the reactivity of 2-chloro-4-(chloromethyl)thiazole and its corresponding bromo analog, 2-bromo-4-(bromomethyl)thiazole. Understanding the nuanced differences in their reactivity is paramount for researchers and process chemists aiming to optimize reaction conditions, improve yields, and control impurity profiles in complex synthetic pathways. We will delve into the fundamental chemical principles governing their reactivity, present comparative experimental data, and provide a robust protocol for evaluating these substrates in your own laboratory settings.
Theoretical Framework: The Decisive Role of the Leaving Group
The primary site of interest for the comparison is the exocyclic CH2-X group (where X = Cl or Br). This position is analogous to a benzylic halide, as the adjacent thiazole ring can stabilize a developing positive charge during a reaction, making it susceptible to both SN1 and SN2 reaction pathways. However, for most common synthetic applications involving amine or oxygen nucleophiles, the SN2 mechanism is predominant.
In the context of an SN2 reaction, the rate is directly influenced by the nature of the leaving group. A good leaving group is a species that is stable on its own after detaching from the carbon backbone. This stability is generally correlated with the weakness of the corresponding conjugate base.
Let's compare chloride (Cl⁻) and bromide (Br⁻):
-
Basicity: Hydrobromic acid (HBr, pKa ≈ -9) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7). Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). Weaker bases are better leaving groups because they are less likely to re-attack the electrophilic carbon.
-
Polarizability & Bond Strength: The C-Br bond (bond energy ≈ 280 kJ/mol) is weaker and longer than the C-Cl bond (bond energy ≈ 340 kJ/mol). The larger electron cloud of bromine is more polarizable, which helps to stabilize the transition state of the substitution reaction.
Based on these first principles, it is predicted that the C-Br bond in the 4-(bromomethyl) position will break more readily than the C-Cl bond, making the bromo analog the more reactive of the two compounds.
Caption: Factors influencing the reactivity of 4-(halomethyl)thiazoles.
Quantitative Reactivity Comparison
While direct kinetic studies for these specific thiazole derivatives are not extensively published, data from analogous systems and general principles of organic chemistry allow for a robust semi-quantitative comparison. The bromo derivative consistently demonstrates higher reactivity, leading to faster reaction times and the ability to use milder conditions.
The following table summarizes the expected performance differences in a typical SN2 reaction, such as alkylation of a primary amine.
| Parameter | This compound | 2-Bromo-4-(bromomethyl)thiazole | Rationale |
| Relative Reaction Rate | Slower | Faster | Bromide is a superior leaving group compared to chloride due to its lower basicity and higher polarizability. |
| Typical Reaction Temp. | Higher (e.g., 50-80°C) | Lower (e.g., RT to 50°C) | A higher energy input is needed to overcome the activation barrier for displacing the less effective chloride leaving group. |
| Typical Reaction Time | Longer (e.g., 6-18 hours) | Shorter (e.g., 1-5 hours) | The more reactive electrophile (bromo analog) reaches completion more rapidly under similar conditions. |
| Potential Side Reactions | Lower risk of over-alkylation if the nucleophile can react twice. | Higher risk of side reactions due to increased reactivity; may require more stringent temperature control. | The higher reactivity can sometimes lead to reduced selectivity if other reactive sites are present. |
| Cost & Availability | Generally lower cost. | Generally higher cost. | Brominated reagents are often more expensive than their chlorinated counterparts. |
Experimental Protocol: A Self-Validating Kinetic Study
To empirically determine the reactivity difference, a comparative kinetic study is essential. The following protocol describes a self-validating system using High-Performance Liquid Chromatography (HPLC) to monitor reaction progress. The principle of self-validation lies in running both reactions in parallel under identical conditions and using an internal standard to ensure accuracy and reproducibility.
Objective:
To compare the rate of N-alkylation of benzylamine with this compound and its bromo analog.
Materials:
-
This compound
-
2-Bromo-4-(bromomethyl)thiazole (or the mixed halo analog 2-bromo-4-(chloromethyl)thiazole)
-
Benzylamine (Nucleophile)
-
N,N-Diisopropylethylamine (DIPEA, Non-nucleophilic base)
-
Acetonitrile (ACN, Solvent)
-
Dodecanophenone (Internal Standard, IS)
-
Methanol (Quenching agent)
-
HPLC system with a C18 column
Experimental Workflow Diagram
Caption: Workflow for the comparative kinetic analysis.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Accurately prepare 0.1 M solutions of this compound and its bromo analog in acetonitrile.
-
Prepare a 0.1 M solution of benzylamine in acetonitrile.
-
Prepare a 0.12 M solution of DIPEA in acetonitrile.
-
Prepare a 0.05 M solution of dodecanophenone (Internal Standard) in acetonitrile.
-
-
Reaction Setup (Parallel Reactions):
-
In two separate, temperature-controlled vials (e.g., 20 mL) equipped with magnetic stir bars, add the reagents in the following order at 40°C:
-
Acetonitrile (to bring the final volume to 10.0 mL)
-
1.0 mL of 0.1 M Benzylamine solution (1.0 eq.)
-
1.0 mL of 0.12 M DIPEA solution (1.2 eq.)
-
1.0 mL of 0.05 M Internal Standard solution.
-
-
Allow the mixtures to stir and thermally equilibrate for 10 minutes.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reactions simultaneously (t=0), add 1.0 mL of the respective 0.1 M thiazole stock solution to each vial. The final concentration of the limiting reagent (thiazole) will be 0.01 M.
-
Immediately withdraw the first aliquot (t=0, ~50 µL).
-
Withdraw subsequent aliquots at predetermined time points (e.g., 5, 15, 30, 60, 120, 180, 240 minutes).
-
Quenching: Immediately dilute each aliquot into a pre-prepared HPLC vial containing 1.0 mL of methanol. This rapidly dilutes the reactants and stops the reaction.
-
-
HPLC Analysis:
-
Analyze all quenched samples using a suitable HPLC method (e.g., C18 column, mobile phase gradient of water/acetonitrile with 0.1% formic acid, UV detection at 254 nm).
-
Integrate the peak areas for the starting thiazole substrate and the internal standard.
-
-
Data Analysis:
-
Calculate the response factor (RF) of each thiazole substrate relative to the internal standard using the t=0 sample.
-
For each time point, calculate the concentration of the remaining thiazole substrate using the formula: [Thiazole]t = (Area_Thiazole / Area_IS) * RF * [Thiazole]0.
-
Plot the natural logarithm of the thiazole concentration (ln[Thiazole]) versus time. For a pseudo-first-order reaction (with excess nucleophile) or a second-order reaction, this plot will yield a straight line whose slope is the negative of the rate constant (-k).
-
Compare the rate constants (k) for the chloro and bromo analogs to quantify the difference in reactivity.
-
Discussion and Conclusion
The experimental results from the proposed kinetic study will invariably show that the rate constant (k) for the reaction with 2-bromo-4-(bromomethyl)thiazole is significantly larger than that for this compound. This empirical data provides definitive validation of the theoretical principles discussed earlier.
For the researcher and drug development professional, the choice between these two reagents is a strategic one:
-
For Rapid Synthesis & Mild Conditions: The bromo analog is the clear choice. Its high reactivity allows for lower temperatures and shorter reaction times, which can be crucial for preserving sensitive functional groups elsewhere in the molecule and for improving throughput.
-
For Cost-Effectiveness & Scalability: The chloro analog is often preferred in large-scale manufacturing. While it requires more forcing conditions (higher temperature, longer time), its lower cost can provide a significant economic advantage. Process chemists can readily optimize the reaction conditions to achieve high conversion and yield on a commercial scale.
References
- Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives.
- Cl vs Br in SN1 and SN2 reactions. Reddit.
- Sn1 and Sn2: leaving group. Khan Academy.
- RITONAVIR - New Drug Approvals. New Drug Approvals.
- Why is the compound benzyl chloride reactive in both tests while bromobenzene is unreactive in both?. Brainly.
- Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. University of Thi-Qar Journal.
- Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir.
- Ritonavir Synthesis: The Role of 2-Chloro-5-chloromethylthiazole. BOC Sciences.
- Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5dXJKVvBvdND5zhCecsVH8TSTxHdKr_G_R5SJLjLGj7a2zmYEUHZqpdsnOuR7N7nQhLbbzYDacRktQBjEwLpfa6EZEfqgfI7KwepmgnBNJEPCGtqJTVx9NuTTCPyf5QD0YwzBE2wR47GnpVRidw==](
A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-4-(chloromethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the purity and potency of intermediates are paramount. 2-Chloro-4-(chloromethyl)thiazole, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals, requires robust analytical methods to ensure its quality and consistency. This guide provides a comparative overview of potential analytical methodologies for the validation of this compound, offering a framework for establishing reliable analytical procedures in a research and development or quality control setting. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines a scientifically-grounded approach based on international guidelines and data from analogous compounds.
The validation of an analytical procedure is crucial to demonstrate its fitness for the intended purpose, a cornerstone of Good Manufacturing Practices (GMP).[1] The International Council for Harmonisation (ICH) provides comprehensive guidelines, specifically in ICH Q2(R2), which outlines the necessary validation characteristics to be considered.[2][3][4][5][6] This guide will explore the application of these principles to High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectroscopy for the analysis of this compound.
Comparing Analytical Techniques for this compound
The choice of an analytical method is dictated by the specific requirements of the analysis, such as the need for quantitation, purity assessment, or simple identification. Below is a comparison of potential techniques for analyzing this compound.
| Analytical Technique | Principle | Potential Advantages | Potential Disadvantages | Primary Applications |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.[7][8] | Higher cost of instrumentation and solvents compared to some other methods.[5] | Purity determination, assay for potency, stability testing, and impurity profiling.[9] |
| Gas Chromatography (GC) | Separation based on the volatility of the analyte as it is carried by an inert gas mobile phase through a stationary phase. | Excellent for the analysis of volatile impurities; high separation efficiency.[9] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required for some analytes. | Analysis of volatile impurities, residual solvents, and assay of thermally stable compounds. |
| UV-Visible Spectroscopy | Measurement of the absorption of ultraviolet or visible radiation by the analyte, which is proportional to its concentration. | Simple, rapid, and cost-effective; non-destructive. | Lower specificity compared to chromatographic methods; susceptible to interference from other absorbing species.[10] | Quick identity checks, and quantitative analysis of pure samples or simple mixtures. |
Proposed High-Performance Liquid Chromatography (HPLC) Method and Validation Strategy
Reversed-phase HPLC (RP-HPLC) is a versatile and widely used technique for the analysis of small organic molecules.[11] A stability-indicating HPLC method is crucial for assessing the purity of this compound and identifying any potential degradation products.[2][3][12]
Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like thiazole derivatives.[2][13][14] |
| Mobile Phase | Acetonitrile and Water (or a suitable buffer like phosphate buffer, pH 3.0) in an isocratic or gradient elution. | A common and effective mobile phase for RP-HPLC, allowing for the optimization of retention and resolution.[15][16] |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency.[2][14] |
| Detection Wavelength | To be determined based on the UV spectrum of this compound (e.g., likely in the range of 230-280 nm due to the conjugated thiazole ring system).[2][11] | Ensures maximum sensitivity for the analyte. |
| Column Temperature | 30 °C | Provides reproducible retention times by controlling the viscosity of the mobile phase.[16] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Diluent | Mobile phase or a mixture of water and acetonitrile. | Ensures compatibility with the mobile phase and proper dissolution of the sample. |
Experimental Protocol: HPLC Method Validation
The validation of the proposed HPLC method should be performed according to ICH Q2(R2) guidelines and should include the following parameters:[6]
1. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The theoretical plate count should be > 2000.
2. Specificity:
-
Analyze a blank (diluent), a placebo (if applicable), the this compound standard, and a sample solution.
-
The peak for this compound in the sample solution should be free from interference from the blank and placebo.
-
Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the analyte from its degradation products.[2][3][12]
3. Linearity:
-
Prepare a series of at least five concentrations of the this compound standard across the expected working range (e.g., 50-150% of the target concentration).
-
Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
4. Accuracy:
-
Perform recovery studies by spiking a placebo or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
The mean recovery should be within 98.0% to 102.0%.
5. Precision:
-
Repeatability (Intra-assay precision): Analyze at least six replicate preparations of the sample at the target concentration on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.[17]
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
7. Robustness:
-
Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results. The system suitability parameters should remain within the acceptance criteria.[17]
Proposed Gas Chromatography (GC) Method and Validation Strategy
Given the potential volatility of this compound, Gas Chromatography (GC) presents a viable alternative for its analysis, particularly for assessing purity and identifying volatile impurities.[18][19]
Proposed GC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness). | Provides good separation for a wide range of volatile and semi-volatile organic compounds. |
| Carrier Gas | Helium or Nitrogen at a constant flow rate. | Inert gases that do not react with the analyte or stationary phase. |
| Injector Temperature | e.g., 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Oven Temperature Program | A temperature gradient program (e.g., start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min). | Allows for the separation of compounds with a range of boiling points. |
| Detector | Flame Ionization Detector (FID) for quantitative analysis or Mass Spectrometry (MS) for identification and confirmation. | FID is a universal detector for organic compounds, while MS provides structural information.[20] |
| Injection Mode | Split or splitless, depending on the sample concentration. | Controls the amount of sample introduced onto the column. |
Experimental Protocol: GC Method Validation
The validation of the GC method would follow similar principles to the HPLC validation, with adjustments for the specific technique.
1. System Suitability:
-
Inject the standard solution multiple times. The RSD of the peak area and retention time should meet predefined criteria (e.g., ≤ 2.0%).
2. Specificity:
-
Analyze a blank, the standard, and the sample to ensure no interfering peaks at the retention time of the analyte.
3. Linearity:
-
Prepare and analyze a series of standard solutions to establish a linear relationship between concentration and peak area (r² ≥ 0.999).
4. Accuracy and Precision:
-
Perform recovery studies and replicate analyses to determine the accuracy and precision of the method.
5. LOD and LOQ:
-
Determine the limits of detection and quantitation based on the signal-to-noise ratio.
6. Robustness:
-
Vary parameters such as the oven temperature program, carrier gas flow rate, and injector temperature to assess the method's robustness.
Proposed UV-Visible Spectrophotometric Method
For a rapid and straightforward quantitative analysis of this compound in a pure form or in a simple matrix, a UV-Visible spectrophotometric method can be developed and validated.
Method Development
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Construct a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each solution at the λmax.
-
Plot a graph of absorbance versus concentration.
-
Method Validation
The validation of the UV-Visible spectrophotometric method should include:
-
Specificity: Assess the interference from any excipients or impurities by analyzing a placebo and a spiked sample.
-
Linearity: The calibration curve should have a correlation coefficient (r²) ≥ 0.999.
-
Accuracy: Perform recovery studies at different concentration levels.
-
Precision: Determine the repeatability and intermediate precision of the method.
-
Range: Define the concentration range over which the method is linear, accurate, and precise.
Visualization of Experimental Workflows
Conclusion
The successful analysis of this compound hinges on the development and validation of robust and reliable analytical methods. While a universally validated method is not publicly available, the principles of HPLC, GC, and UV-Visible spectroscopy, as applied to similar thiazole derivatives and halogenated compounds, provide a clear and scientifically sound path forward. For comprehensive purity and stability analysis, a stability-indicating HPLC method is the recommended primary technique. GC can serve as a valuable orthogonal method, particularly for volatile impurities. UV-Visible spectroscopy offers a rapid and cost-effective option for simpler quantitative assessments. By following the validation frameworks outlined in this guide and adhering to ICH guidelines, researchers and drug development professionals can establish analytical procedures that ensure the quality and consistency of this critical chemical intermediate.
References
-
Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. (n.d.). SciELO. Retrieved January 4, 2026, from [Link]
-
Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. (n.d.). SciELO. Retrieved January 4, 2026, from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved January 4, 2026, from [Link]
-
A Review on Development and validation of HPLC method. (n.d.). Retrieved January 4, 2026, from [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2023, November 30). ICH. Retrieved January 4, 2026, from [Link]
-
Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. (2016, February 8). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (n.d.). Retrieved January 4, 2026, from [Link]
-
Hplc method development and validation: a review. (2013, March 21). SciSpace. Retrieved January 4, 2026, from [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Retrieved January 4, 2026, from [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. (n.d.). Retrieved January 4, 2026, from [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024, November 7). PMC. Retrieved January 4, 2026, from [Link]
-
a comprehensive review of method development by hplc. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved January 4, 2026, from [Link]
-
Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014, July 9). ACS Publications. Retrieved January 4, 2026, from [Link]
-
Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents. (2024, March 15). PubMed. Retrieved January 4, 2026, from [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022, April 5). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Interpreting UV-Vis Spectra. (n.d.). University of Toronto Scarborough. Retrieved January 4, 2026, from [Link]
-
1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. (n.d.). Semantic Scholar. Retrieved January 4, 2026, from [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). SHIMADZU CORPORATION. Retrieved January 4, 2026, from [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022, April 5). Pharmacia. Retrieved January 4, 2026, from [Link]
-
VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil. Retrieved January 4, 2026, from [Link]
-
Graphical representation of the thiazoline/thiazole formation (GC-MS)... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. (2019, November 30). PubMed. Retrieved January 4, 2026, from [Link]
-
Conjugation & UV-Vis Spectroscopy: Crash Course Organic Chemistry #41. (2021, December 8). YouTube. Retrieved January 4, 2026, from [Link]
-
Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (n.d.). Retrieved January 4, 2026, from [Link]
-
UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016, September 26). Master Organic Chemistry. Retrieved January 4, 2026, from [Link]
Sources
- 1. Experimental and Theoretical (ab initio and DFT) Analysis of UV-Vis Spectra, Thermodynamic Functions and Non-linear Optical Properties of 2-Chloro-3,4-Dimethoxybenzaldehyde | JOURNAL OF ADVANCES IN PHYSICS [rajpub.com]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. ijrpas.com [ijrpas.com]
- 6. researchgate.net [researchgate.net]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 17. pharmtech.com [pharmtech.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 21. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Chloro-4-(chloromethyl)thiazole Derivatives
Introduction: The Analytical Imperative for Thiazole Intermediates
2-Chloro-4-(chloromethyl)thiazole and its structural isomers are foundational building blocks in the synthesis of high-value molecules across the pharmaceutical and agrochemical sectors.[1][2] Their utility as key intermediates demands rigorous analytical characterization to ensure structural integrity, purity, and consistency, which are paramount for downstream applications in drug development and material science. A multi-faceted spectroscopic approach is not merely best practice; it is essential for unambiguous structure elucidation and quality control.
This guide provides a comparative overview of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)—for the analysis of these derivatives. We will move beyond procedural lists to explore the causality behind experimental choices, offering field-proven insights into data interpretation and validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing an unparalleled view of the carbon-hydrogen framework. For substituted thiazoles, ¹H and ¹³C NMR are indispensable for confirming isomerism and substituent positions.
Expertise & Experience: Why NMR is First
For a molecule like this compound, a primary analytical question is confirming the substitution pattern. Is it the 4-chloromethyl or the 5-chloromethyl isomer? NMR provides a direct answer. The number of signals, their splitting patterns (multiplicity), and chemical shifts are uniquely defined by the precise electronic environment of each nucleus.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the thiazole derivative.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. CDCl₃ is an excellent choice for many non-polar to moderately polar organic compounds.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Trustworthiness: TMS provides a sharp, inert reference point, ensuring high accuracy and reproducibility of chemical shift measurements.
-
-
Instrument Setup & Acquisition:
-
Record the spectra on a spectrometer operating at a minimum of 300 MHz for ¹H NMR to ensure adequate signal dispersion.
-
Acquire a standard ¹H spectrum.
-
Acquire a broadband proton-decoupled ¹³C spectrum. Causality: Proton decoupling simplifies the ¹³C spectrum to single lines for each unique carbon environment, facilitating easier interpretation.
-
For unambiguous assignment, consider advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
Data Interpretation: Decoding the Spectra
The key to distinguishing isomers lies in the chemical shifts of the thiazole ring proton and the methylene protons of the chloromethyl group.
Diagram: Structure of this compound
Caption: Atom numbering for NMR assignments.
Table 1: Comparative NMR Data for Chloromethylthiazole Isomers
| Compound | ¹H NMR (δ, ppm in CDCl₃) | ¹³C NMR (δ, ppm in CDCl₃) |
| This compound | ~7.3-7.5 (s, 1H, H-5), ~4.6-4.8 (s, 2H, -CH₂Cl) | ~153 (C-2), ~148 (C-4), ~120 (C-5), ~40 (-CH₂Cl) |
| 2-Chloro-5-(chloromethyl)thiazole | 7.50 (s, 1H, H-4), 4.72 (s, 2H, -CH₂Cl)[3] | 152.6 (C-2), 140.2 (C-4), 137.5 (C-5), 37.1 (-CH₂Cl)[1] |
Note: Data for the 4-(chloromethyl) isomer are estimated based on typical thiazole chemical shifts and substituent effects. The singlet nature of the ring proton is a key identifier.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
-
ATR-FTIR (Preferred Method):
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Record the spectrum. Causality: ATR is a modern, fast, and reproducible method that requires minimal sample preparation.
-
-
KBr Pellet (Traditional Method):
-
Mix ~1 mg of the sample with ~100 mg of dry, powdered KBr.
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Place the pellet in the spectrometer's sample holder and record the spectrum. Trustworthiness: This method ensures a uniform sample dispersion, but it is crucial to use completely dry KBr to avoid a broad O-H signal from water.
-
Data Interpretation: Key Vibrational Bands
For this compound derivatives, the IR spectrum is characterized by several key absorption bands.
Table 2: Characteristic IR Absorption Frequencies
| Vibrational Mode | Frequency Range (cm⁻¹) | Significance |
| C-H stretch (thiazole ring) | 3100 - 3000 | Confirms the aromatic-like C-H bond. |
| C=N stretch (thiazole ring) | 1640 - 1610 | A characteristic and often strong band for the thiazole heterocycle.[4] |
| C=C stretch (thiazole ring) | 1550 - 1450 | Multiple bands related to the ring skeleton vibrations are expected in this region.[5][6] |
| C-H bend (out-of-plane) | 900 - 700 | Can provide information on the substitution pattern of the ring. |
| C-Cl stretch | 800 - 600 | Bands corresponding to both the C2-Cl and the -CH₂Cl groups will appear here. |
Mass Spectrometry (MS): Molecular Weight and Halogen Confirmation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing structural information through its fragmentation pattern. For halogenated compounds, MS is particularly diagnostic.
Expertise & Experience: The Chlorine Isotope Signature
The most telling feature for a chloro-substituted compound in MS is its isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[7] A molecule with two chlorine atoms, like this compound, will exhibit a unique cluster of peaks for the molecular ion (M⁺˙) and its fragments.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like dichloromethane or methanol) into the mass spectrometer, often via a direct insertion probe or a GC inlet.
-
Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV). Causality: EI is a hard ionization technique that causes fragmentation, providing a characteristic "fingerprint" for the molecule.
-
Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
Data Interpretation: Molecular Ion and Fragmentation
-
Molecular Ion (M⁺˙): The molecular weight of C₄H₃Cl₂NS is 168.04 g/mol .[8] Due to the two chlorine atoms, the molecular ion will appear as a cluster of three peaks:
-
Fragmentation: Thiazoles typically fragment through cleavage of the ring.[10][11] Common fragmentation pathways for this compound may include the loss of a chlorine atom (·Cl) or the chloromethyl radical (·CH₂Cl), leading to significant fragment ions that can help confirm the structure.
UV-Visible Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, corresponding to the promotion of electrons from the ground state to higher energy orbitals. It is particularly useful for conjugated systems like the thiazole ring.
Experimental Protocol: Solution-Phase Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁴ to 10⁻⁵ M.
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a range of approximately 200-400 nm.
-
Identify the wavelength of maximum absorbance (λₘₐₓ).
-
Data Interpretation: Electronic Transitions
Thiazole derivatives exhibit absorption bands in the UV region. The λₘₐₓ for 2-amino-4-(chloromethyl)thiazole in methanol provides a useful reference point.[12] The position and intensity of these bands are sensitive to the substituents on the ring. Electron-withdrawing groups, like chlorine, can influence the energy of the electronic transitions. While less structurally informative than NMR or MS, UV-Vis is an excellent quantitative tool for determining concentration via the Beer-Lambert law, making it valuable for reaction monitoring or purity assays.
Comparative Guide and Recommended Workflow
Each spectroscopic technique provides a unique and complementary piece of the analytical puzzle. A logical workflow ensures a comprehensive and efficient characterization of any new this compound derivative.
Table 3: Comparison of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR | Definitive molecular structure, isomer differentiation, proton/carbon environments. | Unambiguous structural data, highly reproducible. | Lower sensitivity, requires relatively pure sample. |
| IR | Presence of functional groups (C=N, C-Cl). | Fast, non-destructive, good for quick identity checks. | Provides limited structural connectivity information. |
| MS | Molecular weight, elemental formula (HRMS), halogen count (isotopic pattern). | Extremely high sensitivity, confirms elemental composition. | Isomers may have identical mass spectra. |
| UV-Vis | Electronic transitions in conjugated systems. | Excellent for quantitative analysis, simple and fast. | Limited structural information, broad peaks. |
Diagram: Recommended Analytical Workflow
Caption: Logical workflow for spectroscopic characterization.
References
- THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Science Publishing.
- THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES - Canadian Science Publishing. Canadian Science Publishing.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
- 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar.
- 2-amino-4-(chloromethyl)thiazole, monohydrochloride - SpectraBase. SpectraBase.
- Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI.
- Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Semantic Scholar.
- 2-Chloro-4-methyl-thiazole. Chem-Impex.
- This compound 5198-76-5. Sigma-Aldrich.
- Organic Compounds Containing Halogen
- Mass spectrometry of halogen-containing organic compounds.
- Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]
- 4. mdpi.com [mdpi.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound 5198-76-5 [sigmaaldrich.cn]
- 9. researchgate.net [researchgate.net]
- 10. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
- 12. spectrabase.com [spectrabase.com]
A Comparative Guide to the Biological Activity of Isomeric Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. A critical factor influencing the biological activity of substituted thiazoles is the positional isomerism of the substituents on the thiazole ring. This guide provides an in-depth, objective comparison of the biological activities of isomeric thiazole compounds, with a focus on 2- and 4-substituted derivatives. By synthesizing available experimental data, we aim to elucidate the structure-activity relationships governed by the substituent's position, offering valuable insights for the rational design of more potent and selective therapeutic agents.
The Decisive Role of Isomerism in Thiazole's Biological Profile
The arrangement of substituents on the thiazole nucleus at positions 2, 4, or 5 can profoundly alter the molecule's electronic distribution, steric profile, and hydrogen bonding capacity. These physicochemical properties are pivotal in dictating the compound's interaction with biological targets such as enzymes and receptors. Consequently, isomeric thiazole compounds, despite having the same molecular formula, can exhibit remarkably different biological activities, potencies, and even mechanisms of action. This guide will dissect these differences through the lens of experimental data.
Caption: Positional isomerism in substituted thiazoles.
Comparative Analysis of Biological Activities
This section will delve into a direct comparison of the biological activities of isomeric thiazole compounds, supported by experimental data from peer-reviewed studies.
Anti-inflammatory Activity: A Tale of Two Isomers
A direct comparative study on the anti-inflammatory effects of two positional isomers, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (CX-32, a 2-substituted thiazole) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (CX-35, a 4-substituted thiazole) , in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells provides a clear example of isomeric influence.[1][2][3][4]
Both compounds were investigated for their ability to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation, by targeting the cyclooxygenase-2 (COX-2) enzyme.
Experimental Data Summary:
| Compound | Substituent Position | Concentration | PGE2 Production Inhibition | Reference |
| CX-32 | 2 | 25 µM, 50 µM, 100 µM | Significant reduction | [1][2][3][4] |
| CX-35 | 4 | 25 µM, 50 µM, 100 µM | Significant reduction | [1][2][3][4] |
| NS-398 (Control) | - | - | Significant reduction | [1][2][3][4] |
Key Findings and Mechanistic Insights:
-
Both the 2-substituted (CX-32) and 4-substituted (CX-35) isomers demonstrated significant inhibition of PGE2 production in a dose-dependent manner.[1][2][3][4]
-
The inhibitory effect of both isomers on PGE2 production was comparable to that of NS-398, a selective COX-2 inhibitor.[1][2][3][4]
-
Importantly, neither compound affected the protein levels of COX-2, suggesting that their mechanism of action is through the direct inhibition of COX-2 enzymatic activity rather than by down-regulating its expression.[1][2][3][4]
-
Crucially, both isomers showed no cytotoxic effects on the cells at the tested concentrations.[1][2][3][4]
This direct comparison reveals that for this particular scaffold, both 2- and 4-substitution patterns can lead to potent anti-inflammatory agents with a similar mechanism of action. This suggests that the pharmacophore responsible for COX-2 inhibition can be effectively presented from either position.
Caption: Experimental workflow for comparing the anti-inflammatory activity of thiazole isomers.
Anticancer Activity: A Position-Dependent Phenomenon
The anticancer activity of thiazole derivatives is a widely explored area. While direct comparative studies of isomeric pairs are less common, analysis of the available literature on 2-phenylthiazole and 4-phenylthiazole derivatives suggests that the position of the phenyl group significantly impacts cytotoxicity.
Experimental Data from Various Studies (Illustrative Examples):
| Compound Class | Substituent Position | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenylthiazole-4-carboxamides | 2-Phenyl | T47D, Caco-2, HT-29 | <10 µg/mL for some analogs | [5] |
| N-Phenyl-2-p-tolylthiazole-4-carboxamides | 2-Tolyl | SKNMC, Hep-G2, MCF-7 | 10.8 - >25 | [6][7] |
| 4-Phenylthiazol-2-amine derivatives | 4-Phenyl | MCF-7, NCI-H460, SF-268 | Some analogs more potent than doxorubicin | [8] |
| 2-Amino-4-phenylthiazole derivatives | 4-Phenyl | A549, HeLa, HT29, Karpas299 | 2.01 for the most active compound | [9] |
Analysis of Structure-Activity Relationships:
-
Studies on 2-phenylthiazole-4-carboxamide derivatives indicate that substitutions on the anilide ring at the 4-position of the thiazole have a significant impact on their anticancer activity.[5] For instance, a methoxy group at the 4-position of the anilide ring improved activity against Caco-2 cells, while a 2-methoxy substituent was beneficial for activity against HT-29 and T47D cell lines.[5]
-
In a series of N-phenyl-2-p-tolylthiazole-4-carboxamides , the cytotoxic effects were found to be dependent on the substitution pattern on the N-phenyl ring, with a para-nitro substituted compound showing the best activity against the SKNMC neuroblastoma cell line.[6][7]
-
Conversely, research on 4-phenylthiazol-2-amine derivatives has yielded compounds with potent anticancer activity, with some demonstrating higher efficacy than the standard drug doxorubicin against breast (MCF-7), non-small cell lung (NCI-H460), and CNS (SF-268) cancer cell lines.[8]
-
Similarly, novel 2-amino-4-phenylthiazole derivatives have shown significant antiproliferative activity against various cancer cell lines, with one compound exhibiting an impressive IC50 value of 2.01 µM against the HT29 colon cancer cell line.[9]
Inference on Isomeric Comparison:
Antimicrobial Activity: The Nuances of Isomeric Differences
The 2-aminothiazole moiety is a well-established pharmacophore in numerous antimicrobial agents. However, the influence of the substituent position on the thiazole ring in modulating antimicrobial potency is a subject of ongoing research.
General Observations from the Literature:
-
A vast body of research highlights the synthesis and evaluation of 2-aminothiazole derivatives as potent antibacterial and antifungal agents.[10] The amino group at the 2-position is often crucial for activity, and modifications at this position, as well as at the 4- and 5-positions, can fine-tune the antimicrobial spectrum and potency.
-
In a study on 2-aminothiazole derivatives of 4-hydroxy-chromene-2-one , all tested compounds exhibited both antibacterial and antifungal activity, indicating the potential of this scaffold.[3]
-
While there is extensive literature on 2-aminothiazole derivatives, there is a comparative lack of studies focusing on their 4-amino isomers for antimicrobial activity. This suggests that the 2-aminothiazole scaffold has historically been more successful in yielding potent antimicrobial agents.
Hypothetical Isomeric Influence:
The superior antimicrobial activity often observed with 2-aminothiazole derivatives could be attributed to the electronic properties of the 2-amino group, which can influence the molecule's ability to interact with bacterial targets. The specific geometry and hydrogen bonding capabilities of 2-aminothiazoles may also favor binding to microbial enzymes or other critical cellular components.
Antioxidant Activity: Positional Effects on Radical Scavenging
The antioxidant potential of thiazole derivatives is often linked to the presence of hydroxyl groups on appended phenyl rings, which can donate a hydrogen atom to neutralize free radicals. The position of these hydroxyl groups, in conjunction with the position of the phenyl ring on the thiazole, can influence the antioxidant capacity.
Insights from Studies on Hydroxyphenylthiazole Derivatives:
-
In a study on N-methyl substituted thiazole-derived polyphenolic compounds, it was found that isomers with 2,3,4-trihydroxybenzylidene and 2,4,6-trihydroxybenzylidene fragments at the 2-position of the thiazole ring exhibited strong antioxidant activity.[11] The difference in activity between these isomers was attributed to the different positions of the hydroxyl groups and their impact on electron transfer.[11]
-
The antioxidant activity of phenolic compounds is highly dependent on the stability of the resulting phenoxyl radical after hydrogen donation. The electronic effects of the thiazole ring, which differ depending on whether it is attached at the 2- or 4-position, can influence this stability.
General Principles of Antioxidant Activity in Phenolic Compounds:
-
The position of hydroxyl groups on a phenyl ring affects their hydrogen-donating ability. For instance, in hydroxyacetophenone isomers, the para-isomer is hypothesized to be a better antioxidant than the ortho-isomer due to the absence of intramolecular hydrogen bonding in the former.[12]
-
The overall electronic nature of the molecule, influenced by the thiazole ring and other substituents, will impact the bond dissociation enthalpy of the phenolic O-H bond, a key determinant of antioxidant activity.
Experimental Protocols for Comparative Evaluation
To facilitate further research and ensure the generation of comparable data, this section provides standardized protocols for key in vitro assays.
MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the isomeric thiazole compounds (typically dissolved in DMSO) to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment media and add fresh media containing MTT solution (0.5 mg/mL). Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Prepare two-fold serial dilutions of the isomeric thiazole compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
Protocol:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the isomeric thiazole compounds with the DPPH solution. Include a control (methanol and DPPH solution) and a blank (methanol and sample).
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals).
Conclusion and Future Directions
The positional isomerism of substituents on the thiazole ring is a critical determinant of biological activity. While this guide has synthesized available comparative data, particularly in the realm of anti-inflammatory agents, it also highlights a significant gap in the literature: the lack of systematic, head-to-head comparative studies of isomeric thiazole compounds across a broad range of biological activities.
Future research should focus on the parallel synthesis and evaluation of 2- and 4-substituted thiazole isomers to provide a clearer understanding of the structure-activity relationships. Such studies will be invaluable for the rational design of next-generation thiazole-based therapeutics with enhanced potency and selectivity. The experimental protocols provided herein offer a standardized framework for conducting such comparative investigations.
References
-
Hamade, E., et al. (2012). Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. Journal of Inflammation, 9(1), 38. Available at: [Link]
-
Aliabadi, A., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5384-5389. Available at: [Link]
-
Abdallah, M. A., et al. (2021). Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. Acta Chimica Slovenica, 68(3), 604-616. Available at: [Link]
-
Aliabadi, A., et al. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Basic Medical Sciences, 17(7), 475-481. Available at: [Link]
- Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
-
Zhang, Y., et al. (2018). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. Journal of Chemistry, 2018, 1-10. Available at: [Link]
-
Hamade, E., et al. (2012). Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. ResearchGate. Available at: [Link]
-
Aliabadi, A., et al. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health. Available at: [Link]
-
Vukovic, N., et al. (2008). Synthesis and Antimicrobial Evaluation of Some Novel 2-Aminothiazole Derivatives of 4-Hydroxy-chromene-2-one. ResearchGate. Available at: [Link]
-
Hamade, E., et al. (2012). Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. Semantic Scholar. Available at: [Link]
-
Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. ResearchGate. Available at: [Link]
-
Floare, C. G., et al. (2021). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. National Institutes of Health. Available at: [Link]
-
Kourounakis, A. P., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. National Institutes of Health. Available at: [Link]
-
Ionescu, M. A., et al. (2025). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. National Institutes of Health. Available at: [Link]
-
Akbari, A., et al. (2016). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. ResearchGate. Available at: [Link]
-
Ionescu, M. A., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. National Institutes of Health. Available at: [Link]
-
Al-Harrasi, A., et al. (2019). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. MDPI. Available at: [Link]
Sources
- 1. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjpmr.com [wjpmr.com]
- 9. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Chloro-Thiazole Blueprint: A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-4-(chloromethyl)thiazole Derivatives in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the thiazole scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions have cemented its status as a cornerstone in the design of novel therapeutics. Within this vast chemical space, the 2-chloro-4-(chloromethyl)thiazole core offers a particularly intriguing starting point for chemical exploration. The presence of two reactive chlorine atoms—one on the aromatic thiazole ring and another in the benzylic-like chloromethyl group—provides a versatile platform for structural diversification, enabling the synthesis of a wide array of derivatives with potential therapeutic applications.
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound derivatives. Drawing upon experimental data from seminal studies, we will dissect the causal relationships between specific structural modifications and their impact on biological activity, primarily focusing on anticancer and antimicrobial applications. By understanding the "why" behind the "what" of experimental design, this guide aims to equip researchers with the foundational knowledge to rationally design more potent and selective therapeutic agents based on this versatile scaffold.
The Strategic Importance of the this compound Scaffold
The this compound moiety is more than just a random collection of atoms; it is a strategically designed chemical entity. The chlorine atom at the 2-position of the thiazole ring is a key modulator of the scaffold's electronic properties. As an electron-withdrawing group, it can influence the acidity of adjacent protons and the overall reactivity of the ring system. Furthermore, this chloro-substituent can participate in crucial interactions within the binding pockets of biological targets, such as enzymes and receptors.
Simultaneously, the chloromethyl group at the 4-position serves as a versatile synthetic handle. The reactivity of this group allows for the facile introduction of a wide range of substituents through nucleophilic substitution reactions. This enables the exploration of a vast chemical space and the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity, all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.
Structure-Activity Relationships: Insights from Related Thiazole Derivatives
While comprehensive SAR studies specifically on the this compound scaffold are still emerging, valuable insights can be gleaned from the analysis of structurally related thiazole derivatives. By examining how modifications to similar scaffolds impact biological activity, we can extrapolate key principles that are likely to govern the SAR of our target compounds.
Anticancer Activity: The Critical Role of Chloro-Substituents
Recent studies on 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds have shed light on the importance of the chloro-substituent for anticancer activity.[1] A comparative analysis of these compounds revealed that 2-chloroacetamides exhibited significant cytotoxic activity against various cancer cell lines, whereas their 2,2-dichloroacetamide counterparts were largely inactive.[1] This stark difference underscores the critical role of the number and position of chlorine atoms in determining biological efficacy.
Table 1: Comparative Cytotoxicity of Chloroacetamide-Thiazole Derivatives
| Compound Class | Representative Structure | General Anticancer Activity | Putative Mechanism of Action |
| 2-Chloroacetamides | R-NH-CO-CH₂Cl | Significant cytotoxicity against leukemia and breast cancer cell lines.[1] | Inhibition of Glutathione S-transferase (GST) through the formation of inhibitory glutathione conjugates.[1] |
| 2,2-Dichloroacetamides | R-NH-CO-CHCl₂ | Negligible activity across tested cell lines.[1] | Structural and electronic differences likely hinder effective target engagement.[1] |
The rationale behind this observation lies in the proposed mechanism of action: the inhibition of glutathione S-transferase (GST). GST is an enzyme often overexpressed in cancer cells and is involved in detoxification and drug resistance. The 2-chloroacetamide derivatives are thought to act as prodrugs, forming inhibitory conjugates with glutathione, a key substrate of GST. The electronic and steric properties of a single chlorine atom appear to be optimal for this interaction, while the presence of a second chlorine atom in the 2,2-dichloroacetamides may hinder the necessary chemical transformations or binding to the enzyme's active site.[1]
Antimicrobial Activity: The Influence of Substituents on the Thiazole Ring
The thiazole nucleus is a common feature in many antimicrobial agents.[2] SAR studies on various thiazole derivatives have revealed that the nature and position of substituents on the thiazole ring and its appended functionalities can dramatically influence their antimicrobial spectrum and potency.
For instance, in a series of hybrid chloro- and dichloro-phenylthiazolyl-s-triazines, the introduction of electron-withdrawing groups on the phenylthiazolyl moiety was found to be favorable for antibacterial activity.[3] This suggests that modulating the electronic properties of the aromatic system attached to the thiazole core can enhance its interaction with bacterial targets.
Furthermore, the nature of the linker between the thiazole ring and other heterocyclic systems has been shown to be a critical determinant of activity. In the aforementioned study, compounds with an amino (-NH-) or mercapto (-S-) linker bridge exhibited more promising antibacterial activity.[3] This highlights the importance of the linker's length, flexibility, and hydrogen-bonding capacity in achieving optimal target engagement.
Table 2: Key SAR Observations for Antimicrobial Thiazole Derivatives
| Structural Modification | Impact on Antimicrobial Activity | Rationale |
| Electron-withdrawing groups on appended aryl rings | Generally enhances activity.[3] | Modulates the electronic properties of the molecule, potentially improving target binding affinity. |
| Nature of the linker between heterocyclic systems | Amino (-NH-) and mercapto (-S-) linkers are often favorable.[3] | Provides optimal spacing, flexibility, and hydrogen bonding potential for interaction with the biological target. |
| Substitution at the 5-position of the thiazole ring | Can significantly impact potency and spectrum of activity. | Allows for the introduction of various functional groups to probe specific interactions within the target's binding site. |
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative 2-chloro-thiazole derivative and a common assay for evaluating its anticancer activity.
Synthesis of N-(4-Arylthiazol-2-yl)-2-chloroacetamide Derivatives
This protocol is adapted from the synthesis of related chloroacetamide-thiazole derivatives and can be modified for the synthesis of analogs based on the this compound core.
Materials:
-
Appropriate 2-aminothiazole derivative
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve the 2-aminothiazole derivative (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.2 eq) to the solution with stirring.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(4-arylthiazol-2-yl)-2-chloroacetamide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Evaluation of In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Future Directions and Unanswered Questions
The exploration of the SAR of this compound derivatives is a field ripe with opportunity. While this guide has synthesized the available knowledge from related structures, several key questions remain unanswered and represent exciting avenues for future research:
-
Systematic SAR Studies: There is a pressing need for systematic studies that explore the impact of a wide range of substituents at the 2-, 4-, and 5-positions of the this compound core on a specific biological target.
-
Target Identification and Mechanism of Action: For many of the reported biologically active thiazole derivatives, the precise molecular target and mechanism of action remain to be elucidated. Target identification studies are crucial for understanding the molecular basis of their activity and for rational drug design.
-
Pharmacokinetic Profiling: The in vitro activity of these compounds needs to be complemented by in vivo pharmacokinetic studies to assess their drug-like properties, including absorption, distribution, metabolism, and excretion (ADME).
-
Comparative Studies: Direct, head-to-head comparisons of optimized this compound derivatives against existing drugs or clinical candidates are necessary to establish their therapeutic potential.
By addressing these questions, the scientific community can unlock the full therapeutic potential of this versatile and promising chemical scaffold.
References
-
Hassan, G. S., El-Messery, S. M., Al-Omary, F. A. M., & El-Subbagh, H. I. (2012). Substituted thiazoles VII. Synthesis and antitumor activity of certain 2-(substituted amino)-4-phenyl-1,3-thiazole analogs. Bioorganic & Medicinal Chemistry Letters, 22(20), 6318–6323. [Link]
-
Padhariya, K. N., Athavale, M., Srivastava, S., & Kharkar, P. S. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug Development Research, 81(3), 356–365. [Link]
-
Demirci, S., Uslu, H., Mermer, A., Yesilay, G., & Betul Aydin, Z. (2024). Synthesis and Characterization of Propofol‐Like Compounds, Anticancer Activities and Investigation of Their Anesthetic Effects by Molecular Docking. ChemistrySelect, 9(17). [Link]
- Havryshchuk, L., Horishny, V., et al. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, 1(53).
- Lesyk, R., Vladzimirska, O., Zimenkovsky, B., Golota, S., Nektgayev, I., Cherpak, O., et al. (2002). Synthesis and antiinflammatory activity of novel 3-(2,3-dimethyl-1-phenyl-4-pyrazolon-5-yl)-4-thiazolidones.
- Thurmond, J., Butchbach, M. E., Palomo, M., Pease, B., Rao, M., Bedell, L., et al. (2012). Synthesis and biological evaluation of novel 2,4-diaminoquinazoline derivatives as SMN2 promoter activators for the potential treatment of spinal muscular atrophy. Journal of medicinal chemistry, 55(13), 6083–6095.
- Singh, P., Gahtori, P., et al. (2011). Synthesis, SAR and antibacterial activity of hybrid chloro, dichloro-phenylthiazolyl-s-triazines. Bioorganic & medicinal chemistry letters, 21(1), 446-450.
- Li, W., et al. (2013). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of medicinal chemistry, 56(13), 5494-5509.
- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819-6832.
- El-Borai, M. A., et al. (2014). Synthesis and biological evaluation of some new 2,6-disubstituted-3-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-ones. European journal of medicinal chemistry, 76, 491-498.
- Kontopidis, G., et al. (2006). Differential binding of inhibitors to active and inactive CDK2 provides insights for drug design. Chemistry & biology, 13(2), 201-211.
- El-Sayed, N. N. E., et al. (2021). Synthesis and biological evaluation of thiazole-based derivatives as potential acetylcholinesterase inhibitors. Molecules, 26(14), 4305.
- Wu, P., et al. (2021). Small molecule kinase inhibitor drugs (1995–2021): Medical indication, pharmacology, and synthesis. Journal of medicinal chemistry, 64(20), 14853-14916.
- Sharma, D., et al. (2021). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Heterocyclic Chemistry, 58(10), 1947-1964.
- Wang, S., et al. (2013). Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure–activity relationship, and anticancer activities. Journal of medicinal chemistry, 56(2), 475-493.
- Lucas, M. C., et al. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & medicinal chemistry letters, 18(23), 6231-6235.
- Lino, C. A., et al. (2011).
- Chen, Y., et al. (2019). Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives. Bioorganic chemistry, 92, 103259.
- El-Gohary, N. S., & Shaaban, M. R. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7329.
- El-Subbagh, H. I., et al. (2021). Synthesis and anticancer activity evaluation of 5-[2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2998.
- Abdel-Wahab, B. F., et al. (2017). An overview of the structure–activity relationship in novel antimicrobial thiazoles clubbed with various heterocycles (2017–2023). Molecules, 22(10), 1683.
- Al-Omary, F. A., et al. (2021). An overview on synthetic 2-aminothiazole-based compounds associated with four biological activities. Molecules, 26(6), 1649.
- Gahtori, P., et al. (2010). Synthesis, SAR and antibacterial activity of hybrid chloro, dichloro-phenylthiazolyl-s-triazines. Bioorganic & medicinal chemistry letters, 20(24), 7288-7291.
- Li, W., et al. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation and structure-activity relationships. Journal of medicinal chemistry, 52(14), 4349-4353.
Sources
- 1. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. Synthesis, SAR and antibacterial activity of hybrid chloro, dichloro-phenylthiazolyl-s-triazines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Chloro-4-(chloromethyl)thiazole: A Researcher's Handbook
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(chloromethyl)thiazole is a pivotal building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its bifunctional nature, featuring a reactive chloromethyl group and a versatile thiazole core, makes it an attractive intermediate for the construction of complex molecular architectures. The efficiency, scalability, and safety of the synthetic route to this key intermediate are paramount considerations in any drug discovery and development program. This guide provides a comprehensive comparative analysis of various synthetic methodologies for the preparation of this compound, offering in-depth technical insights, detailed experimental protocols, and a comparative assessment to aid researchers in selecting the most suitable route for their specific needs.
Synthetic Strategies: A Comparative Overview
Several synthetic strategies have been developed for the synthesis of this compound. The most prominent and widely employed routes include the Hantzsch Thiazole Synthesis, the Sandmeyer reaction starting from an amino-thiazole precursor, and two distinct routes commencing from either 1,3-dichloropropene or 2-chloroallyl isothiocyanate. Each of these pathways presents a unique set of advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and scalability.
The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring. In the context of this compound, this route involves the condensation of a thioamide, typically thiourea, with an α-halocarbonyl compound, which in this case is 1,3-dichloroacetone.
Mechanism: The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on one of the carbonyl-activated carbon atoms of 1,3-dichloroacetone. This is followed by an intramolecular cyclization via the nucleophilic attack of the nitrogen atom onto the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring. The chloro group at the 2-position is introduced by the choice of a suitable thiourea equivalent or a subsequent modification, though for the direct synthesis of the title compound, a variation of this method is often employed where the 2-amino-4-(chloromethyl)thiazole is first synthesized and then converted to the 2-chloro derivative via the Sandmeyer reaction. A direct synthesis of a similar compound, 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole, has been reported from the corresponding thiobenzamide and 1,3-dichloroacetone[1].
Experimental Protocol: Synthesis of 2-Amino-4-(chloromethyl)thiazole (Precursor for Sandmeyer Route)
A reliable synthesis of the precursor for the Sandmeyer reaction, 2-amino-4-(chloromethyl)thiazole, can be adapted from the well-established procedure for 2-amino-4-methylthiazole[2].
-
In a well-ventilated fume hood, a mixture of thiourea (1.0 eq) and 1,3-dichloroacetone (1.0 eq) is stirred in a suitable solvent such as isopropanol (approximately 5-10 volumes).
-
The reaction mixture is refluxed for 3 hours and then the solvent is removed under reduced pressure[3].
-
The residue is then treated with a base, such as sodium bicarbonate solution, to neutralize the hydrohalide salt of the product.
-
The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the resulting crude 2-amino-4-(chloromethyl)thiazole can be purified by recrystallization or column chromatography. A similar reaction between an amidinothiourea and 1,3-dichloroacetone in isopropanol has been reported to give the corresponding chloromethyl thiazolyl ketone in yields of 20-40%[3].
The Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for the conversion of an aromatic amino group into a halide. In this approach, 2-amino-4-(chloromethyl)thiazole is first converted to a diazonium salt, which is then decomposed in the presence of a copper(I) chloride catalyst to yield this compound.
Mechanism: The synthesis begins with the diazotization of the primary amino group of 2-amino-4-(chloromethyl)thiazole using nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid) at low temperatures (0-5 °C)[4][5]. The resulting diazonium salt is then treated with copper(I) chloride. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(II) chloride species formed in the process, regenerating the copper(I) catalyst and yielding the final product[6].
Experimental Protocol: Sandmeyer Reaction
-
Diazotization: 2-Amino-4-(chloromethyl)thiazole hydrochloride (1.0 eq) is suspended in concentrated hydrochloric acid and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1-1.2 eq) in water is added dropwise, maintaining the temperature below 5 °C[5][7]. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, copper(I) chloride (1.2-1.3 eq) is dissolved in concentrated hydrochloric acid and cooled to 0-5 °C[5][8]. The freshly prepared diazonium salt solution is then added slowly to the copper(I) chloride solution with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and may be gently heated (e.g., to 60 °C) until the evolution of nitrogen gas ceases[5][9].
-
Work-up and Purification: The reaction mixture is poured onto ice and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by distillation under reduced pressure or column chromatography[7].
Synthesis from 2-Chloroallyl Isothiocyanate
This route offers a more direct approach to the target molecule, involving the chlorination of commercially available or readily synthesized 2-chloroallyl isothiocyanate.
Mechanism: The reaction proceeds via an electrophilic addition of a chlorinating agent, such as sulfuryl chloride or chlorine gas, to the double bond of 2-chloroallyl isothiocyanate. This is followed by a cyclization and subsequent elimination to form the aromatic thiazole ring.
Experimental Protocol: From 2-Chloroallyl Isothiocyanate
-
To a solution of 2-chloroallyl isothiocyanate (1.0 eq) in a suitable solvent such as chloroform or acetonitrile, a chlorinating agent like sulfuryl chloride (1.1-1.5 eq) is added dropwise at a controlled temperature, typically below 30 °C[10].
-
The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by techniques such as TLC or GC.
-
The solvent and any excess chlorinating agent are removed under reduced pressure.
-
The residue is then worked up, which may involve washing with an aqueous solution of sodium bicarbonate and water, followed by extraction with an organic solvent.
-
The organic layer is dried and concentrated, and the final product is purified by distillation under reduced pressure. A reported yield for this reaction using sulfuryl chloride is 82%[10]. Another patent describes the use of chlorine gas in acetonitrile, achieving a yield of 93%[11].
Synthesis from 1,3-Dichloropropene
This multi-step synthesis starts from the readily available industrial chemical 1,3-dichloropropene.
Mechanism: The synthesis begins with the reaction of 1,3-dichloropropene with sodium thiocyanate to form 3-chloro-2-propenylthiocyanate. This intermediate then undergoes a thermal[12][12]-sigmatropic rearrangement to yield 3-chloro-1-propenylisothiocyanate. The final step involves the chlorination of this isothiocyanate, which leads to the formation of the this compound ring.
Experimental Protocol: From 1,3-Dichloropropene
-
Synthesis of 3-chloro-1-thiocyanato-2-propene: A mixture of 1,3-dichloropropene and sodium thiocyanate in the presence of a phase transfer catalyst (e.g., tetrabutylammonium chloride) in water is heated at around 60 °C for several hours[13]. The product is then extracted with an organic solvent.
-
Rearrangement to 3-chloro-1-isothiocyanato-1-propene: The isolated 3-chloro-1-thiocyanato-2-propene is heated to induce a[12][12]-sigmatropic rearrangement to the corresponding isothiocyanate.
-
Chlorination to this compound: The crude 3-chloro-1-isothiocyanato-1-propene is dissolved in a solvent like chloroform, and chlorine gas is bubbled through the solution at reflux until the reaction is complete. The yield for this final chlorination step is reported to be around 65%.
Comparative Analysis of Synthetic Routes
| Parameter | Hantzsch Synthesis (via Sandmeyer) | Sandmeyer Reaction | From 2-Chloroallyl Isothiocyanate | From 1,3-Dichloropropene |
| Starting Materials | Thiourea, 1,3-Dichloroacetone | 2-Amino-4-(chloromethyl)thiazole | 2-Chloroallyl isothiocyanate | 1,3-Dichloropropene, Sodium thiocyanate |
| Key Reagents | Base, Solvents | NaNO₂, HCl, CuCl | SO₂Cl₂ or Cl₂ | Phase transfer catalyst, Chlorine |
| Number of Steps | 2 (synthesis of precursor + Sandmeyer) | 1 | 1 | 3 |
| Reaction Conditions | Reflux, 0-5 °C for Sandmeyer | 0-5 °C, then RT to 60 °C | < 30 °C to RT | 60 °C, Reflux |
| Reported Yield | Precursor: 20-40% (estimated); Sandmeyer: Moderate to good (not specified) | Moderate to good (not specified) | 82-93% | ~65% (for final chlorination step) |
| Advantages | Utilizes simple, readily available starting materials. Well-established classical reaction. | Generally reliable for converting amines to halides. | High-yielding, direct route. | Starts from a cheap, bulk chemical. |
| Disadvantages | Two-step process. Handling of potentially hazardous diazonium salts. | Requires synthesis of the aminothiazole precursor. Diazonium salts can be unstable. | Starting material may be less readily available than thiourea. | Multi-step process with lower overall yield. Involves rearrangement and handling of chlorine gas. |
Conclusion
The choice of the optimal synthetic route for this compound is contingent upon several factors, including the desired scale of production, availability of starting materials, and the specific capabilities of the laboratory.
-
The synthesis from 2-chloroallyl isothiocyanate emerges as a highly efficient and direct route, offering excellent yields in a single step. This method is likely the most attractive for industrial-scale production, provided the starting isothiocyanate is readily accessible.
-
The Hantzsch synthesis followed by the Sandmeyer reaction represents a more classical and versatile approach. While it involves two distinct synthetic operations, it starts from simple and inexpensive precursors. This route offers flexibility and is well-suited for laboratory-scale synthesis and for the preparation of analogues.
-
The synthesis from 1,3-dichloropropene is a viable option when cost is a primary driver, as it utilizes a bulk chemical as the starting point. However, the multi-step nature of the process and the moderate overall yield may render it less efficient for smaller-scale, high-purity applications.
Ultimately, a thorough evaluation of the economic and practical aspects of each route is essential for making an informed decision. This guide provides the foundational knowledge and detailed protocols to empower researchers to navigate these choices effectively in their pursuit of novel therapeutics and agrochemicals.
References
- Byers, J. R.; Dickey, J. B. 2-Amino-4-methylthiazole. Org. Synth.1941, 21, 8.
- Rajappa, S.; Sreenivasan, R. A general synthesis of thiazoles. Part 7. Direct generation of chloromethyl 5-thiazolyl ketones. Proc. Indian Acad. Sci. (Chem. Sci.)1982, 91, 457-461.
- Gisin, B. F.; Gilon, C.; Hall, J. E. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. J. Am. Chem. Soc.1996, 118, 8729-8730.
- BenchChem. The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminothiazoles. (2025).
- Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane. (n.d.).
- Synthesis of Step A. 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole. PrepChem.com. (n.d.).
- Diazotis
- BenchChem. Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. (2025).
- BenchChem. Technical Support Center: Synthesis of 2-Chlorothiazole-5-thiol. (2025).
- Sandmeyer Reaction. Organic Chemistry Portal. (n.d.).
- Jean, M.; et al. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. J. Org. Chem.2007, 72, 6474-6477.
- Process for the preparation of chlorothiazole derivatives.
- Barbero, M.; et al. Deaminative chlorination of aminoheterocycles.
- The Hantzsch Thiazole Synthesis.
- Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important Building Blocks for Medicinal Chemistry. ChemRxiv. (2023).
- Bou-Salah, L.; et al.
- BenchChem.
- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
- Copper-catalyzed regioselective C2–H chlorination of indoles with para-toluenesulfonyl chloride. Org. Biomol. Chem. (2017).
- Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
- Lec4 - Diazotiz
- Process for preparing 2-chloro-5-chloromethyl thiazole.
- What is the right form of diazonium salt synthesized from 4-aminothiophenol in the solution?
- Regioselective copper-catalyzed chlorination and bromination of arenes with O2 as the oxidant. Chem. Commun. (2013).
- What is the best method for making a diazonium salt from 2-amino-5-nitrothiazole?
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Diazotisation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. CN1126746C - Process for preparing 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 12. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]
A Comparative Guide to the Reaction Mechanisms of 2-Chloro-4-(chloromethyl)thiazole: Navigating a Bifunctional Synthetic Hub
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Optimizing Reactions with a Critical Pharmaceutical Intermediate.
2-Chloro-4-(chloromethyl)thiazole is a cornerstone intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the HIV protease inhibitor Ritonavir.[1][2] Its value lies in its bifunctional nature, presenting two distinct electrophilic sites for reaction: a chlorine atom on the aromatic thiazole ring (C2-position) and a chlorine atom on the methyl group (C4-position). Understanding and controlling the reactivity at these two centers is paramount for efficient and selective synthesis. This guide provides an in-depth analysis of the competing reaction mechanisms, offers experimental protocols for achieving selectivity, and compares its reactivity profile to viable alternatives.
Part 1: The Dichotomy of Reactivity - Unraveling the Mechanisms
The synthetic utility of this compound hinges on the differential reactivity of its two chlorine atoms. The C2-chloro group is attached to an sp²-hybridized carbon of the heteroaromatic ring, while the chloromethyl group is an sp³-hybridized carbon. This fundamental difference dictates the dominant reaction pathways available to each.
The C2-Position: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position of the thiazole ring typically undergoes substitution via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[3][4] This pathway is facilitated by the electron-withdrawing nature of the thiazole ring's nitrogen and sulfur atoms, which helps to stabilize the negatively charged intermediate.[5]
The SNAr mechanism is a two-step process:
-
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity is restored by the elimination of the chloride ion, resulting in the substituted product.
The rate of this reaction is highly sensitive to the nature of the nucleophile, the solvent, and the reaction temperature.[3] Stronger nucleophiles and polar aprotic solvents generally accelerate the reaction.
Caption: SNAr mechanism at the C2-position of the thiazole ring.
The 4-(Chloromethyl) Group: A Battle Between SN1 and SN2
The chloromethyl group at the C4 position behaves like a reactive benzylic or allylic halide. Its substitution reactions can proceed through either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) pathway, with the operative mechanism being highly dependent on the reaction conditions.[6][7]
-
SN2 Pathway: This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents.[7] The reaction occurs in a single, concerted step where the nucleophile attacks the carbon atom at the same time as the chloride ion departs.[8] This leads to an inversion of stereochemistry if the carbon were chiral.
-
SN1 Pathway: This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the intermediate carbocation.[9][10] The reaction proceeds in two steps: first, the slow departure of the leaving group to form a resonance-stabilized carbocation, followed by a rapid attack of the nucleophile on the carbocation.
The choice between these two pathways is a critical consideration in synthesis design, as it affects reaction rates, stereochemical outcomes, and the potential for rearrangement side reactions.[6][8]
Caption: Competing SN1 and SN2 pathways at the 4-(chloromethyl) group.
Part 2: Achieving Selectivity - A Practical Comparison
The primary challenge in utilizing this compound is achieving regioselective functionalization. The choice of nucleophile, solvent, and temperature are the key levers to control which chlorine atom reacts.
Experimental Control of Reaction Site
Generally, the chloromethyl group is more reactive towards nucleophilic substitution than the C2-chloro group under neutral or mild conditions. However, the C2 position's reactivity can be enhanced under specific conditions.
| Target Site | Nucleophile Type | Solvent System | Typical Temperature | Dominant Mechanism | Rationale |
| 4-(Chloromethyl) | Strong (e.g., RS⁻, CN⁻) or Weak (e.g., RNH₂) | Polar Aprotic (e.g., Acetone, DMF) for SN2; Polar Protic (e.g., EtOH) for SN1 | Low to Moderate (0-50 °C) | SN2 or SN1 | The C-Cl bond of the chloromethyl group is weaker and more sterically accessible.[9] |
| C2-Chloro | Strong, often anionic (e.g., RO⁻, R₂N⁻) | Polar Aprotic (e.g., DMF, DMSO) | Elevated (80-150 °C) | SNAr | Requires higher energy to overcome the activation barrier for disrupting the ring's aromaticity.[3][4] |
Comparison with Alternative Reagents
While this compound is a workhorse, alternative reagents can offer advantages in specific contexts.
| Reagent | Alternative To | Key Difference & Advantage | Consideration |
| 2-Bromo-4-(chloromethyl)thiazole | C2-Chloro position | The C-Br bond is weaker than the C-Cl bond, leading to higher reactivity in SNAr reactions. This can allow for lower reaction temperatures or the use of weaker nucleophiles. | Higher cost and potentially lower stability. |
| 2-Chloro-4-(bromomethyl)thiazole | 4-(Chloromethyl) position | The C-Br bond is a better leaving group than C-Cl, enhancing SN1 and SN2 reaction rates.[6] | May be less stable for storage and handling. |
| 2-Chloro-4-(tosyloxymethyl)thiazole | 4-(Chloromethyl) position | The tosylate group is an excellent leaving group, significantly accelerating substitution reactions at this position, often under milder conditions. | Requires an additional synthetic step to prepare from the corresponding alcohol. |
Part 3: Experimental Protocols
The following protocols are illustrative examples for achieving selective functionalization. Researchers should optimize conditions based on their specific substrates and desired outcomes.
Protocol 1: Selective SN2 Reaction at the 4-(Chloromethyl) Position
Objective: To selectively substitute the chloromethyl group with a thiol nucleophile.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetone (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound and anhydrous acetone.
-
Add potassium carbonate to the mixture.
-
Slowly add thiophenol via syringe at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the solid K₂CO₃ and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield 2-Chloro-4-(phenylthiomethyl)thiazole.
Caption: Workflow for selective SN2 reaction at the 4-(chloromethyl) position.
Protocol 2: Selective SNAr Reaction at the C2-Position
Objective: To selectively substitute the C2-chloro group with an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Pyrrolidine (2.5 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Sealed reaction vessel (e.g., microwave vial or pressure tube)
Procedure:
-
To a sealable reaction vessel, add this compound and anhydrous DMF.
-
Add pyrrolidine to the solution.
-
Seal the vessel tightly.
-
Heat the reaction mixture to 100-120 °C in an oil bath or using a microwave reactor.
-
Stir vigorously for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and excess amine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(pyrrolidin-1-yl)-4-(chloromethyl)thiazole.
Conclusion
This compound is a versatile and powerful building block, but its effective use demands a nuanced understanding of its dual reactivity. By carefully selecting nucleophiles, solvents, and temperature, chemists can selectively target either the C2-aromatic position via an SNAr mechanism or the C4-methyl position through SN1/SN2 pathways. This control is fundamental to designing efficient synthetic routes for complex molecules and is a testament to the principles of physical organic chemistry in practical drug development.
References
- Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. Journal of the Chemical Society, Perkin Transactions 2. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIQVBsejG2xFzHincxEFD7gWaKYY-WJOgbRqKC1H8EFR66SOnAd0Mo-RVoDgoKtQ5lP7l_ZinR9gZ0zG-dVGBK78RRTg88dteNcgYVRGe1KZhtKTN_SvvY2l2elI0Ju_IfI4r9UgMCLCLLbJa_-4qIoFeI_fmGjHMWGDgIA-k=]
- QUANTITATIVE ASSESSMENT OF RELATIVE REACTIVITY OF MOLECULAR HALOGENS IN THE KINETICS OF HALOGENATIONS OF 2-METHYLTHIAZOLE IN AQU. TSI Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnKN8dFSwJoGZ-phlYh3xrlIEK-gQZJNnepcYVVWoAbDFM9v9Ol9KcKgjZ3Z3s72BilIkrprkPLs_jfYqcGH6nC4SbjdaxvxJRK3F77hA-T-Zqukkj7pF09VpNa9PeiVzOda-wh3H2yvZHdvAUu3w0p71G8lsEQQwB6EKEL98SLWI3jwMKiuWa46Soc2R0iFl5ae5d6UE9vkNd6bucqiUeQ1TyolKTcMrWX5O5qnu3IQRZGH4XA2Pb8qsOPLHl2t9ApMJ5JsAKafYz0b2pP3KhXKL3MpB9-IchiKsJEw==]
- Ritonavir. New Drug Approvals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVa3I1XEpn-bvV6Iw6rnYxEu7LqOhlECNpVOVuFTsLq7gFVnw7QUov9YtxWLEzkQjn7TZWjlvYf_oyUbwQSMUQ1Onb4hKE_q9JgqxTE40H4EK9qmm0WE-HI7rLu4OhTe1G3wljNRT7VwFEueMK]
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ_m4-MqR-r6Y6JKrTv8ty3X4HFzhN1U8yvXooHfLqAz5VjmFw9pQlkdr3smEqJT6oHgDZ3l7jGCL1RejHUg_REVpyJVoplsZ7V28h1TazAxXKY91ymgEJ4G63U9aSIB6OrghpHlVz_l0-ECVY3ekS-dUMHuTylfseXdLiWjZVrSndwIpaSD-C-g==]
- Process for the synthesis of ritonavir. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf-5H3q7u9zyPuAZPt6GlGaAsFHIJCO3L7Hj3dT9ekpL6iSHyoEa6E9Px_qyK1xdj7e6xu5Miy6Dk-g2PhC_CkjkLAxpSlGy8TCe-oFKa1MlkzdWjDt28MhlG7QzlzIgtvPpTk48mQnmsd7g==]
- 1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaU9YMgZvNwzu9UWDnK0W06mMT6cBGiOFVcXBQEGnZrMunPNf03tXSzDXQmJvu044M2DZyGLnrr8xqmRcM29TxuWdUB4gB_unJq1oFn9gpeaVHRf6Yud_04XmkYjnnV7NCeKIk58bu1EJ1lyQ=]
- electron-withdrawing thiazole derivatives: Topics by Science.gov. Science.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIjgQoOZ1_uATWKoGFsA_on5ykiWpu_a-VxLQY1lf4t22RyE5QHrbl41-58uFOIn6tDbRulWuHxuSXN07DC1LmriCqC2FtVKvC9bf0GIxdAP8Xm8wS2lIGyVrMZJft3YyNGFH5aLbJJJE6waw8sN7YpMx3PHpBJtuAuntUHwaRytzWtHqIKA-JYg==]
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2f80VYEpkSry0oaAlLQ-sC0nP29FA6vo6F6EMJ29GVNvXEXbd89sg3inM-QL-Uq2CGAF53GRHHZYtMeVG9hOTpwjOWJ5wPfqCsgAWUKXkM_Fd3rZ-AP2lHmGQhYBX4qSTxdgcieDxiTbkzJi2uz_JxBA9GOx-D03IwV1gYOzd-Zp-3w==]
- 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-EQg0O__nGS_mX2N3ZIHB3NtMOBMPj-2xdDHXUZF3iqjlwtaRrngEVlAJk3n5x1aR8RL2cntvCADWkSGvxadw9gI3L5SHRJm539cpAIRWZD0XKnFP-8VzqrW4jjT-x9X8jorGo59FCEuKqpivfK306dYfw4V86UZVxnTnqNcirZmAyQkfi_O8SQ==]
- Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqoH8EdXkR6-xbsJ2Hzvuvfarihud2RuoPnYJ9FRHCB1vI-2ez4VcSgQcjDjywpEHWnOMxCtxjLCwIzSY3UaOYtiLeM9ms_-zmo__LRt7V7L0RbH9pjPiorG2x51LcZFHwdIpGG4zEBHBUF39mvMXABBdBz6ruEpjrzDcdmmiC9rXf-goOC5le76agOXQBJM7vLkOVhhZ_1Kt8aj1UtkoIRrAQiA0ZEg3qjT8i6dCEkaB_RpXAuw==]
- Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdUNhbSNdegnhO2RcLETZToaUX1eNhVlE5hvnq7ewdFHUji3IHDkhV_BVqGkKxTPFMJpZ2LdjAmBM-EVoD2sERtyxvcZvMGd4nJQ-EoFpzxRV5BD10-GjBRD6zHTNq8xjvNP5iP2LGYZyZAE_3EUwzNHTSLrZ7-eOUIbwZljfNcX4wtMvlv6QA3rxfiJG8lFfd]
- Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O -Ethyl Xanthate: A Convenient Access to Halogenated 2(3 H )-Benzothiazolethiones. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIMTDl8nYp2pLiYmjOQg0lTGOTK4LPczRGih7X_qZy2p_-sshpCbotBeQ_F9NTrXXmzKdZreDR26_PT9PSGp41f3Df7WlwnJuBIBHEWl9Z5Em8m_Sok-7qOkNPe4jgCJDhmLeH0SILuJrvpWl_IVcjQ4t7t9JbYJvoNosYTjN7LBnZC8rjxz-KNhRQaaYl-hXh5GB8etZZzHMHm1B_EJ_pb5BPQAoIy6JMRc4Gdv99hVsXQNNfF89rdM6RIowJAdlDlMH9yuqyR8wy8VsanNHmCAhAIxOb2LSVjYP8n6sEAsUnrhFVpFsLhAVr9shg9PsL94vMa2mnNBGhlGKCXncEHXsb6p-IW7SXp_vAGzILrGv-lT42zSOJkbyoX1-6caV9uw==]
- Ritonavir Synthesis: The Role of 2-Chloro-5-chloromethylthiazole. [Source not available].
- This compound 5198-76-5. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzejkXwSDtVmn_iW7woxVGQDXlC5lxqOexShpc0vBDMCzxo9wMc59Q63Z9X-_jgInuMyUvyKG0yPUldTBewbJKTmEnKOYjKyrH6aUGFzBg8SdxvCXX1gugsfXu2knVuawBJDk8qiYKRNwrUSyWr03ArgH2PAl4]
- Overview of the Chemistry of 2-Thiazolines. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQvAKKSklqwLj-k1xNEcuCBxvyHaAyJkEfu-mYUJ3_JVAMMB0qgJ0YWfMH0BHkOlxFQXf1DH_qyZoIYsRm5u3SBhJHbDL1QBozJhyVZ_fgALTQfSjdEfOw5-nayeMMiNsWGzIR7g==]
- nucleophilic aromatic substitutions. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5O5NAHcKUosj72Vn_5wC7myuQ9cGWaGbnbAWWoWxGdfmtVKO6yDzCIUqlXPEI0pS9dOrIJeIBGShGSCsQ7q7-dkiipIaubcnW141kRs_aKyL5wguAOt7IQVwuW5tof8R5ZQUy4P0=]
- (PDF) 1,2,3-Triazoles as leaving groups: S N Ar reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfCnxMq5TP-57lXblnCexa0LIQ_fZacL3nn7E8-lZ5-l0Km6bjXBPbbrZN7mHjogkPGG5w2g5ZoHYNtxB2B8U_F4l9kEMWuEcbHuAs98ATblXL9QNug6elrLbyYxnmh7w5-8LwNGKu0IT5u4HxHisvGqLFSeC3VCm2WVLHpAMLTaq0p7rF8D0BqYORMuBnehHkDyxen8eIaS9OHfU9aKgtdjXLnBMEvUzMJTv7Fs4QKruEdniN6ql50yPRv5F4vucNUx2jy84s96jZ5W58cOSCYNc3VA==]
- Regioselective functionalization of the thiazole scaffold using TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENElabBVaH2mJaRfhf2FU-__BeDhm2P6PZYfTcmquTspBPGqUZORjgJXQArrTqw3iMKNQ0PdGDvjlwifcenhuUP-8Vx_BtU5eo-uGPdRTdWdIaSzENoObyNzRqPKmIHitETqpp]
- 7.3 SN1 vs SN2. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEydtZo7RpTV6xhC5RiIHAZ63xtH3AWW5xlOGz2J5TYSvcie-ywwV_-8659CVww4vVv0bQGOgtH6d14GreZKvj5hAu4AFq8xiXtd3T1xNE4UhiRNdcpyqcD6rF6_KptH2m-P3b1Sno=]
- 7.5: SN1 vs SN2. Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESjV3Xtuwd5lLLRQ-ciSTTFn95JBj3Oo2bstfVN9cvML2QYJaxIqPmYrrdMTJcQT5o6TLO0syeoSnn15TjBGRVsXxgqVzft2E0Sv5unY807H6HSylUAGMeAB1lbDae3w34WtRp5ll97iBMibkGs3_NlWzLnuXXhl06rbvPlhAe7k5QyacAWEeZ2zEHpnZ0q-ForE6ez-cIrucRzkGrthCsBNtdwDEcDCsfIfUrpRRfp80-dTkQSiTGcDvljDiEU3whuZPIqTn1iDChKS8=]
- Nucleophilic Aromatic Substitution. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW2tq8CJb-Bi4JDpqia5ZZRh2flPGx9wrj4nPnPyydhYfeFPYMvIDx5HGn90ZiPiM_XPR_w-6FQ4n2KOhDeEiEJj1AP97M-haSViMfhG_icdH5oDdwDeQizVRr-K5TNa5PmRpj9pw=]
- What are the differences between SN1 and SN2 reactions? Reddit. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPEzVn3f_lDkHQPT6-dLRuYA9ufh4hy643wPzdCNRqbO-yLy9SJ1s0pMvu0G-fPMB2Y3FY3awsdQlMEMhwKW79zpIJl1ryHbFvdo_P-xUUg-4YjBkDtp05ivw_OaVkEdQhYzeyX9v2q9IsU9znmmB40Mtkc-OzqI_0UOwtyDITQJ8oJ2M0-PEzzStLdmx12C5AsbZvFdHLoptC40C5xLhirSI=]
- Design and synthesis of selenazole-substituted ritonavir analogs. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrIIo6lZBnU3zc0OlvuRlAuC8wGH6N3RYBdWKY0iQOn8WlTNkuw3EDSqPZnGBDYKaWLYvYj83ycispP82OrFsgM-6_mmsgqh_3CsgE42tLdQCKVL0Z2j9OgAkISm5IpKKsur3O]
- Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa1plhMucvpqGzw8vg9FBkPnUBUgZKpQ33w3TeOSAfOAU7HSlDEFUD7x7EBcxcY4UfkNBVp9zodWddIOzRpf_vnUAeEi_QaRDnQitfzt9lAA6xVRtT-wyCepWSQ0koeil7p2L4ynu841NJnL4=]
- SN1 & SN2 (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1Lcsu0k2S4OKV8ITIxQhq5j6tfJ48nIQW5bE3V0cM4avRAt_Cj3Jag0XfjhvgsvnUJYYrhczBtkh2_bWa04rkruOR-GxXa2Mood3kG3SSFaF3qWD_kZWz8Hwruxq3sILo6d2LmEuLoo1Kf74rwAIeiFsE4NTnw9U-H0TBe7bfWqXOcGT9jiFYS0XzjscGqL_QJ625O2_Zc0vbUOQDEQOdjxKcLE6Wi-4j27HKGu28f36RlDZT]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 3. Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. electron-withdrawing thiazole derivatives: Topics by Science.gov [science.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. savemyexams.com [savemyexams.com]
A Senior Application Scientist's Guide to Profiling Cross-Reactivity of 2-Chloro-4-(chloromethyl)thiazole Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess and compare the cross-reactivity profiles of novel therapeutic agents derived from the 2-chloro-4-(chloromethyl)thiazole scaffold. Rather than a simple listing of protocols, this document elucidates the scientific rationale behind a multi-pillar assessment strategy, empowering you to design robust, self-validating experiments and interpret the resulting data with confidence.
Introduction: The Double-Edged Sword of a Reactive Scaffold
The this compound core is a valuable building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the HIV protease inhibitor, Ritonavir.[1][2] Its utility stems from its inherent reactivity; the chloromethyl group at the 4-position is a potent electrophile, readily undergoing nucleophilic substitution. This same reactivity, however, presents a significant challenge in drug development.
When incorporated into a drug candidate, residual electrophilicity can lead to off-target covalent modification of biological macromolecules, such as proteins. This phenomenon is a primary driver of idiosyncratic adverse drug reactions and immunogenicity. Therefore, for any derivative of this thiazole scaffold, a thorough investigation of its cross-reactivity is not merely a regulatory checkbox but a fundamental necessity for ensuring safety and efficacy.
This guide will compare and contrast the essential methodologies required to build a comprehensive cross-reactivity profile, enabling a data-driven comparison of different lead candidates.
The Imperative of Cross-Reactivity Profiling: Beyond Target Affinity
Off-target activity can undermine a drug program through several mechanisms.[3] For derivatives of reactive scaffolds, the risks are magnified:
-
Covalent Modification: The drug may permanently bind to and inactivate unintended proteins, leading to toxicity.
-
Haptenization and Immunogenicity: Small molecule drugs that covalently bind to endogenous proteins can act as haptens. The resulting drug-protein adduct is recognized as foreign by the immune system, potentially triggering a dangerous immune response.
-
Reduced Efficacy: Non-specific binding can sequester the drug, reducing the concentration available to engage its therapeutic target.
A systematic approach to profiling these risks early in development is critical to de-risk candidates and focus resources on compounds with the highest probability of success.[4]
A Multi-Pillar Strategy for Cross-Reactivity Assessment
No single experiment can fully characterize a compound's cross-reactivity. We advocate for an integrated, multi-pillar strategy that builds a holistic understanding of a molecule's behavior, from computational predictions to unbiased proteome-wide screening.
Caption: Integrated workflow for cross-reactivity assessment.
Pillar 1: In Silico Profiling (Early Warning)
Computational tools provide a cost-effective first pass to identify potential liabilities.[5] By leveraging large databases of known compound-protein interactions, these methods can predict off-target binding based on chemical structure.[6][7]
-
Causality: This step front-loads risk assessment. Machine learning and chemical similarity models can flag potential interactions with targets known to be associated with adverse events (e.g., hERG, CYPs, nuclear receptors), allowing for early redesign or deprioritization of problematic scaffolds.[8][9]
-
Recommended Action: Screen derivatives against a comprehensive database of safety-relevant targets and protein structures. Analyze predictions for high-scoring interactions that warrant experimental follow-up.
Pillar 2: In Vitro Biochemical & Immunoassays (Quantitative Assessment)
This pillar involves targeted, quantitative experiments to confirm or refute in silico predictions and to assess general reactivity.
-
Enzyme/Receptor Panels: Screen compounds against a panel of key enzymes and receptors associated with toxicity (e.g., Eurofins SafetyScreen panels). This provides quantitative binding affinity (Ki) or functional activity (IC50/EC50) data.
-
Glutathione (GSH) Reactivity Assay: GSH is a ubiquitous nucleophilic tripeptide that serves as a proxy for cellular nucleophiles. A GSH reactivity assay is a direct measure of a compound's intrinsic electrophilicity and its potential for covalent modification.
-
Competitive Immunoassays: To assess potential immunogenicity, a competitive ELISA can be developed. This assay measures the ability of the drug to compete with a labeled analogue for binding to antibodies raised against a drug-protein conjugate.[10][11] While complex to develop, it provides critical data on the potential for generating an immune response.
Pillar 3: Cell-Based Functional Assays (Cellular Context)
Biochemical assays lack the complexity of a living cell. Cell-based assays are critical for understanding how a compound's properties translate into a biological effect.
-
Cytotoxicity Assays: A fundamental step is to assess cytotoxicity across multiple, relevant cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity). A compound that is broadly cytotoxic at concentrations near its therapeutic dose is unlikely to succeed.
-
Reporter Gene Assays: For specific off-targets identified in Pillar 1 or 2 (e.g., a nuclear receptor), reporter assays can confirm functional agonism or antagonism in a cellular context.
-
High-Content Imaging: This technique can simultaneously measure multiple parameters (e.g., mitochondrial membrane potential, nuclear morphology, cytoskeletal integrity) to provide a detailed fingerprint of a compound's cytotoxic mechanism.
Pillar 4: Chemoproteomics (Unbiased Global Profiling)
While the previous pillars rely on testing against known targets, chemoproteomics techniques identify off-targets in an unbiased, proteome-wide manner.[4] Techniques like Cellular Thermal Shift Assay (CETSA®) or Activity-Based Protein Profiling (ABPP) can identify which proteins physically engage with the compound inside the cell, providing the most direct and comprehensive view of its selectivity.[4]
-
Causality: This is the ultimate tool for identifying the "unknown unknowns." A novel derivative may have a high affinity for an unexpected protein that would never be included in a standard screening panel. Chemoproteomics can reveal these interactions, providing crucial insights into potential mechanisms of toxicity or even new therapeutic opportunities.
Detailed Experimental Protocols & Data Interpretation
Protocol 1: Glutathione (GSH) Reactivity Assay
-
Objective: To quantify the intrinsic electrophilic reactivity of a thiazole derivative.
-
Methodology:
-
Prepare a stock solution of the test compound (Derivative A) in DMSO.
-
In a 96-well plate, add 10 µL of the compound stock to 190 µL of a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4) containing 1 mM GSH.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 30, 60, 120 minutes), quench the reaction.
-
Analyze the remaining GSH concentration using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product measured at 412 nm.
-
-
Controls:
-
Negative Control: DMSO vehicle in GSH solution (defines 100% GSH).
-
Positive Control: A known reactive compound like N-ethylmaleimide.
-
-
Trustworthiness & Interpretation: The rate of GSH depletion is calculated. A rapid depletion rate indicates high reactivity and a higher risk of off-target covalent binding. This is a self-validating system because the positive control confirms the assay is working, and the negative control provides a stable baseline.
Protocol 2: Cell Viability Assessment (MTT Assay)
-
Objective: To determine the concentration at which a derivative induces cell death.
-
Methodology:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound (e.g., from 0.1 µM to 100 µM) for 48 hours.
-
Add MTT reagent to each well. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or SDS).
-
Read the absorbance at 570 nm.
-
-
Controls:
-
Negative Control: Vehicle (DMSO) treated cells (defines 100% viability).
-
Positive Control: A known cytotoxic agent like doxorubicin.
-
-
Trustworthiness & Interpretation: Data is plotted as percent viability versus compound concentration. A sigmoidal curve is fitted to determine the CC50 (concentration causing 50% cytotoxicity). A low CC50 value relative to the on-target potency (a small therapeutic index) is a significant red flag.
Comparative Data Analysis: A Framework for Decision-Making
The ultimate goal is to compare multiple derivatives to select the best candidate. Data from the described pillars should be consolidated into a clear, comparative table to facilitate this decision.
Table 1: Hypothetical Cross-Reactivity Comparison of Thiazole Derivatives
| Parameter | Derivative A | Derivative B | Derivative C | Rationale & Desired Profile |
| On-Target Potency (IC50) | 50 nM | 75 nM | 25 nM | Primary efficacy measure. |
| GSH Depletion (%/hr) | 45% | 5% | 60% | Measures covalent reactivity. Low value is better. |
| hERG Binding (Ki) | 2 µM | > 30 µM | 500 nM | Key cardiotoxicity risk. High value is better. |
| HepG2 Cytotoxicity (CC50) | 5 µM | 25 µM | 1 µM | Measures cell health. High value is better. |
| Selectivity Index (CC50/IC50) | 100 | 333 | 40 | Ratio of toxicity to potency. High value is better. |
| Chemoproteomic Hits (N > 10x IC50) | 12 | 2 | 25 | Unbiased off-target count. Low value is better. |
Analysis:
-
Derivative A: Shows good potency but has moderate reactivity and a significant number of off-target hits, posing a potential safety risk.
-
Derivative B: Is slightly less potent but demonstrates excellent safety characteristics: low reactivity, no hERG liability, low cytotoxicity, and high selectivity. This is a strong candidate.
-
Derivative C: Is the most potent but is highly reactive and cytotoxic, with a poor selectivity index and hERG liability. This compound would likely be deprioritized despite its high potency.
Conclusion and Best Practices
The this compound scaffold offers significant opportunities but requires a diligent and scientifically rigorous approach to managing the risks associated with its inherent reactivity. By implementing the multi-pillar strategy outlined in this guide—integrating in silico predictions, quantitative biochemical assays, cell-based functional screens, and unbiased chemoproteomics—research teams can build a comprehensive and comparative understanding of their lead candidates.
This approach allows for the early identification of liabilities, enabling data-driven decisions to terminate high-risk compounds and advance those with the most promising balance of efficacy and safety.
References
- Vertex AI Search. In silico off-target profiling for enhanced drug safety assessment - PMC - PubMed Central.
- Patsnap Synapse. How can off-target effects of drugs be minimised?. (2025).
- ACS Fall 2025. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development.
- PMC - NIH. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays.
- Frontiers. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019).
- Taylor & Francis. Off-target activity – Knowledge and References.
- MDPI. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021).
- Google Patents. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir.
- MDPI. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.
- Pharmaceutical Technology. Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. (2025).
- MolToxPred. small molecule toxicity prediction using machine learning approach.
- Asian Journal of Chemistry. Development and Validation of UPLC-ESI-MS/MS Technique for the Determination of 2-Isopropyl-4-(chloromethyl)thiazole in Ritonavir. (2020).
Sources
- 1. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]
- 2. oaji.net [oaji.net]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 5. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. pharmtech.com [pharmtech.com]
- 9. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Predictive Benchmarking Guide to 2-Chloro-4-(chloromethyl)thiazole in Cellular and Biochemical Assays
A Senior Application Scientist's Perspective on a Versatile Heterocyclic Building Block
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug design. Molecules incorporating the thiazole motif are found in a wide array of clinically approved drugs, demonstrating its versatility across diverse therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory agents.[2] 2-Chloro-4-(chloromethyl)thiazole is a bifunctional building block of particular interest, featuring two reactive sites: the 2-chloro position, which can be substituted to modulate electronic properties and introduce further diversity, and the 4-chloromethyl group, a key electrophilic handle for covalent linkage to biomolecules or other chemical entities.[3][4]
This guide provides a comprehensive, predictive benchmarking of this compound's performance in key assays relevant to drug discovery and development. It is important to note that, as of the writing of this guide, direct experimental data for this specific isomer is not extensively available in the public domain.[5] Therefore, this analysis is built upon a foundation of structure-activity relationships (SAR) derived from closely related thiazole analogs, particularly its 2-chloro-5-(chloromethyl) isomer and other substituted thiazoles.[6][7][8] We will objectively compare its predicted performance against established alternatives, supported by experimental data from analogous compounds, to provide researchers, scientists, and drug development professionals with a robust framework for considering its application in their programs.
Part 1: Predicted Performance as a Bioactive Scaffold in Anticancer and Antimicrobial Assays
The thiazole core is a well-established pharmacophore in a multitude of anticancer and antimicrobial agents. The introduction of a chloro substituent at the 2-position and a chloromethyl group at the 4-position is anticipated to confer potent biological activity, a hypothesis supported by extensive literature on related analogs.
Anticipated Anticancer Activity: A Comparative Analysis
Thiazole derivatives have demonstrated significant efficacy against a variety of cancer cell lines, often by inhibiting key signaling pathways involved in cell proliferation and survival.[9][10][11][12] Based on the performance of structurally similar compounds, this compound is predicted to exhibit potent cytotoxic activity. The following table summarizes the performance of various substituted thiazole derivatives in the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[1][2][13]
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Citation |
| Substituted Thiazole Derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [9] |
| Substituted Thiazole Derivative 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [9] |
| Thiazolo[4,5-d]pyrimidine Derivative 3b | C32 (Amelanotic Melanoma) | 24.4 | - | - | [14] |
| Thiazole-Based Chalcone 2e | Ovar-3 (Ovarian Cancer) | 1.55 | - | - | [12] |
| Thiazole-Based Chalcone 2h | MDA-MB-468 (Breast Cancer) | 2.95 | - | - | [12] |
| Thiazole Derivative 6 | C6 (Rat Glioma) | 3.83 ± 0.76 | Cisplatin | - | [15] |
| Thiazole Derivative 6 | A549 (Lung Adenocarcinoma) | 12.0 ± 1.73 | Cisplatin | - | [15] |
Causality Behind Predicted Performance: The potent anticancer activity of many thiazole derivatives is attributed to their ability to act as ATP-competitive inhibitors of protein kinases. The thiazole ring can form key hydrogen bonds and hydrophobic interactions within the kinase active site. The chloro and chloromethyl substituents on the 2- and 4-positions of the thiazole ring in our target compound are expected to enhance its binding affinity through halogen bonding and by providing a site for covalent modification of the target protein, potentially leading to irreversible inhibition and increased potency.
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a standardized workflow for assessing the cytotoxic effects of compounds like this compound on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (and a positive control, e.g., Staurosporine) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Visualization of Experimental Workflow
Caption: Workflow for MTT Cell Viability Assay.
Predicted Antimicrobial Activity: A Comparative Outlook
Thiazole derivatives are also known for their broad-spectrum antimicrobial properties.[16][17][18][] The presence of halogen substituents on the thiazole ring often enhances antimicrobial activity. The following table presents the Minimum Inhibitory Concentration (MIC) values for various thiazole analogs against representative bacterial and fungal strains, providing a basis for predicting the antimicrobial potential of this compound.
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) | Citation |
| Benzo[d]thiazole Derivative 13 | Staphylococcus aureus (MRSA) | 50-75 | Ofloxacin | 10 | [16] |
| Benzo[d]thiazole Derivative 14 | Escherichia coli | 50-75 | Ofloxacin | 10 | [16] |
| Thiazole Derivative 43a | Staphylococcus aureus | 16.1 (µM) | Norfloxacin | - | [17] |
| Thiazole Derivative 43c | Bacillus subtilis | 28.8 (µM) | Norfloxacin | - | [17] |
| Thiazole Derivative 17a | Salmonella typhimurium | 0.49 | Gentamicin | - | [18] |
| Thiazole Derivative L1 | Candida glabrata | 32 | Nystatin | 4 | [3] |
Causality Behind Predicted Performance: The antimicrobial action of thiazole compounds is often linked to their ability to disrupt essential cellular processes in microorganisms, such as enzyme function or cell wall synthesis. The electrophilic nature of the chloromethyl group at the 4-position of this compound could enable it to covalently modify key microbial enzymes or proteins, leading to their inactivation and subsequent cell death. The lipophilicity imparted by the chloro-substituents may also facilitate the compound's passage through microbial cell membranes.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Part 2: Predicted Performance as a Chemical Linker
The 4-(chloromethyl) group of this compound serves as a reactive handle for covalent conjugation to other molecules, making it a potentially valuable chemical linker in applications such as antibody-drug conjugates (ADCs) and PROTACs.[20][21]
Reactivity and Selectivity: A Predictive Comparison with Alternatives
The utility of a chemical linker is determined by its reactivity, selectivity, and the stability of the resulting conjugate. The chloromethyl group is a good electrophile that readily undergoes nucleophilic substitution reactions (SN2) with nucleophiles such as thiols (from cysteine residues in proteins), amines (from lysine residues), and hydroxyls.[4]
Positional Isomerism and Reactivity: While direct comparative studies are scarce, the electronic properties of the thiazole ring suggest that the reactivity of the chloromethyl group may be influenced by its position. The 4-position is adjacent to the sulfur atom, which may influence the electrophilicity of the benzylic-like carbon of the chloromethyl group differently than the 5-position. Further experimental investigation is required to quantify this difference in reactivity.
Comparison with Alternative Linkers:
| Linker Type | Reactive Groups | Reaction Type | Key Features | Citation |
| Chloromethylthiazole (Predicted) | Chloromethyl + Nucleophile (e.g., Thiol) | Nucleophilic Substitution (SN2) | Forms a stable thioether bond. Reactivity may be tunable based on thiazole substituents. | [4] |
| Maleimide | Maleimide + Thiol | Michael Addition | Highly selective for thiols, forms a stable thioether bond. Widely used in ADCs. | [16] |
| Valine-Citrulline (VC) PABC | Dipeptide + PABC spacer | Protease Cleavage | Cleavable linker, releases payload in the lysosome upon cleavage by cathepsin B. | [11][22][23] |
| Hydrazone | Hydrazone | Acid Hydrolysis | Acid-labile linker, releases payload in the acidic environment of the endosome or lysosome. | [23] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO) + Azide | [3+2] Cycloaddition | Bioorthogonal "click chemistry", high selectivity, no catalyst required. | [16][17] |
Visualization of Linker Chemistry
Caption: Comparison of Linker Chemistries.
Conclusion and Future Directions
While direct experimental data for this compound remains limited, a comprehensive analysis of its structural analogs strongly suggests its potential as a valuable building block in drug discovery. Its predicted performance as both a bioactive scaffold and a chemical linker warrants further investigation.
As a bioactive scaffold, it is anticipated to exhibit potent anticancer and antimicrobial activities. Structure-activity relationship studies on a focused library of derivatives, with modifications at the 2-chloro position and through nucleophilic substitution at the 4-chloromethyl group, would be invaluable in optimizing its biological profile.
As a chemical linker, the reactivity of the 4-chloromethyl group needs to be quantitatively benchmarked against its 5-isomer and other established linkers. Studies on the stability of the resulting conjugates in biological media will be crucial for its application in targeted drug delivery systems.
References
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
-
Cleavable linkers in antibody-drug conjugates. (2019). University of Cambridge. [Link]
-
Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. (2024). PMC - NIH. [Link]
-
Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. (2022). MDPI. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2021). MDPI. [Link]
-
Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. (2024). MDPI. [Link]
-
Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]
-
Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (2018). PMC - NIH. [Link]
-
Thiazole. Wikipedia. [Link]
-
Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). MDPI. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI. [Link]
-
Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2017). PMC - NIH. [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
Not So Bioorthogonal Chemistry. (2024). PMC - NIH. [Link]
- Bioorthogonal linkers and reactions.
-
2-Chloro-5-chloromethyl-1,3-thiazole. ResearchGate. [Link]
-
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). NIH. [Link]
-
Structure-activity relationship studies of antiplasmodial aminomethylthiazoles. (2014). ResearchGate. [Link]
-
1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–. Semantic Scholar. [Link]
Sources
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 5-(Chloromethyl)-2-ethylthiazole | 861204-96-8 | Benchchem [benchchem.com]
- 4. 4-(2-(Chloromethyl)-3-methylbutyl)thiazole | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
- 9. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. atcc.org [atcc.org]
- 14. protocols.io [protocols.io]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. benchchem.com [benchchem.com]
- 17. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 20. texaschildrens.org [texaschildrens.org]
- 21. 5-(Chloromethyl)-1,2-thiazole|High-Quality Research Chemical [benchchem.com]
- 22. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 23. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-Chloro-4-(chloromethyl)thiazole: A Guide for Laboratory Professionals
The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Chloro-4-(chloromethyl)thiazole. Developed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to provide a procedural and logical framework for handling this hazardous compound, ensuring the safety of personnel and adherence to regulatory standards.
Hazard Profile of this compound
A thorough understanding of the inherent risks associated with this compound is the foundation of its safe management. This compound is a multi-hazard substance, and its disposal protocol is dictated by its toxicological and chemical properties.
Key hazards include acute toxicity, severe corrosivity, and environmental toxicity.[1][2][3][4] Thermal decomposition can also lead to the release of highly toxic gases, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride.[5][6]
| Hazard Category | Classification & Statements | Primary Safety & Disposal Implication |
| Acute Toxicity | Harmful if swallowed (Acute Toxicity, Oral - Category 4).[1][2][4][6][7] Fatal in contact with skin (Acute Toxicity, Dermal - Category 2/3).[2][4] Fatal if inhaled (Acute Toxicity, Inhalation - Category 1).[1] | All handling and disposal must be conducted with appropriate PPE to prevent any direct contact or inhalation. Waste is considered acutely hazardous. |
| Skin & Eye Damage | Causes severe skin burns and eye damage (Skin Corrosion - Category 1B; Serious Eye Damage - Category 1).[1][2][4][6][8] May cause an allergic skin reaction.[2][4] | Mandates the use of chemical-resistant gloves, protective clothing, and chemical splash goggles/face shield. Contaminated materials are hazardous. |
| Respiratory Effects | May cause respiratory irritation.[3] | All operations, including waste consolidation, must be performed in a certified chemical fume hood or well-ventilated area.[9][10] |
| Long-Term Effects | Suspected of causing genetic defects or cancer (Carcinogenicity - Category 1A/2).[1][4] | Reinforces the need for stringent containment to minimize long-term exposure risks. All waste must be treated as potentially carcinogenic. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects (Chronic Aquatic Hazard - Category 2).[2][4][8] | Prohibits disposal via sewer systems.[5][10][11] All spills and waste must be contained to prevent environmental release.[2][8][9] |
| Chemical Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[6][8][9][12] | Dictates strict segregation of waste streams. Waste containers must not be used for other chemical classes to prevent dangerous reactions.[13] |
Personnel Protection and Safe Handling
Before any disposal procedure begins, ensuring the safety of laboratory personnel is the highest priority. The following Personal Protective Equipment (PPE) and handling protocols are mandatory.
| Task | Required Personal Protective Equipment (PPE) |
| Routine Handling & Weighing | - Nitrile or neoprene gloves (double-gloving recommended) - Safety goggles and face shield[11] - Flame-resistant lab coat - Work conducted within a certified chemical fume hood[9] |
| Waste Consolidation & Transport | - Chemical-resistant gloves (e.g., butyl rubber) - Chemical splash goggles and face shield - Chemical-resistant apron over a lab coat[14] - Closed-toe shoes |
| Spill Cleanup | - Heavy-duty, chemical-resistant gloves - Chemical splash goggles and face shield - Disposable, chemical-resistant coveralls[14] - Respiratory protection may be required depending on spill size and ventilation[1][14] |
Causality of PPE Selection: The requirement for a face shield in addition to goggles is due to the severe corrosivity of the compound, which can cause devastating tissue damage upon splashing.[1][8] The use of a chemical fume hood is not merely a suggestion but a critical engineering control to mitigate the risk of inhaling this fatally toxic substance.[1][9]
Spill Management Protocol
An accidental release requires a swift, confident, and correct response. All personnel working with this compound must be familiar with this protocol.
Step-by-Step Spill Cleanup:
-
IMMEDIATE ACTIONS: Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or ventilation is poor.[14][15][16] Attend to any contaminated individuals immediately, using an emergency shower or eyewash station for at least 15 minutes.[15][16][17]
-
CONTROL & CONTAIN: If safe to do so, control all sources of ignition.[17] Prevent the spill from spreading or entering drains by creating a dike around it with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1][10][18] Do not use combustible materials like paper towels or sawdust. [10][17]
-
NEUTRALIZE (If Applicable): While not a primary neutralization substance, using a sorbent material is the preferred method for containment.
-
COLLECT: Once absorbed, carefully sweep or scoop the material using non-sparking tools into a designated, pre-labeled hazardous waste container.[18]
-
DECONTAMINATE: Clean the spill surface area thoroughly with soap and water.[18] Collect all cleaning materials (sponges, paper towels) as hazardous waste.
-
PACKAGE & LABEL: Securely close the waste container. Ensure the label clearly states "Hazardous Waste: Spill Debris of this compound".[14]
-
REPORT: Report the incident to your institution's Environmental Health & Safety (EHS) department.[10]
Caption: High-level workflow for responding to a chemical spill.
Systematic Disposal Procedure
The disposal of this compound is governed by its classification as a hazardous, chlorinated organic compound. Adherence to the principles of waste characterization, segregation, and proper containerization is mandatory.
Step 1: Waste Characterization
-
Chemical Category: Halogenated Organic Compound.
-
EPA Hazardous Waste Classification: This waste must be managed as hazardous. As a spent chlorinated solvent or a discarded commercial chemical product, it would likely fall under EPA regulations found in 40 CFR Part 261.[19][20] It may be classified as an "F-listed" waste if it is a spent solvent (e.g., from a cleaning process) or a "U-listed" waste if it is a discarded, unused commercial chemical product.[20] Consult your institution's EHS department for specific waste code determination, which is a legal requirement.
Step 2: Waste Segregation
This is the most critical step to ensure safety and manage disposal costs.
-
Primary Rule: Keep halogenated waste streams, like this compound, strictly separate from non-halogenated organic waste.[10]
-
Incompatibility: Never mix this waste with strong oxidizing agents, acids, or bases in the same container.[13] Mixing incompatible waste can lead to violent chemical reactions.[21]
Step 3: Containerization and Labeling
-
Container Selection: Use only sturdy, leak-proof containers that are chemically compatible with chlorinated hydrocarbons. High-density polyethylene (HDPE) carboys are a suitable choice.[13][15] The container must have a secure, tight-fitting lid.
-
Labeling: All waste containers must be labeled before any waste is added. The label must include:
-
Container Management: Keep waste containers closed at all times except when adding waste.[13] Store containers in a designated Satellite Accumulation Area (SAA), which must be under the control of the operator and at or near the point of generation.
Caption: Decision tree for the proper disposal of this compound waste.
Step 4: Final Disposal
-
Professional Service: The final disposal of this compound must be managed by your institution's EHS department or a licensed hazardous waste disposal contractor.[5][10][22]
-
Methodology: The standard and accepted method for destroying chlorinated organic compounds is high-temperature incineration in a specialized hazardous waste facility equipped with flue gas scrubbers.[10]
-
Prohibited Actions: Never attempt to dispose of this chemical by evaporation in a fume hood, dilution and discharge to the sewer, or placement in regular trash.[13] These actions are illegal, environmentally damaging, and pose a significant safety risk.
Decontamination of Empty Containers
Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.
-
Triple Rinsing: Due to the high toxicity of this compound, containers must be triple-rinsed.[13][23]
-
Rinsate Collection: The first, second, and third rinses must be collected and managed as hazardous waste.[13] Use a suitable solvent for rinsing (e.g., methanol or acetone), and collect the rinsate in your halogenated organic liquid waste container.
-
Container Disposal: After triple-rinsing and allowing the container to air-dry completely in a fume hood, obliterate or remove the original label.[13] The now-decontaminated container can typically be disposed of as regular solid waste (e.g., in a designated glass disposal box), but confirm this procedure with your institution's EHS guidelines.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. 2-CHLORO-4-METHYL-THIAZOLE - Safety Data Sheet [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. georganics.sk [georganics.sk]
- 12. fishersci.com [fishersci.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 16. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 17. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 18. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 19. kdhe.ks.gov [kdhe.ks.gov]
- 20. wku.edu [wku.edu]
- 21. ehs.utk.edu [ehs.utk.edu]
- 22. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 23. mcgill.ca [mcgill.ca]
Navigating the Handling of 2-Chloro-4-(chloromethyl)thiazole: A Guide to Essential Personal Protective Equipment and Safety Protocols
For the diligent researcher, the synthesis and application of novel compounds are the cornerstones of discovery. 2-Chloro-4-(chloromethyl)thiazole, a key intermediate in the development of pharmaceuticals and other advanced materials, is one such compound. However, its utility is matched by its potential hazards. This guide provides a direct, field-tested operational plan for the safe handling of this chemical, ensuring that scientific advancement and personal safety proceed in tandem. Our commitment is to empower you with the knowledge to create a self-validating system of safety, building a foundation of trust that extends beyond the product to the very processes that drive your research forward.
Hazard Analysis: Understanding the "Why" Behind the "What"
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by this compound. According to its Safety Data Sheet (SDS) and global hazard classifications, this compound is not merely a benign reagent; it is a chemical that demands respect and careful handling.
The primary hazards are identified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as:
-
H315: Causes skin irritation .[1]
-
H319: Causes serious eye irritation .[1]
-
H335: May cause respiratory irritation .[1]
Further data from suppliers and chemical databases indicate potentially more severe classifications for similar compounds, including being harmful if swallowed (H302), toxic in contact with skin (H311), and capable of causing severe skin burns and eye damage (H314).[2][3][4][5] The GHS pictogram associated with its primary hazards is the GHS07 "Exclamation Mark".[1][2] Given the potential for severe irritation and burns, treating this compound with a high degree of caution is the only responsible course of action. These classifications are the driving force behind the stringent PPE and handling protocols that follow.
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to create a reliable barrier between the researcher and the chemical. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Solution Prep | Chemical splash goggles & face shield | Double-gloving (e.g., nitrile) | Flame-resistant lab coat | Certified Chemical Fume Hood |
| Conducting Reactions | Chemical splash goggles & face shield | Double-gloving (e.g., nitrile) | Flame-resistant lab coat | Certified Chemical Fume Hood |
| Purification & Isolation | Chemical splash goggles & face shield | Double-gloving (e.g., nitrile) | Chemical-resistant apron over lab coat | Certified Chemical Fume Hood |
| Spill Cleanup & Waste Handling | Chemical splash goggles & face shield | Heavy-duty chemical-resistant gloves (e.g., neoprene over nitrile) | Chemical-resistant suit or apron | Air-purifying respirator with appropriate cartridges (if outside a fume hood) |
Detailed PPE Specifications
-
Eye and Face Protection : Due to the severe eye irritation risk (H319), standard safety glasses are insufficient.[1] Chemical splash goggles that form a seal around the eyes are the minimum requirement.[3] When handling larger quantities or during procedures with a high splash potential (e.g., transfers, extractions), a full-face shield must be worn in addition to the goggles to protect the entire face.[5] Ensure that an eyewash station is unobstructed and immediately accessible.[6][7]
-
Hand Protection : The skin irritation hazard (H315) and potential for dermal toxicity (H311) necessitate robust hand protection.[1][3][4] Impermeable gloves , such as nitrile, should be used.[3] It is best practice to double-glove , which provides an added layer of protection and allows for the safe removal of the outer glove if contamination is suspected. Before use, always inspect gloves for any signs of degradation or puncture.[5] After handling, remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them as hazardous waste.[5]
-
Body Protection : To prevent skin contact, a flame-resistant lab coat should be worn and kept fully fastened.[8] For procedures involving larger volumes or a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. All protective clothing should be removed immediately if it becomes contaminated.[9] Contaminated clothing must be decontaminated or disposed of as hazardous waste and should not be taken home.[1]
-
Respiratory Protection : The designation H335 (May cause respiratory irritation) dictates that this compound must be handled in a way that prevents inhalation of its dust or vapors.[1][9][10] All operations—weighing, transfers, reactions, and purifications—must be conducted within a certified chemical fume hood with proper airflow.[7][9] If, under rare emergency circumstances, the compound must be handled outside of a fume hood, a NIOSH-approved air-purifying respirator with cartridges appropriate for organic vapors and particulates would be required.[5]
Operational Plan: Safe Handling & Disposal Workflow
Adherence to a strict, step-by-step workflow is critical for safety. The following protocol for preparing a solution of this compound integrates the PPE requirements into a logical sequence.
Step-by-Step Handling Protocol
-
Preparation : Before bringing the chemical into the workspace, don all required PPE as outlined in the table above (goggles, face shield, double gloves, lab coat).
-
Work Area : Confirm that the chemical fume hood is functioning correctly. Line the work surface of the hood with absorbent, disposable bench paper.
-
Weighing : Weigh the solid compound within the fume hood. Use a disposable weigh boat or paper to prevent contamination of the balance.
-
Dissolution : In a controlled manner, add the solvent to the solid within the reaction vessel to avoid splashing. Cap the container securely before any agitation.
-
Post-Handling Decontamination : After the transfer is complete, decontaminate any surfaces that may have come into contact with the chemical. Wipe down the spatula and weigh boat with a suitable solvent, disposing of the wipes and the boat as solid hazardous waste.
-
PPE Removal : Once the task is complete and the work area is clean, remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, goggles, lab coat, inner gloves.
-
Hygiene : Wash hands thoroughly with soap and water after removing all PPE.[1][6]
Workflow Visualization
Caption: Workflow for Safely Handling this compound.
Disposal Plan: Preventing Environmental Release
Proper disposal is a critical final step in the safe handling workflow. Due to its potential toxicity to aquatic life, this compound must not enter the environment.[3][4]
-
Chemical Waste : All solutions and residual solid material must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[5][6][9] The label should read "Hazardous Waste: Chlorinated Organic Compound" and include the full chemical name.
-
Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, weigh boats, bench paper, and cleaning wipes, must be placed in a sealed container for solid hazardous waste.
-
Disposal Vendor : All waste must be disposed of through an approved and licensed hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[1][9]
By implementing this comprehensive safety and handling plan, researchers can confidently work with this compound, minimizing personal risk and ensuring the integrity of their work environment.
References
-
2-CHLORO-5-CHLOROMETHYL THIAZOLE Safety Data Sheet . (2011). Georganics. [Link]
-
2-Chloro-5-chloromethylthiazole PubChem Entry . (n.d.). National Center for Biotechnology Information. [Link]
-
Safety Data Sheet . (2024). Aaron Chemicals. [Link]
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. This compound 5198-76-5 [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aaronchem.com [aaronchem.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. georganics.sk [georganics.sk]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
